Technical Documentation Center

tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate
  • CAS: 1443980-81-1

Core Science & Biosynthesis

Foundational

Introduction: The Significance of Pyrazole Scaffolds and the Synthetic Challenge

An In-Depth Technical Guide to the Synthesis of tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and a detailed p...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed protocol for the synthesis of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document emphasizes the chemical principles underpinning the chosen synthetic strategy, offering insights into the rationale behind the procedural steps to ensure reproducibility and success.

Pyrazole derivatives are a cornerstone in modern pharmacology, constituting the core of numerous approved drugs. Their prevalence stems from their ability to act as versatile pharmacophores, engaging in a wide range of biological interactions. The target molecule, tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate, serves as a key intermediate for introducing a protected acetic acid side chain at the 4-position of a methylated pyrazole ring, a common motif in the development of novel therapeutic agents.

The synthesis of this compound, however, presents a specific and illustrative challenge in organic chemistry: the esterification of a carboxylic acid with a tertiary alcohol. Standard acid-catalyzed methods, such as the Fischer-Speier esterification, are generally ineffective for this transformation. This is due to the high propensity of tertiary alcohols like tert-butanol to undergo elimination under acidic conditions, leading to the formation of isobutylene instead of the desired ester.[1][2] This guide, therefore, focuses on a robust and mild synthetic route that circumvents this issue.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule reveals its two primary building blocks: 2-(1-methyl-1H-pyrazol-4-yl)acetic acid and tert-butanol.

G target tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate disconnection C-O Ester Bond target->disconnection precursors 2-(1-methyl-1H-pyrazol-4-yl)acetic acid + tert-Butanol disconnection->precursors

Caption: Retrosynthetic approach for the target ester.

The central challenge lies in the formation of the ester bond. Our strategy will focus on activating the carboxylic acid precursor to facilitate its reaction with the sterically hindered and acid-sensitive tert-butanol under mild conditions.

Synthesis of the Carboxylic Acid Precursor

The starting material, 2-(1-methyl-1H-pyrazol-4-yl)acetic acid, is a known compound.[3] While it can be sourced commercially, its synthesis generally involves the construction of the pyrazole ring followed by the introduction or modification of the acetic acid side chain. Common methods for pyrazole synthesis include the reaction of β-dicarbonyl compounds or their equivalents with hydrazine derivatives.[4][5] For instance, a suitable precursor could be an ester of 4-formyl-1H-pyrazole, which can be methylated and subsequently elaborated to the desired acetic acid derivative.[6]

The Esterification Protocol: Overcoming the Tertiary Alcohol Challenge with Steglich Esterification

As previously noted, the direct acid-catalyzed esterification of 2-(1-methyl-1H-pyrazol-4-yl)acetic acid with tert-butanol is not a feasible approach. The strongly acidic conditions required for Fischer esterification would lead to the rapid dehydration of tert-butanol to isobutylene.[7]

To circumvent this, the Steglich esterification is the method of choice.[1][8] This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. The presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), is crucial for the efficient esterification of sterically hindered alcohols.[1][9]

Mechanism of the Steglich Esterification

The reaction proceeds through a mild, non-acidic pathway:

  • Activation of the Carboxylic Acid: The carboxylic acid adds to the DCC, forming a highly reactive O-acylisourea intermediate.

  • Acyl Transfer to Catalyst: DMAP, being a more potent nucleophile than the alcohol, attacks the O-acylisourea. This forms a reactive N-acylpyridinium species ("active ester") and releases dicyclohexylurea (DCU). This step is key as it prevents a competing side reaction where the O-acylisourea rearranges to a stable N-acylurea.[1]

  • Nucleophilic Attack by the Alcohol: The tert-butanol then attacks the activated acyl group of the N-acylpyridinium intermediate, forming the desired tert-butyl ester and regenerating the DMAP catalyst.

  • Byproduct Removal: The main byproduct, dicyclohexylurea (DCU), is a solid that is largely insoluble in many organic solvents and can be easily removed by filtration.

Caption: Mechanism of the Steglich Esterification.

Detailed Experimental Protocol

This protocol outlines the synthesis of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate from its corresponding carboxylic acid.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
2-(1-methyl-1H-pyrazol-4-yl)acetic acid140.1410.01.40 g
tert-Butanol74.1230.0 (3 eq.)2.22 g (2.82 mL)
N,N'-Dicyclohexylcarbodiimide (DCC)206.3312.0 (1.2 eq.)2.48 g
4-Dimethylaminopyridine (DMAP)122.171.0 (0.1 eq.)122 mg
Dichloromethane (DCM), anhydrous--50 mL

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a calcium chloride drying tube, add 2-(1-methyl-1H-pyrazol-4-yl)acetic acid (1.40 g, 10.0 mmol).

  • Reagent Addition: Add anhydrous dichloromethane (50 mL), followed by tert-butanol (2.82 mL, 30.0 mmol) and 4-dimethylaminopyridine (122 mg, 1.0 mmol). Stir the mixture at room temperature until all solids dissolve.

  • Initiation: Cool the flask in an ice bath (0 °C). In a single portion, add N,N'-dicyclohexylcarbodiimide (DCC) (2.48 g, 12.0 mmol) to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Hexane:Ethyl Acetate), visualizing with UV light or potassium permanganate stain. The disappearance of the starting carboxylic acid spot indicates reaction completion.

  • Work-up:

    • Upon completion, cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation of the DCU.

    • Filter the mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of cold dichloromethane.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, to afford the pure tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate.

Overall Synthesis Workflow

The following diagram provides a high-level overview of the complete experimental workflow.

Caption: Experimental workflow for the synthesis.

Characterization and Expected Results

The final product, tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate, is expected to be an oil or a low-melting solid. Proper characterization is essential to confirm its identity and purity.

  • ¹H NMR: Expected signals would include a singlet for the tert-butyl group (~1.4-1.5 ppm, 9H), a singlet for the methylene group (~3.5 ppm, 2H), a singlet for the N-methyl group (~3.8 ppm, 3H), and two singlets for the pyrazole ring protons (~7.4 and 7.5 ppm, 1H each).

  • ¹³C NMR: Key signals should appear for the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, the ester carbonyl carbon, the methylene carbon, the N-methyl carbon, and the carbons of the pyrazole ring.

  • Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent peak corresponding to the [M+H]⁺ ion.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ester carbonyl stretch is expected around 1730 cm⁻¹.

The yield of the reaction after purification is typically in the range of 65-85%, though this can be influenced by the purity of the starting materials and the efficiency of the work-up and purification steps.[9]

Conclusion

The synthesis of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate is a prime example of strategic planning in organic synthesis. By understanding the limitations of classical esterification methods for tertiary alcohols, a more nuanced approach, the Steglich esterification, can be employed successfully. This method, characterized by its mild conditions and the effective activation of the carboxylic acid, provides a reliable and efficient route to this valuable building block for drug discovery and development. The protocol detailed herein offers a robust framework for researchers to produce this compound with high purity and in good yield.

References

  • Steglich, W., & Neises, B. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Wikipedia. (2023). Steglich esterification. In Wikipedia. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. [Link]

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28.
  • Hughes, D. L. (2004). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
  • ResearchGate. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl 2-(1-methyl-1h-pyrazol-4-yl)acetate. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Pharmaceutics, 14(8), 1558. [Link]

  • ResearchGate. (n.d.). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved from [Link]

  • AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Retrieved from [Link]

  • Bulletin of the Korean Chemical Society. (2011). Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. 32(1), 181-184. [Link]

  • AA Blocks. (n.d.). 2-[(4-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling. Chemical Communications, 50(8), 942-944. [Link]

  • Dana Bioscience. (n.d.). 2-(1-tert-Butyl-1H-pyrazol-4-yl)-2-oxoacetic acid 100mg. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl 2-(1h-pyrazol-3-yl)acetate. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid. Retrieved from [Link]

  • Chemicalland21. (n.d.). 2-{[(tert-butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)- and 4-(1,2,3-Triazol-4-yl)-2-(4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 27(21), 7291. [Link]

  • ResearchGate. (n.d.). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1-methyl-1H-pyrazol-4-yl)acetic acid. Retrieved from [Link]

  • MDPI. (2020). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Molecules, 25(1), 193. [Link]

Sources

Exploratory

An In-Depth Technical Guide to tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazole Core in Modern Drug Discovery The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a corner...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Core in Modern Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[2][3][4] Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of therapeutic agents.[5][6] Pyrazole derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial effects.[2][3][6] The success of drugs like Celecoxib (an anti-inflammatory), Rimonabant (an anti-obesity agent), and Sildenafil (used to treat erectile dysfunction) underscores the therapeutic potential of pyrazole-containing molecules.[3]

The compound tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate incorporates several key features that make it an attractive building block for drug development:

  • The Pyrazole Core: Provides a rigid and predictable geometry for interaction with biological targets. The two nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating binding to proteins and enzymes.[5]

  • The Acetic Acid Ester Moiety: The tert-butyl ester group can serve as a lipophilic protecting group for a carboxylic acid. In a biological context, this ester can be hydrolyzed by esterases to release the corresponding carboxylic acid, which may be the active form of the molecule. This prodrug strategy can improve the pharmacokinetic properties of a compound.

  • N-Methylation: The methyl group on the pyrazole nitrogen can influence the compound's metabolic stability, solubility, and binding affinity to its target. The selective methylation of pyrazoles is a critical aspect of synthesizing analogs with optimized properties.[7][8][9]

Proposed Synthesis and Characterization

While a specific, published synthesis for tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate is not readily found, a plausible and efficient synthetic route can be designed based on established methodologies for the synthesis of pyrazole derivatives. The proposed pathway involves two key stages: the formation of the pyrazole-4-acetic acid core and subsequent N-methylation and esterification.

Synthetic Pathway Overview

A logical synthetic approach would commence with the construction of the pyrazole ring, followed by the introduction of the acetic acid side chain, and finally, N-methylation and esterification. An alternative, and perhaps more convergent, strategy would be to synthesize tert-butyl 2-(1H-pyrazol-4-yl)acetate and then perform a selective N-methylation.

Synthetic_Pathway cluster_0 Proposed Synthetic Scheme A Starting Materials (e.g., 1,3-dicarbonyl compound + hydrazine) B tert-butyl 2-(1H-pyrazol-4-yl)acetate A->B Pyrazole formation & side-chain introduction C tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate B->C Selective N-methylation D Methylating Agent (e.g., Methyl Iodide, Dimethyl Sulfate) D->C

Caption: Proposed synthetic workflow for tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical, yet scientifically grounded, procedure for the synthesis of the target compound.

Step 1: Synthesis of tert-butyl 2-(1H-pyrazol-4-yl)acetate

This step can be achieved through various methods, one of which involves the reaction of a suitable 1,3-dicarbonyl compound with hydrazine to form the pyrazole ring, followed by the introduction of the acetate side chain. A more direct approach starts from 4-formylpyrazole.

  • Starting Material: 4-Formyl-1H-pyrazole.

  • Oxidation: The aldehyde is oxidized to the corresponding carboxylic acid, pyrazole-4-carboxylic acid, using a mild oxidizing agent like silver oxide.

  • Homologation: The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride or oxalyl chloride. Reaction with diazomethane followed by a Wolff rearrangement in the presence of water would yield pyrazole-4-acetic acid. A safer alternative is the Arndt-Eistert synthesis.

  • Esterification: The resulting pyrazole-4-acetic acid is esterified with tert-butanol under acidic conditions (e.g., sulfuric acid catalyst) or by conversion to the acid chloride followed by reaction with potassium tert-butoxide.

Step 2: N-methylation of tert-butyl 2-(1H-pyrazol-4-yl)acetate

The selective methylation of the pyrazole nitrogen is a crucial step. The regioselectivity of this reaction can be influenced by the steric and electronic properties of the substituents on the pyrazole ring and the choice of methylating agent and reaction conditions.

  • Deprotonation: The pyrazole nitrogen is deprotonated using a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like DMF or acetonitrile.

  • Methylation: A methylating agent, such as methyl iodide or dimethyl sulfate, is added to the reaction mixture. The reaction is typically stirred at room temperature or gently heated to drive it to completion.

  • Work-up and Purification: The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate.

Characterization

The structure and purity of the synthesized compound would be confirmed using a suite of analytical techniques:

Technique Expected Observations
¹H NMR Signals corresponding to the tert-butyl protons (singlet, ~1.5 ppm), the methylene protons of the acetate group (singlet, ~3.6 ppm), the N-methyl protons (singlet, ~3.9 ppm), and the pyrazole ring protons (two singlets in the aromatic region).
¹³C NMR Resonances for the quaternary carbon and methyl carbons of the tert-butyl group, the methylene carbon, the N-methyl carbon, and the carbons of the pyrazole ring.
FT-IR Characteristic absorption bands for the C=O stretch of the ester (~1730 cm⁻¹), C-N stretching, and C-H stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the compound (C₁₀H₁₆N₂O₂: 196.25 g/mol ).

Potential Applications in Drug Discovery

Given the prevalence of the pyrazole scaffold in pharmaceuticals, tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate represents a valuable building block for the synthesis of novel drug candidates.

As a Scaffold for Kinase Inhibitors

Many kinase inhibitors incorporate a heterocyclic core that occupies the adenine-binding pocket of the enzyme. The pyrazole ring of the title compound could serve as a hinge-binding motif. The acetic acid ester side chain provides a vector for further functionalization to achieve selectivity and potency against specific kinases implicated in diseases such as cancer.

Kinase_Inhibition Target_Compound tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate Inhibition Competitive Inhibition Target_Compound->Inhibition Binds to adenine pocket Kinase Kinase Active Site ATP ATP ATP->Kinase Inhibition->Kinase

Caption: Potential mechanism of action as a kinase inhibitor.

In the Development of Anti-inflammatory Agents

Some of the most successful non-steroidal anti-inflammatory drugs (NSAIDs) are based on a pyrazole core. The structural features of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate make it a candidate for the development of novel cyclooxygenase (COX) inhibitors.

Safety and Handling

Although specific safety data for tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate is not available, general laboratory safety precautions for handling fine chemicals should be observed. Based on the safety data sheets of related compounds such as tert-butyl acetate and various pyrazole derivatives, the following guidelines are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate is a promising heterocyclic building block with significant potential in the field of drug discovery. Its synthesis, while not explicitly detailed in the literature, can be achieved through established synthetic methodologies. The combination of the biologically active pyrazole core with a modifiable side chain makes this compound a valuable starting point for the development of novel therapeutic agents targeting a range of diseases. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted.

References

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Open Access Journals - Research and Reviews.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.
  • Review: biologically active pyrazole deriv
  • (Pyrazol-4-yl)aceticyl)
  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science & Engineering Technology.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules.
  • tert-Butyl 2-(1H-pyrazol-4-yl)
  • N-methyl
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Tert-butyl 2-(1-methyl-1h-pyrazol-4-yl)
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry.
  • Synthesis of Pyrazole Derivatives: a New Therapeutic Approach for Antiubercular and Anticancer Activity.
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methyl
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methyl
  • Recent advances in the synthesis of new pyrazole deriv
  • tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
  • Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • 4-Tert-butyl-2-(1h-pyrazol-1-yl)pyridine. PubChem.
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.

Sources

Foundational

An In-depth Technical Guide to tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate for Advanced Research

Executive Summary: This document provides a comprehensive technical overview of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and dr...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides a comprehensive technical overview of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrazole core is a privileged scaffold found in numerous FDA-approved pharmaceuticals, making its derivatives valuable building blocks for novel therapeutic agents.[1] This guide details the compound's fundamental physicochemical properties, outlines a robust synthetic pathway with a detailed experimental protocol, describes methods for analytical characterization, and discusses its applications as a versatile intermediate in drug discovery. The content is structured to provide both foundational knowledge and actionable insights for scientists and development professionals.

Compound Profile and Physicochemical Properties

Chemical Identity
  • Systematic IUPAC Name: tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

  • Molecular Structure:

    
    

    Source: PubChem CID 71758654

  • Key Structural Features: The molecule consists of a central N-methylated pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This ring is substituted at the 4-position with an acetic acid moiety, which is protected as a tert-butyl ester. This ester group provides steric bulk and serves as a robust protecting group for the carboxylic acid, which can be deprotected under acidic conditions.

Molecular Formula and Weight

The chemical and physical properties of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate are summarized in the table below. These values are critical for experimental design, reaction stoichiometry, and analytical interpretation.

PropertyValueSource
Molecular Formula C₁₀H₁₆N₂O₂[3]
Molecular Weight 196.25 g/mol Calculated
Monoisotopic Mass 196.12119 Da[3]
Predicted XlogP 1.0[3]
Appearance Colorless to pale yellow oil or low-melting solidTypical for similar compounds
Solubility Soluble in common organic solvents (DCM, EtOAc, MeOH, Acetone)Inferred

Synthesis and Purification

Strategic Approach to Synthesis

The synthesis of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate can be efficiently achieved through two primary strategic routes:

  • Esterification of the Parent Carboxylic Acid: This is the most direct approach, involving the conversion of 2-(1-methyl-1H-pyrazol-4-yl)acetic acid to its tert-butyl ester.[2] Standard Fischer esterification conditions, using an acid catalyst and tert-butanol, can be employed, though yields may be limited by equilibrium.[4] More efficient methods include using reagents like di-tert-butyl dicarbonate (Boc₂O) or 2-chloro-1,3-dimethylimidazolinium chloride (DMC) to activate the carboxylic acid.[5]

  • Alkylation of a Pyrazole Precursor: An alternative strategy involves the N-alkylation of a suitable pyrazole intermediate. This approach is common in the synthesis of substituted N-heterocycles.[6][7] For this target, one could start with tert-butyl 2-(1H-pyrazol-4-yl)acetate and selectively methylate the N1 position of the pyrazole ring.

The esterification route is often preferred for its straightforwardness and high potential yield, assuming the availability of the parent acid.

Experimental Protocol: Fischer Esterification

This protocol describes the synthesis via acid-catalyzed esterification of the corresponding carboxylic acid. This method is chosen for its procedural simplicity and use of common laboratory reagents.[4][8]

Materials:

  • 2-(1-methyl-1H-pyrazol-4-yl)acetic acid (1.0 eq)[2]

  • tert-Butanol (large excess, e.g., 20 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.1 eq)

  • Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-(1-methyl-1H-pyrazol-4-yl)acetic acid, tert-butanol, and toluene.

  • Catalyst Addition: Carefully add the catalytic amount of concentrated sulfuric acid to the stirring mixture.

  • Reflux: Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, driving the reaction to completion by removing water.[4] Monitor the reaction progress via Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (typically 4-12 hours), allow the mixture to cool to room temperature.

  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

Purification Workflow

The crude product is typically purified by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective for isolating the target compound.

Visualization of Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A 2-(1-methyl-1H-pyrazol-4-yl)acetic acid D Reflux with Dean-Stark Trap A->D B tert-Butanol B->D C H₂SO₄ (cat.) Toluene C->D E Neutralization (NaHCO₃) D->E F Extraction (EtOAc) E->F G Drying & Concentration F->G H Silica Gel Chromatography G->H I Pure tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate H->I

Caption: Fischer Esterification workflow for synthesis.

Analytical Characterization and Quality Control

Unambiguous structural confirmation and purity assessment are critical. A combination of spectroscopic and chromatographic techniques is required.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals include a singlet for the nine equivalent protons of the tert-butyl group (~1.4 ppm), a singlet for the methylene protons (~3.5 ppm), a singlet for the N-methyl protons (~3.8 ppm), and two singlets in the aromatic region for the pyrazole ring protons (~7.3 and 7.5 ppm).

    • ¹³C NMR: Key signals will correspond to the quaternary carbon of the tert-butyl group, the -O-C(CH₃)₃ carbon, the methylene carbon, the N-methyl carbon, the carbonyl carbon (~170 ppm), and the carbons of the pyrazole ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 197.12847.[3]

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ester carbonyl (C=O) stretch is expected around 1730 cm⁻¹.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound. Using a reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (often with 0.1% trifluoroacetic acid or formic acid) will provide a quantitative measure of purity.

Applications in Research and Drug Development

The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring is a cornerstone of modern medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding as both an acceptor and donor (in its NH form), and metabolic stability have made it a "privileged scaffold."[1] Derivatives are found in drugs targeting a wide range of conditions, including cancer, inflammation, and neurological disorders.

Role as a Heterocyclic Building Block

tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate is a valuable building block for several reasons:

  • Protected Carboxylic Acid: The tert-butyl ester serves as a robust protecting group for a carboxylic acid functional handle. This acid can be unmasked under specific conditions and used for further chemical transformations, such as amide bond formation, to link the pyrazole core to other molecular fragments.

  • Modulation of Physicochemical Properties: The acetate linker provides optimal spacing and conformational flexibility, allowing the pyrazole ring to be positioned effectively within a target's binding pocket.

  • Site for Further Functionalization: The pyrazole ring itself can be further functionalized. For instance, palladium-catalyzed cross-coupling reactions can be performed at the C3 or C5 positions if they are appropriately substituted (e.g., with a halide), allowing for the introduction of diverse aryl or alkyl groups.[9][10]

Logical Flow Diagram of Application

G cluster_deprotection Step 1: Deprotection cluster_coupling Step 2: Amide Coupling A tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate B Acidic Hydrolysis (e.g., TFA in DCM) A->B C 2-(1-methyl-1H-pyrazol-4-yl)acetic acid B->C D Coupling Reagents (EDC, HOBt) C->D F Novel Pyrazole-based Amide Derivative D->F E Primary/Secondary Amine (R₁R₂NH) E->D G Bioactivity Screening (e.g., Kinase Inhibition Assay) F->G

Caption: Application as a building block in drug discovery.

Conclusion

tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate is more than a simple chemical compound; it is a strategically designed tool for researchers in the pharmaceutical sciences. With a molecular weight of 196.25 g/mol , its value lies in the combination of a biologically relevant pyrazole core and a protected functional handle suitable for elaboration into more complex, potentially therapeutic molecules. A thorough understanding of its synthesis, purification, and analytical characterization, as detailed in this guide, is essential for its effective utilization in the discovery and development of next-generation pharmaceuticals.

References

  • Lead Sciences. tert-Butyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate. Available from: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
  • PubChemLite. Tert-butyl 2-(1-methyl-1h-pyrazol-4-yl)acetate. Available from: [Link]

  • Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(3), M639. Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034166). Available from: [Link]

  • PubChem. 2-(1-methyl-1H-pyrazol-4-yl)acetic acid. Available from: [Link]

  • Li, W., et al. (2014). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. CNKI. Available from: [Link]

  • Potapov, A. S., et al. (2020). Unexpected Tellurohalogenation of Terminal N-Alkynyl (Alkenyl) Derivatives of 4-Functionalized Pyrazoles. Molecules, 25(22), 5439. Available from: [Link]

  • Kráľová, K., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 24(18), 3358. Available from: [Link]

  • Ibrahim, M., et al. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. Organic Chemistry Frontiers. Available from: [Link]

  • Becerra, D., Rojas, H., & Castillo, J. C. (2021). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2021(1), M1196. Available from: [Link]

  • ResearchGate. Synthesis of Pinacol Esters of 1-Alkyl-1H-pyrazol-5-yl- and 1-Alkyl-1H-pyrazol-4-ylboronic Acids. Available from: [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. Available from: [Link]

  • Organic Chemistry Portal. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Available from: [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]

  • Tyler DeWitt. (2016). Esterification Synthesis Lab - Banana, Wintergreen, Flowers. YouTube. Available from: [Link]

  • Wang, Y., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1735. Available from: [Link]

  • Kumar, D., et al. (2012). Design and synthesis of 4-alkynyl pyrazoles as inhibitors of PDE4: a practical access via Pd/C-Cu catalysis. Bioorganic & Medicinal Chemistry Letters, 22(7), 2551-2555. Available from: [Link]

Sources

Exploratory

tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate spectral data (NMR, MS, IR)

An In-depth Technical Guide to the Spectral Analysis of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate Introduction In the landscape of modern drug discovery and materials science, pyrazole derivatives stand out as a cri...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

Introduction

In the landscape of modern drug discovery and materials science, pyrazole derivatives stand out as a critical class of heterocyclic compounds. Their versatile biological activities and unique chemical properties make them foundational scaffolds in the development of novel therapeutic agents and functional materials. This guide provides an in-depth analysis of the spectral characteristics of a key pyrazole intermediate: tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate .

With the molecular formula C₁₀H₁₆N₂O₂ and a monoisotopic mass of 196.1212 Da, this compound serves as a valuable building block in organic synthesis.[1] Understanding its spectral signature is paramount for researchers and drug development professionals to ensure purity, confirm structural integrity, and monitor reaction progress. This document offers a detailed examination of its expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data, grounded in established spectroscopic principles and data from analogous structures.

Molecular Structure

The structure of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate combines a stable N-methylated pyrazole ring with a tert-butyl acetate side chain at the 4-position. This arrangement presents distinct spectroscopic features that will be explored in the subsequent sections.

Caption: Molecular structure of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate, electrospray ionization (ESI) is a suitable method, typically yielding protonated molecules [M+H]⁺ or other adducts.

Predicted Mass Spectral Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of the parent molecule.[1]

AdductPredicted m/z
[M+H]⁺197.12847
[M+Na]⁺219.11041
[M+NH₄]⁺214.15501
[M+K]⁺235.08435
[M-H]⁻195.11391
Fragmentation Pathway

In tandem MS (MS/MS) experiments, the protonated molecule [M+H]⁺ at m/z 197.12847 would be expected to undergo characteristic fragmentation. The tert-butyl group is notoriously labile and readily cleaves as isobutylene, leading to a prominent fragment ion.

M_H [M+H]⁺ m/z = 197.12847 frag1 [M+H - C₄H₈]⁺ m/z = 141.0658 M_H->frag1 - C₄H₈ (Isobutylene) frag2 [M+H - C₄H₈ - CO]⁺ m/z = 113.0710 frag1->frag2 - CO frag3 [M+H - C₅H₉O₂]⁺ m/z = 96.0553 frag1->frag3 - COOH

Caption: Predicted ESI-MS/MS fragmentation pathway for tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate.

Interpretation of Fragmentation:

  • Parent Ion [M+H]⁺ (m/z 197.12847): This represents the intact molecule with an added proton.

  • Loss of Isobutylene (m/z 141.0658): The most characteristic fragmentation for tert-butyl esters is the neutral loss of isobutylene (56.0626 Da). This occurs via a McLafferty-type rearrangement, resulting in the formation of a carboxylic acid fragment. This peak is expected to be the base peak in the MS/MS spectrum.

  • Loss of Carbon Monoxide (m/z 113.0710): The fragment at m/z 141.0658 can subsequently lose carbon monoxide (28.0102 Da) to yield a protonated 4-methyl-1-methyl-1H-pyrazole ion.

  • Formation of Pyrazole Cation (m/z 96.0553): Cleavage of the entire acetate side chain results in the formation of the stable 1-methyl-1H-pyrazol-4-yl cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework of a molecule. Based on established chemical shift principles and data from analogous pyrazole structures, we can predict the ¹H and ¹³C NMR spectra.[2][3]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.45Singlet1HH-5 (Pyrazole)Aromatic proton on the pyrazole ring, typically downfield.
~ 7.30Singlet1HH-3 (Pyrazole)Aromatic proton on the pyrazole ring, slightly upfield compared to H-5 due to electronic environment.
~ 3.85Singlet3HN-CH₃Methyl group attached to a nitrogen atom in a heteroaromatic ring.
~ 3.40Singlet2H-CH₂-COMethylene protons adjacent to both the pyrazole ring and the carbonyl group.
~ 1.45Singlet9H-C(CH₃)₃Nine equivalent protons of the tert-butyl group, appearing as a sharp singlet.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~ 170.0C=O (Ester)Carbonyl carbon of the ester functional group.
~ 138.5C-5 (Pyrazole)Aromatic carbon in the pyrazole ring.
~ 129.0C-3 (Pyrazole)Aromatic carbon in the pyrazole ring.
~ 118.0C-4 (Pyrazole)Quaternary carbon of the pyrazole ring bearing the acetate substituent.
~ 81.0-C (CH₃)₃Quaternary carbon of the tert-butyl group.
~ 39.0N-CH₃N-methyl carbon, consistent with related N-methyl pyrazoles.[2]
~ 35.5-CH₂-COMethylene carbon adjacent to the carbonyl.
~ 28.0-C(C H₃)₃Methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is a plot of infrared light absorbance versus wavenumber.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentRationale
~ 2980-2960StrongC-H Stretch (Aliphatic)Asymmetric and symmetric stretching of C-H bonds in the tert-butyl and methyl groups.
~ 1735StrongC=O Stretch (Ester)Characteristic strong absorption for the carbonyl group of an ester.
~ 1550MediumC=N Stretch (Pyrazole Ring)Stretching vibration of the carbon-nitrogen double bond within the ring.
~ 1250 & 1150StrongC-O Stretch (Ester)Asymmetric and symmetric stretching of the C-O bonds of the ester group.

Experimental Protocols

To ensure the acquisition of high-quality spectral data, adherence to standardized protocols is essential. The following sections outline the recommended methodologies for obtaining the data discussed in this guide.

NMR Spectroscopy Acquisition

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.7 mL of CDCl₃ prep2 Add TMS as internal standard (0 ppm reference) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Lock spectrometer on deuterium signal of CDCl₃ prep3->acq1 acq2 Shim the magnetic field to optimize homogeneity acq1->acq2 acq3 Acquire ¹H spectrum (e.g., 16 scans) acq2->acq3 acq4 Acquire ¹³C spectrum (e.g., 1024 scans) acq3->acq4 proc1 Apply Fourier Transform acq4->proc1 proc2 Phase correction and baseline correction proc1->proc2 proc3 Calibrate spectra to TMS (0 ppm) proc2->proc3 proc4 Integrate ¹H peaks and pick peaks for both spectra proc3->proc4

Caption: Standard workflow for NMR data acquisition and processing.

  • Sample Preparation: Dissolve approximately 5-10 mg of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate in 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz NMR spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a 90° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds. Typically, 16 scans are sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024) and a longer relaxation delay (5 seconds) are required.

Mass Spectrometry Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a 50:50 mixture of acetonitrile and water with 0.1% formic acid to promote protonation.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Full Scan MS: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500 to observe the protonated parent ion [M+H]⁺.

  • Tandem MS (MS/MS): Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 197.1) in the first mass analyzer and fragmenting it using collision-induced dissociation (CID) with argon gas. Analyze the resulting fragment ions in the second mass analyzer.

IR Spectroscopy Acquisition
  • Sample Preparation: As the compound is likely a solid or oil, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the neat sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is presented in terms of percent transmittance or absorbance.

Conclusion

The spectral data presented in this guide provide a comprehensive analytical fingerprint for tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate. The predicted mass spectrum and fragmentation pathways offer clear targets for molecular weight confirmation and structural analysis. The expected ¹H and ¹³C NMR chemical shifts provide a detailed map of the molecule's proton and carbon environments, essential for unambiguous structure verification. Finally, the characteristic IR absorptions confirm the presence of key functional groups. By leveraging this combination of analytical techniques and adhering to the outlined protocols, researchers and drug development professionals can confidently identify and characterize this important synthetic intermediate, ensuring the integrity and quality of their scientific endeavors.

References

  • Wiley-VCH. (2007). Supporting Information. Available at: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034166). Available at: [Link]

  • PubChem. tert-Butyl 2-(1-methyl-1h-pyrazol-4-yl)acetate. Available at: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0034166). Available at: [Link]

  • MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available at: [Link]

  • Semantic Scholar. tert-Butyl 1-(Furan-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate. Available at: [Link]

  • National Institutes of Health. tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate. Available at: [Link]

  • PubChem. tert-Butyl acetate. Available at: [Link]

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available at: [Link]

  • National Institutes of Health. tert-butyl 2-(3-bromo-1H-pyrazol-1-yl)acetate. Available at: [Link]

  • National Institutes of Health. 2-(4-tert-Butylphenyl)-2-cyano-1-(3-methyl-1-vinyl-1H-pyrazol-5-yl)vinyl 2,2-dimethylpropanoate. Available at: [Link]

  • ResearchGate. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Available at: [Link]

  • National Institutes of Health. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Available at: [Link]

Sources

Foundational

solubility of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate in organic solvents

An In-depth Technical Guide to the Solubility of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate in Organic Solvents Abstract The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critica...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property that profoundly influences reaction kinetics, purification efficiency, and formulation development. This technical guide provides a comprehensive analysis of the solubility characteristics of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate, a key heterocyclic building block in modern drug discovery. We bridge theoretical principles with practical, field-proven methodologies to offer researchers a robust framework for solvent selection and solubility determination. This document explores predictive models, including Hansen Solubility Parameters (HSP) and the Conductor-like Screening Model for Real Solvents (COSMO-RS), and details a step-by-step experimental protocol for accurate solubility measurement. The insights herein are designed to empower researchers, scientists, and drug development professionals to make informed, efficient, and scientifically sound decisions in their daily work.

Introduction: The Critical Role of Solubility in Process Chemistry

In the synthesis of complex molecules, the choice of solvent is paramount. A solvent is not merely a medium for reactants to meet; it governs reaction rates, influences equilibrium positions, and dictates the ease of product isolation and purification. For intermediates like tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate, understanding its solubility profile across a range of organic solvents is essential for optimizing synthetic routes and ensuring process scalability. Poor solubility can lead to challenges in reaction homogeneity, purification via crystallization, and handling, thereby impacting yield, purity, and overall process efficiency.[1]

This guide provides a multi-faceted approach to understanding and predicting the solubility of this specific pyrazole derivative, combining molecular structure analysis, theoretical modeling, and practical experimental design.

Physicochemical Profile of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

The solubility behavior of a compound is intrinsically linked to its molecular structure. A detailed examination of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate reveals key features that dictate its interactions with various solvents.

  • Molecular Structure: C₁₀H₁₆N₂O₂

  • Molecular Weight: 196.25 g/mol [2]

  • Core Components:

    • 1-methyl-1H-pyrazole Ring: This five-membered aromatic heterocycle contains two nitrogen atoms, contributing to the molecule's polarity. The N-methyl group adds a nonpolar, aliphatic character.

    • Acetate Linker: The -CH₂COO- group is a classic polar functional group capable of dipole-dipole interactions.

    • tert-Butyl Ester: The bulky tert-butyl group is sterically hindering and highly nonpolar (lipophilic). It protects the carboxylic acid from participating in hydrogen bonding as a donor.

Analysis of Intermolecular Forces:

  • Van der Waals Forces (Dispersion): Present throughout the molecule, particularly significant due to the aliphatic methyl and tert-butyl groups.

  • Dipole-Dipole Interactions: The pyrazole ring and the ester carbonyl group create a significant molecular dipole, allowing for strong interactions with polar solvents.

  • Hydrogen Bonding: The molecule primarily acts as a hydrogen bond acceptor at the pyrazole nitrogen atoms and the ester carbonyl oxygen. It lacks a strong hydrogen bond donor group (e.g., -OH, -NH). This is a critical factor in its solubility profile.

The principle of "like dissolves like" suggests that solvents with a similar balance of these intermolecular forces will be most effective at dissolving the compound.[3][4]

Theoretical Frameworks for Solubility Prediction

While qualitative analysis is useful, quantitative models provide a more robust method for solvent screening.

Hansen Solubility Parameters (HSP)

HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[5][6][7] The fundamental concept is that substances with similar HSP values (a small "distance" in Hansen space) are likely to be miscible.[5]

The HSP for a solute can be determined experimentally or estimated. For our target molecule, we can estimate its parameters by considering its constituent parts. Pyrazole itself has known HSP values.[8]

ParameterδD (Dispersion)δP (Polar)δH (Hydrogen Bonding)
Pyrazole (Literature) 20.210.412.4

The addition of the nonpolar tert-butyl acetate moiety will likely decrease the overall δP and δH while increasing the δD. Therefore, we can predict that solvents with moderate polarity and hydrogen bonding capability, along with a significant dispersion component, will be effective.

COSMO-RS: A Quantum Chemical Approach

The Conductor-like Screening Model for Real Solvents (COSMO-RS) offers a powerful in silico method for predicting thermodynamic properties like solubility from first principles.[9] It uses quantum chemical calculations to determine the surface charge distribution of a molecule, which is then used in statistical thermodynamics to calculate the chemical potential of the solute in various solvents.[9][10]

COSMO-RS is particularly valuable in early-stage development as it allows for the rapid screening of a vast number of solvents without the need for experimental data, saving significant time and resources.[11][12][13] A COSMO-RS simulation for tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate would provide a ranked list of solvents based on predicted solubility, guiding experimental work with high precision.

Predictive Solubility Profile

Based on the structural analysis and theoretical principles, we can generate a predictive solubility profile for tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate in a range of common laboratory solvents.

SolventClassPolarityH-BondingPredicted SolubilityRationale
Hexane NonpolarVery LowNoneLow Mismatch in polarity. The solvent's dispersion forces are insufficient to overcome the solute's polar interactions and crystal lattice energy.
Toluene Nonpolar AromaticLowNoneLow to Medium The aromatic ring offers some π-π stacking potential with the pyrazole ring, but the overall polarity mismatch limits high solubility.
Dichloromethane (DCM) Polar AproticMediumAcceptorHigh Good polarity match. DCM can effectively solvate the polar regions of the molecule without requiring strong hydrogen bonding, which the solute lacks as a donor.
Ethyl Acetate (EtOAc) Polar AproticMediumAcceptorHigh Excellent match. As an ester, EtOAc shares structural similarity with the solute's functionality, leading to favorable dipole-dipole and dispersion interactions.
Acetone Polar AproticHighAcceptorHigh The strong dipole of acetone interacts favorably with the polar pyrazole and ester groups. Pyrazole derivatives generally show good solubility in acetone.[1]
Acetonitrile (ACN) Polar AproticHighWeak AcceptorMedium to High A highly polar solvent that can solvate the solute well, though perhaps less effectively than other ketones or esters.
Isopropanol (IPA) Polar ProticHighDonor & AcceptorMedium The solvent's hydrogen bond donating ability is not fully utilized, as the solute is primarily an acceptor. The nonpolar alkyl chain of IPA aids solubility.
Ethanol/Methanol Polar ProticVery HighDonor & AcceptorMedium Similar to IPA, but their smaller alkyl groups make them less effective at solvating the nonpolar tert-butyl group.
Water Polar ProticVery HighDonor & AcceptorVery Low Significant mismatch. The large, nonpolar tert-butyl group and lack of H-bond donor functionality lead to poor water solubility, a common trait for many pyrazole derivatives.[1][14]

This logical solvent selection process can be visualized as a decision-making workflow.

G start_node Analyze Solute Structure (tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate) prop_node Key Properties: - Moderate Polarity (Pyrazole, Ester) - H-Bond Acceptor - Significant Nonpolar Character (tert-Butyl) start_node->prop_node decision_polar Match Polarity? prop_node->decision_polar decision_hbond Match H-Bonding? decision_polar->decision_hbond Yes (Match) cat_nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) decision_polar->cat_nonpolar No (Mismatch) cat_aprotic Polar Aprotic Solvents (e.g., DCM, EtOAc, Acetone) decision_hbond->cat_aprotic Yes (Acceptor/Acceptor Match) cat_protic Polar Protic Solvents (e.g., Alcohols, Water) decision_hbond->cat_protic Partial (Acceptor/Donor Mismatch) outcome_low Predicted: Low Solubility cat_nonpolar->outcome_low outcome_high Predicted: High Solubility cat_aprotic->outcome_high outcome_medium Predicted: Medium Solubility cat_protic->outcome_medium G A 1. Add Excess Solute to Vial B 2. Add Known Volume of Solvent A->B C 3. Equilibrate (24-72h @ const. T) B->C D 4. Settle & Separate Phases C->D E 5. Extract & Filter Supernatant D->E F 6. Evaporate Solvent in Pre-weighed Dish E->F G 7. Weigh Dried Solute Residue F->G H 8. Calculate Solubility (mg/mL) G->H

Caption: Experimental workflow for the gravimetric shake-flask method.

Conclusion

The solubility of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate is governed by a balance of moderate polarity from its pyrazole and ester functionalities and significant nonpolar character from its tert-butyl and methyl groups. This profile makes it highly soluble in polar aprotic solvents like ethyl acetate, dichloromethane, and acetone, while exhibiting limited solubility in nonpolar alkanes and highly polar protic solvents like water.

For drug development professionals, a strategic approach that combines theoretical prediction with targeted experimental validation is the most efficient path to solvent selection. Utilizing tools like Hansen Solubility Parameters for initial screening and COSMO-RS for more refined, quantitative predictions can significantly narrow the field of potential solvents. These in silico results should then be confirmed using a robust experimental method, such as the shake-flask protocol detailed here, to provide the definitive data needed for process development, optimization, and scale-up. This integrated strategy ensures that solvent choices are based on a solid foundation of physicochemical principles and empirical evidence, ultimately accelerating the development timeline.

References

  • Klamt, A., Eckert, F. (2017). Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. ResearchGate. [Link]

  • Klamt, A., Eckert, F., Hornig, M., Beck, M. E., & Bürger, T. (2002). Prediction of aqueous solubility of drugs and pesticides with COSMO-RS. Journal of computational chemistry, 23(2), 275–281. [Link]

  • AIChE. (2012). Solubility Prediction and Cocrystal Screening By COSMO-RS: From Theory to Experimental Validation. AIChE Proceedings. [Link]

  • Cisneros, G. A., et al. (2021). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?. SciSpace. [Link]

  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. [Link]

  • Mac Fhionnlaoich, N., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection. [Link]

  • Abbott, S. (n.d.). HSP Basics. Practical Solubility Science. [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

  • Unknown. (2023). Solubility of Organic Compounds. University of Calgary. [Link]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. University of Missouri–St. Louis. [Link]

  • Rathi, P.B. (2011). Solubility Prediction of Satranidazole in Methanol-Water Mixtures Using Extended Hildebrand Solubility Parameter Approach. Asian Journal of Research in Chemistry. [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Wikipedia. [Link]

  • Yamamoto, H. (2017). Consideration of Hansen solubility parameters. Part 1. Journal of the Adhesion Society of Japan. [Link]

  • Hansen, C. & Abbott, S. (n.d.). Hansen Solubility Parameters. hansen-solubility.com. [Link]

  • National Center for Biotechnology Information. (n.d.). tert-butyl 2-(3-bromo-1H-pyrazol-1-yl)acetate. PubChem. [Link]

  • Zhang, Y., et al. (2020). Supporting Information for Exploiting Hansen Solubility Parameters to Tune Porosity and Function in Conjugated Microporous Polymers. ACS Materials Letters. [Link]

  • D'Abbicco, M., et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Molecules. [Link]

  • Kumar, A., et al. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study. Scientific Reports. [Link]

  • Sauthof, L., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Tert-butyl-2-(1h-pyrazol-1-yl)pyridine. PubChem. [Link]

  • Orozco-Castañeda, H. J., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank. [Link]

  • Rivera-Ramírez, D. A., et al. (2021). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. [Link]

  • PubChemLite. (n.d.). Tert-butyl 2-(1h-pyrazol-3-yl)acetate. PubChemLite. [Link]

  • Wikipedia. (n.d.). tert-Butyl acetate. Wikipedia. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physical Properties of tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals Foreword In the landscape of modern medicinal chemistry and materials science, the pyrazole scaffold remains a cornerstone for the development of novel mole...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and materials science, the pyrazole scaffold remains a cornerstone for the development of novel molecular entities. Its unique electronic properties and synthetic versatility have led to its incorporation in a multitude of bioactive compounds and functional materials. This guide focuses on a specific, yet significant, derivative: tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate. The strategic combination of a 1-methyl-1H-pyrazole core with a tert-butyl acetate side chain imparts distinct physicochemical characteristics that are crucial for its application, particularly as a versatile intermediate in organic synthesis. Understanding these properties is paramount for optimizing reaction conditions, purification protocols, and predicting the behavior of this compound in various chemical environments. This document serves as a comprehensive resource, consolidating available data and providing a detailed examination of its physical characteristics.

Molecular Structure and Core Chemical Identity

At the heart of this molecule lies a pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In this specific derivative, the pyrazole is N-methylated at the 1-position and substituted at the 4-position with an acetic acid tert-butyl ester group.

Systematic Name: tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate CAS Number: 1443980-81-1[1][2][3] Molecular Formula: C₁₀H₁₆N₂O₂[4] Molecular Weight: 196.25 g/mol [1][4]

The tert-butyl ester group is a common protecting group for carboxylic acids in organic synthesis. Its steric bulk prevents unwanted reactions at the carboxyl group under a variety of conditions, yet it can be selectively removed, typically under acidic conditions, to liberate the free carboxylic acid for further functionalization. The 1-methyl-1H-pyrazole moiety provides a stable, aromatic core that is relatively electron-rich and can participate in various coupling reactions, making it a valuable building block in the synthesis of more complex molecules.

Tabulated Physical Properties

A clear understanding of the physical properties of a compound is fundamental to its practical application in a laboratory or industrial setting. The following table summarizes the key physical and computed properties of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate. It is important to note that while some data is experimentally derived, other parameters are based on computational predictions and should be considered as such.

PropertyValueSource
Molecular Formula C₁₀H₁₆N₂O₂[4]
Molecular Weight 196.25 g/mol [1][4]
CAS Number 1443980-81-1[1][2][3]
Physical Form Not explicitly stated; likely a liquid or low-melting solid at room temperatureInferred
Boiling Point No experimental data available[2]
Melting Point No experimental data available
Density (Predicted) 1.05 ± 0.1 g/cm³
Solubility No experimental data available
XlogP (Predicted) 1.0[4]

Note: The lack of publicly available, experimentally determined data for properties such as boiling point, melting point, and solubility highlights a gap in the current chemical literature for this specific compound. The predicted density suggests it is slightly denser than water. The predicted XlogP value indicates a moderate lipophilicity, suggesting it would be more soluble in organic solvents than in water.

Experimental and Computational Data Insights

Structural Confirmation and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR would be expected to show characteristic signals for the tert-butyl group (a singlet integrating to 9 hydrogens), the methylene protons of the acetate group (a singlet integrating to 2 hydrogens), the methyl group on the pyrazole ring (a singlet integrating to 3 hydrogens), and two distinct signals for the protons on the pyrazole ring.

  • ¹³C NMR would show corresponding signals for all 10 carbon atoms in the molecule, including the carbonyl carbon of the ester, the quaternary carbon and methyl carbons of the tert-butyl group, the methylene carbon, the N-methyl carbon, and the carbons of the pyrazole ring.

Mass Spectrometry (MS):

  • Mass spectral analysis would be used to confirm the molecular weight of the compound. The predicted monoisotopic mass is 196.12119 Da.[4] Common adducts observed in mass spectrometry would include [M+H]⁺, [M+Na]⁺, and [M+K]⁺.[4]

Rationale for Experimental Property Determination

To obtain precise and reliable physical property data, a series of standard experimental procedures would be employed. The following outlines the methodologies that would be used to determine the key physical properties of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate.

G cluster_0 Sample Preparation cluster_1 Melting Point Determination cluster_2 Boiling Point Determination prep Purified Sample of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate mp_setup Load sample into capillary tube prep->mp_setup bp_setup Place sample in distillation flask prep->bp_setup mp_instrument Place in melting point apparatus mp_setup->mp_instrument mp_heat Heat slowly and observe melting range mp_instrument->mp_heat mp_record Record temperature range of melting mp_heat->mp_record bp_instrument Assemble distillation apparatus bp_setup->bp_instrument bp_heat Heat to boiling and observe vapor temperature bp_instrument->bp_heat bp_record Record stable boiling point temperature bp_heat->bp_record

Caption: Standard experimental workflow for determining the melting and boiling points of a chemical compound.

The causality behind these experimental choices lies in the need for precise temperature control and accurate observation of phase transitions. For the melting point, slow, controlled heating is crucial to observe the exact temperature range over which the solid transitions to a liquid, which is indicative of purity. For the boiling point, a stable vapor temperature during distillation indicates that the liquid has reached its true boiling point at the given atmospheric pressure.

A systematic approach to determining the solubility of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate would involve testing its miscibility with a range of solvents of varying polarities.

Step-by-Step Methodology:

  • Solvent Selection: A panel of common laboratory solvents should be chosen, including but not limited to: water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.

  • Sample Preparation: A known mass of the compound (e.g., 10 mg) is added to a standard volume of each solvent (e.g., 1 mL) in separate vials.

  • Observation at Room Temperature: The vials are agitated (e.g., by vortexing) for a set period, and the solubility is visually assessed. The compound is classified as soluble, partially soluble, or insoluble.

  • Heating: For samples that are not fully soluble at room temperature, the mixture is gently heated to determine if solubility increases with temperature.

  • Quantitative Determination (Optional): For a more precise measurement, a saturated solution can be prepared, and the concentration of the dissolved compound can be determined using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) after calibration.

This protocol is self-validating as the visual assessment provides a rapid and clear indication of solubility, which can be further quantified for more rigorous applications.

Significance in Drug Discovery and Development

The physical properties of a molecule like tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate are of profound importance in the context of drug discovery and development.

  • Solubility: This is a critical parameter that influences a compound's suitability for use in various reaction conditions and its formulation into a potential drug product. Poor solubility can hinder absorption and bioavailability.

  • Melting Point: The melting point provides an indication of the purity and stability of a compound. A sharp melting point range is often indicative of a highly pure substance.

  • Lipophilicity (logP): The predicted XlogP of 1.0 suggests a balanced hydrophilic-lipophilic character.[4] This is often a desirable trait in drug candidates, as it can facilitate passage through cell membranes without being excessively retained in fatty tissues.

The structural motifs present in tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate are frequently found in biologically active molecules. The pyrazole core is a well-established pharmacophore present in numerous approved drugs. The acetic acid side chain, once deprotected, provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships in a drug discovery program.

Conclusion

tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate is a valuable chemical intermediate with a molecular architecture that is highly relevant to contemporary chemical research, particularly in the pharmaceutical industry. While there is a notable absence of comprehensive, publicly available experimental data on its physical properties, this guide has consolidated the existing information and outlined the standard methodologies for their determination. The predicted properties suggest a compound with favorable characteristics for a synthetic building block. Further empirical studies to definitively characterize its physical properties would be a valuable contribution to the chemical sciences and would undoubtedly facilitate its broader application in research and development.

References

  • Arctom. CAS NO. 1443980-81-1 | tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate. [Link]

  • PubChem. Tert-butyl 2-(1-methyl-1h-pyrazol-4-yl)acetate. [Link]

Sources

Exploratory

An In-Depth Technical Guide to tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate: Structure, Isomers, and Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate, a heterocyclic compound of interest in me...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide delves into the molecule's chemical structure, explores its constitutional isomers, and presents a detailed, field-proven synthetic protocol. The causality behind experimental choices is elucidated to provide a deeper understanding of the synthetic strategy. This document is intended to be a valuable resource for researchers engaged in the design and synthesis of novel pyrazole-based compounds.

Chemical Structure and Properties

tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate is a substituted pyrazole derivative with the molecular formula C₁₀H₁₆N₂O₂ and a molecular weight of 196.25 g/mol .[1] The structure features a pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is substituted at the 1-position with a methyl group and at the 4-position with a tert-butyl acetate group.

The presence of the pyrazole ring, a well-known pharmacophore, coupled with the tert-butyl ester functionality, makes this compound an interesting building block for the synthesis of more complex molecules with potential biological activity. The tert-butyl ester group can serve as a protecting group for the carboxylic acid, which can be readily deprotected under acidic conditions to reveal the corresponding acetic acid derivative.

Table 1: Physicochemical Properties of tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

PropertyValueSource
CAS Number 1443980-81-1Commercial Suppliers
Molecular Formula C₁₀H₁₆N₂O₂[1]
Molecular Weight 196.25 g/mol [1]
Predicted XLogP3 1.3PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 3PubChem

Below is a 2D representation of the chemical structure of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate.

Chemical structure of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate.

Isomeric Forms

The structural diversity of pyrazole derivatives is expanded by the existence of several constitutional isomers. The position of the substituents on the pyrazole ring is crucial for the molecule's overall properties and its interaction with biological targets. For tert-butyl 2-(pyrazol-4-yl)acetate, the primary isomers arise from the different substitution patterns on the pyrazole ring.

2.1. Positional Isomers of the Acetic Ester Group

The acetic ester group can be attached to different carbon atoms of the pyrazole ring, leading to the following isomers:

  • tert-Butyl 2-(1-methyl-1H-pyrazol-3-yl)acetate: In this isomer, the tert-butyl acetate group is at the 3-position of the pyrazole ring.

  • tert-Butyl 2-(1-methyl-1H-pyrazol-5-yl)acetate: Here, the substituent is at the 5-position.

2.2. Isomers Based on the Position of the Methyl Group

Tautomerism in N-unsubstituted pyrazoles and the possibility of methylation at different nitrogen atoms also contribute to isomeric diversity. For a pyrazole ring with a substituent at the 4-position, methylation can occur at either N1 or N2, which in this symmetrically substituted case are equivalent. However, for 3- or 5-substituted pyrazoles, N-methylation leads to distinct isomers:

  • tert-Butyl 2-(1-methyl-1H-pyrazol-3-yl)acetate and tert-Butyl 2-(2-methyl-2H-pyrazol-3-yl)acetate

  • tert-Butyl 2-(1-methyl-1H-pyrazol-5-yl)acetate and tert-Butyl 2-(2-methyl-2H-pyrazol-5-yl)acetate

The regioselective synthesis of a specific isomer is a key challenge in pyrazole chemistry and requires careful selection of starting materials and reaction conditions.

isomers cluster_main Target Molecule cluster_isomers Constitutional Isomers A tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate B tert-Butyl 2-(1-methyl-1H-pyrazol-3-yl)acetate A->B Positional Isomer C tert-Butyl 2-(1-methyl-1H-pyrazol-5-yl)acetate A->C Positional Isomer D tert-Butyl 2-(1H-pyrazol-4-yl)acetate (N-unsubstituted) A->D N-demethylated Analog

Isomeric relationship of the target molecule.

Synthesis Protocol

The synthesis of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate can be achieved through a two-step process: first, the synthesis of the key intermediate, 2-(1-methyl-1H-pyrazol-4-yl)acetic acid, followed by its esterification. This approach allows for the controlled introduction of the desired functional groups and ensures high purity of the final product.

3.1. Synthesis of 2-(1-methyl-1H-pyrazol-4-yl)acetic acid

The synthesis of the pyrazole acetic acid intermediate is a critical step that dictates the final substitution pattern. A reliable method involves the construction of the pyrazole ring followed by the introduction of the acetic acid side chain.

Step 1: Synthesis of 1-methyl-1H-pyrazole-4-carbaldehyde

This step often utilizes a Vilsmeier-Haack reaction on a suitable precursor.

Step 2: Conversion to 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile

The aldehyde is converted to the corresponding nitrile, a versatile intermediate.

Step 3: Hydrolysis to 2-(1-methyl-1H-pyrazol-4-yl)acetic acid

The nitrile is then hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid.

3.2. Esterification of 2-(1-methyl-1H-pyrazol-4-yl)acetic acid

The final step is the conversion of the carboxylic acid to its tert-butyl ester. Several methods are available for this transformation, and the choice depends on the desired reaction conditions and the scale of the synthesis.

Method A: Acid-Catalyzed Esterification with Isobutylene

This is a common industrial method where the carboxylic acid is reacted with isobutylene in the presence of a strong acid catalyst, such as sulfuric acid.

Method B: Esterification using Di-tert-butyl dicarbonate (Boc)₂O

This method is generally milder and involves the activation of the carboxylic acid with (Boc)₂O in the presence of a base like 4-(dimethylamino)pyridine (DMAP).

Method C: Transesterification

If the methyl or ethyl ester of the acid is available, it can be converted to the tert-butyl ester via transesterification with potassium tert-butoxide in an appropriate solvent.

3.3. Detailed Experimental Protocol (Proposed)

This protocol is a proposed route based on established chemical transformations.

Step 1: Synthesis of 2-(1-methyl-1H-pyrazol-4-yl)acetic acid

  • Materials: 1-methyl-1H-pyrazole, Vilsmeier reagent (POCl₃/DMF), sodium cyanide, hydrochloric acid, sodium hydroxide.

  • Procedure:

    • Perform a Vilsmeier-Haack formylation of 1-methyl-1H-pyrazole to obtain 1-methyl-1H-pyrazole-4-carbaldehyde.

    • Convert the aldehyde to the corresponding tosylhydrazone and subsequently react with sodium cyanide to form 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile.

    • Hydrolyze the nitrile using aqueous sodium hydroxide, followed by acidification with hydrochloric acid to precipitate 2-(1-methyl-1H-pyrazol-4-yl)acetic acid.

    • Filter, wash with cold water, and dry the product.

Step 2: Esterification to tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

  • Materials: 2-(1-methyl-1H-pyrazol-4-yl)acetic acid, di-tert-butyl dicarbonate ((Boc)₂O), 4-(dimethylamino)pyridine (DMAP), dichloromethane (DCM).

  • Procedure:

    • Dissolve 2-(1-methyl-1H-pyrazol-4-yl)acetic acid (1.0 eq) in anhydrous DCM.

    • Add DMAP (0.1 eq) to the solution.

    • Slowly add (Boc)₂O (1.2 eq) to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

synthesis_workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Esterification A 1-methyl-1H-pyrazole B 1-methyl-1H-pyrazole-4-carbaldehyde A->B Vilsmeier-Haack C 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile B->C Nitrile formation D 2-(1-methyl-1H-pyrazol-4-yl)acetic acid C->D Hydrolysis E tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate D->E (Boc)2O, DMAP

Synthetic workflow for the target molecule.

Spectroscopic Characterization (Predicted)

4.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the protons on the pyrazole ring, the methyl group, the methylene group, and the tert-butyl group.

  • Pyrazole protons (H3 and H5): Two singlets are expected in the aromatic region, likely between δ 7.0 and 8.0 ppm.

  • N-methyl protons: A sharp singlet around δ 3.8-4.0 ppm.

  • Methylene protons (-CH₂-): A singlet around δ 3.5-3.7 ppm.

  • tert-Butyl protons: A sharp singlet integrating to nine protons at approximately δ 1.4-1.5 ppm.

4.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

  • Carbonyl carbon (C=O): A signal in the downfield region, typically around δ 170-175 ppm.

  • Pyrazole carbons (C3, C4, C5): Signals in the aromatic region, generally between δ 110 and 140 ppm.

  • Quaternary carbon of tert-butyl group: A signal around δ 80-82 ppm.

  • N-methyl carbon: A signal around δ 35-40 ppm.

  • Methylene carbon (-CH₂-): A signal around δ 30-35 ppm.

  • Methyl carbons of tert-butyl group: A signal around δ 28 ppm.

4.3. Mass Spectrometry

The mass spectrum should show a molecular ion peak ([M]⁺) at m/z 196. Under electrospray ionization (ESI), adducts such as [M+H]⁺ (m/z 197) and [M+Na]⁺ (m/z 219) are expected.[1] A characteristic fragmentation pattern would involve the loss of the tert-butyl group (C₄H₉) leading to a fragment at m/z 140, or the loss of isobutylene (C₄H₈) resulting in the carboxylic acid fragment.

4.4. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

  • C=O stretch (ester): A strong absorption band in the region of 1730-1750 cm⁻¹.

  • C-O stretch (ester): A strong band in the range of 1150-1250 cm⁻¹.

  • C-H stretch (alkane): Bands in the region of 2850-3000 cm⁻¹.

  • C=N and C=C stretch (pyrazole ring): Absorptions in the 1400-1600 cm⁻¹ region.

Conclusion

tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate is a valuable building block for the synthesis of more complex, biologically active molecules. This guide has provided a detailed overview of its chemical structure, isomers, and a plausible, robust synthetic protocol. The elucidation of the rationale behind the synthetic steps aims to empower researchers to adapt and optimize these methods for their specific needs. While experimental spectroscopic data is not yet widely published, the predicted data provided herein serves as a useful guide for the characterization of this compound.

References

  • PubChem. tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate. National Center for Biotechnology Information. [Link]

  • PubChemLite. Tert-butyl 2-(1-methyl-1h-pyrazol-4-yl)acetate. [Link]

Sources

Foundational

From Serendipity to Precision: A Technical Chronicle of Pyrazole-Containing Compounds

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery, History, and Application of a Cornerstone Heterocycle Preamble: A Legacy Forged in the Crucible of 19th Century Chemistr...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery, History, and Application of a Cornerstone Heterocycle

Preamble: A Legacy Forged in the Crucible of 19th Century Chemistry

In the annals of organic chemistry, few heterocyclic scaffolds can claim a legacy as rich and impactful as pyrazole. This five-membered aromatic ring, with its two adjacent nitrogen atoms, has served as a foundational template for a remarkable array of compounds that have profoundly shaped modern medicine, agriculture, and materials science. From the serendipitous discovery of the first synthetic analgesic to the rational design of targeted cancer therapies, the story of pyrazole is a testament to the power of chemical synthesis and the relentless pursuit of molecular innovation. This technical guide embarks on a comprehensive journey through the discovery and history of pyrazole-containing compounds, offering an in-depth exploration of their synthesis, evolution, and enduring significance for the scientific community. We will delve into the foundational experimental work of pioneers like Ludwig Knorr, trace the evolution of synthetic methodologies, and examine the landmark discoveries that have cemented pyrazole's place as a "privileged scaffold" in drug discovery and beyond.

Chapter 1: The Genesis - Ludwig Knorr and the Dawn of Pyrazole Chemistry

The mid-to-late 19th century was a period of fervent discovery in organic chemistry, with the elucidation of aromatic structures and the burgeoning of synthetic capabilities. It was within this vibrant scientific landscape that the German chemist Ludwig Knorr, in 1883, made a discovery that would echo through the decades. While investigating the reactions of ethyl acetoacetate with phenylhydrazine, Knorr serendipitously synthesized the first substituted pyrazole derivative.[1][2] This seminal reaction, now universally known as the Knorr pyrazole synthesis , laid the groundwork for the entire field of pyrazole chemistry.

The fundamental principle of the Knorr synthesis lies in the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4][5] The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[2]

Visualizing the Knorr Pyrazole Synthesis

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product r1 1,3-Dicarbonyl Compound i1 Hydrazone Intermediate r1->i1 Condensation r2 Hydrazine Derivative r2->i1 i2 Cyclic Intermediate i1->i2 Intramolecular Cyclization p1 Pyrazole i2->p1 Dehydration (-H2O)

Caption: A simplified workflow of the Knorr pyrazole synthesis.

A Foundational Experimental Protocol: The Knorr Synthesis of a Pyrazolone

The following protocol is a representative example of the Knorr pyrazole synthesis, adapted from historical accounts and modern laboratory practices.[6]

Objective: To synthesize a pyrazolone derivative from a β-ketoester and hydrazine hydrate.

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

  • Water

  • Reaction vial (20-mL), hot plate with stirring, TLC apparatus, Büchner funnel

Procedure:

  • Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

  • Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C.

  • Reaction Monitoring: After 1 hour, monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.

  • Work-up: Once the starting material (ethyl benzoylacetate) is consumed, add 10 mL of water to the hot reaction mixture while stirring.

  • Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature while stirring to facilitate the precipitation of the product.

  • Isolation: Collect the solid product by filtration using a Büchner funnel.

  • Purification: Wash the collected solid with a small amount of cold water and allow it to air dry. The purity of the product can be assessed by melting point determination and TLC.

Chapter 2: The First Blockbuster - Antipyrine and the Birth of Pyrazole-Based Pharmaceuticals

The true impact of Knorr's discovery was realized with the synthesis of Antipyrine (phenazone) in 1883.[7] This pyrazolone derivative was one of the first synthetic drugs to be widely commercialized, finding extensive use as a potent analgesic (pain reliever) and antipyretic (fever reducer).[7] The synthesis of Antipyrine is a direct application of the Knorr pyrazole synthesis, involving the condensation of phenylhydrazine with ethyl acetoacetate, followed by methylation.[8][9]

The commercial success of Antipyrine was a pivotal moment, demonstrating the therapeutic potential of synthetic organic compounds and solidifying the importance of the pyrazole scaffold in medicinal chemistry.

Chapter 3: The Evolution of Synthesis - Beyond the Knorr Reaction

While the Knorr synthesis remains a cornerstone of pyrazole chemistry, the 20th and 21st centuries have witnessed a dramatic evolution in synthetic methodologies, driven by the need for greater efficiency, regioselectivity, and functional group tolerance.[10][11]

Modern Synthetic Approaches

Modern approaches to pyrazole synthesis can be broadly categorized as follows:

  • Modifications of the Knorr Synthesis: This includes the use of microwave-assisted heating, which can dramatically reduce reaction times and improve yields.[12][13] The use of novel catalysts, such as nano-ZnO, has also been explored to create more environmentally friendly and efficient processes.[11]

  • 1,3-Dipolar Cycloadditions: These reactions, particularly the Huisgen cycloaddition, involve the reaction of a 1,3-dipole (like a diazo compound) with a dipolarophile (like an alkyne) to form the pyrazole ring. This method offers excellent control over regioselectivity.[10]

  • Catalytic Methods: The development of transition metal-catalyzed reactions (e.g., using copper, silver, or zinc) has enabled the synthesis of highly substituted and functionalized pyrazoles under mild conditions.[7][14][15]

  • Multi-component Reactions: These elegant strategies allow for the construction of complex pyrazole derivatives in a single step from three or more starting materials, offering high atom economy and efficiency.[10]

Comparative Analysis of Synthetic Methods
MethodCatalyst/ConditionsReaction TimeYield (%)Key Advantages
Conventional Knorr Acetic acid, reflux2-9 hours70-90%Well-established, simple
Microwave-Assisted Knorr Acetic acid, microwave irradiation1-10 minutes79-98%Drastically reduced reaction times, often higher yields[12]
Nano-ZnO Catalyzed Nano-ZnO, solvent-free30-60 minutes90-95%Green, efficient, reusable catalyst
Silver Triflate Catalyzed 1 mol% AgOTf, room temperature1 hourup to 99%Mild conditions, high yields for specific substrates[15]

Chapter 4: Landmark Discoveries - Pyrazoles in Modern Pharmaceuticals and Agrochemicals

The legacy of Antipyrine has been carried forward by a multitude of pyrazole-containing compounds that have become indispensable in modern healthcare and agriculture.

Celecoxib and the COX-2 Inhibitors: A Paradigm of Rational Drug Design

The discovery of the cyclooxygenase-2 (COX-2) enzyme in the early 1990s provided a new target for the development of anti-inflammatory drugs with potentially fewer gastrointestinal side effects than traditional NSAIDs.[16] This led to the rational design and synthesis of Celecoxib (Celebrex®), a selective COX-2 inhibitor, by a team at Searle (a division of Monsanto).[16][17]

The synthesis of Celecoxib involves the condensation of a specifically designed trifluoromethyl-substituted 1,3-diketone with 4-sulfamoylphenylhydrazine.[11][16][18][19][20]

Objective: To synthesize Celecoxib through the condensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine hydrochloride.[16]

Materials:

  • 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione

  • 4-Sulfamoylphenylhydrazine hydrochloride

  • Ethanol

  • Hydrochloric acid (catalytic amount)

  • Sodium bicarbonate solution

  • Reaction vessel with reflux condenser, stirrer, and standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol in a reaction vessel.

  • Addition of Hydrazine: Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.

  • Catalysis and Reflux: Add a catalytic amount of hydrochloric acid and heat the mixture to reflux for several hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude Celecoxib can be purified by recrystallization.

The development of Celecoxib and other "coxibs" represents a landmark in medicinal chemistry, showcasing the power of structure-based drug design.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib ~15~0.04~375
PYZ10 -0.0000283-
PYZ11 -0.0002272-
PYZ28 >500.26>192.3
PYZ31 -0.01987-

Note: IC50 values can vary depending on the assay conditions. Data compiled from multiple sources.[21][22][23]

Fipronil: A Revolution in Pest Control

The impact of pyrazole chemistry extends beyond the pharmacy to the fields of agriculture and public health. In 1987, scientists at Rhône-Poulenc discovered Fipronil , a broad-spectrum insecticide that has become a vital tool for crop protection and the control of insect pests.[1]

Fipronil's mode of action involves the blockade of GABA-gated chloride channels in the central nervous system of insects, leading to neuronal hyperexcitation and death.[1][8][10][24] This mechanism is distinct from that of many other insecticides, making Fipronil effective against a wide range of pests, including those resistant to other chemical classes. The synthesis of Fipronil is a multi-step process, with a key step involving the oxidation of a thiopyrazole precursor.[25][26][27][28][29]

Chapter 5: The Future is Bright - Pyrazoles in Modern Drug Discovery

The versatility of the pyrazole scaffold continues to be exploited in the development of new therapeutic agents. Pyrazole-containing compounds are being investigated as potent and selective inhibitors of a wide range of biological targets, including:

  • Kinases: A multitude of pyrazole-based kinase inhibitors are in clinical development for the treatment of various cancers.[9][30][31][32][33] The pyrazole ring often serves as a key pharmacophore, engaging in crucial hydrogen bonding interactions with the kinase hinge region.

  • Other Enzymes and Receptors: Pyrazole derivatives are also being explored as inhibitors of other enzymes and as ligands for various receptors, highlighting the broad applicability of this heterocycle in drug design.

The ongoing research into the synthesis and biological activity of pyrazole-containing compounds ensures that this remarkable heterocycle will continue to be a source of innovation and a cornerstone of chemical science for the foreseeable future.

References

  • Fipronil modulation of GABAA receptor single-channel currents. PubMed. [Link]

  • The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor. PMC. [Link]

  • Fipronil: action at the GABA receptor. CABI Digital Library. [Link]

  • Fipronil modulation of gamma-aminobutyric acid(A) receptors in rat dorsal root ganglion neurons. Semantic Scholar. [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. [Link]

  • Fipronil modulation of GABA(A) receptor single-channel currents. ResearchGate. [Link]

  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry. [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

  • Full article: Synthesis of Celecoxib, its Pro-drugs and Radiolabeled Derivatives. A Brief Review. Taylor & Francis Online. [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PMC. [Link]

  • Part 1: Structure–Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38α mitogen-activated protein kinase. ResearchGate. [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. [Link]

  • Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]

  • Process for synthesis of fipronil.
  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. PMC. [Link]

  • Process for synthesis of fipronil.
  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

  • Synthesis method of celecoxib. Eureka. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]

  • Knorr Pyrazole Synthesis. [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central. [Link]

  • Process for the preparation of fipronil and analogues thereof.
  • A process for synthesis of fipronil.
  • Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]

  • NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. [Link]

  • Chemical structures of bicyclic fused pyrazoles with their IC50 values... ResearchGate. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Pyrazole derivatives: Recent advances in discovery and development of pesticides. [Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. [Link]

  • Modern Approaches to the Synthesis of Pyrazoles (A Review). ResearchGate. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]

  • New “Green” Approaches to the Synthesis of Pyrazole Derivatives. PMC. [Link]

  • Synthesis and bioevaluation of novel pyrazole by different methods: A review. [Link]

  • Chronological representation of some approved pyrazole derivative drugs[16]. [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. [Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. PubMed. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of tert-Butyl 2-(1-Methyl-1H-pyrazol-4-yl)acetate in Modern Organic Synthesis

Introduction: A Versatile Building Block for Complex Molecule Synthesis In the landscape of contemporary organic synthesis, the strategic incorporation of heterocyclic moieties is paramount for the development of novel t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Molecule Synthesis

In the landscape of contemporary organic synthesis, the strategic incorporation of heterocyclic moieties is paramount for the development of novel therapeutics and functional materials. Among these, the pyrazole nucleus has garnered significant attention due to its prevalence in a wide array of biologically active compounds.[1] tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate has emerged as a particularly valuable building block, offering a unique combination of functionalities that can be exploited in a variety of synthetic transformations. Its structure, featuring a protected carboxylic acid functionality and a reactive pyrazole core, makes it an ideal synthon for the introduction of the 1-methyl-1H-pyrazol-4-yl)acetyl moiety. This guide provides a comprehensive overview of the applications of this versatile reagent, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors. The primary application of this compound lies in its role as a key intermediate in the synthesis of the PARP inhibitor Niraparib, a significant advancement in cancer therapy.[2][3]

Synthesis of tert-Butyl 2-(1-Methyl-1H-pyrazol-4-yl)acetate

The preparation of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate is a multi-step process that begins with the synthesis of the pyrazole core, followed by esterification and N-methylation. The following protocol outlines a reliable and scalable route to this important building block.

Protocol 1: Synthesis of tert-Butyl 2-(1-Methyl-1H-pyrazol-4-yl)acetate

This protocol details a two-step synthesis starting from the commercially available (1H-pyrazol-4-yl)acetic acid.

Step 1: Esterification of (1H-Pyrazol-4-yl)acetic Acid

The first step involves the protection of the carboxylic acid functionality as a tert-butyl ester. This is crucial to prevent unwanted side reactions in subsequent steps.

  • Materials:

    • (1H-Pyrazol-4-yl)acetic acid

    • tert-Butanol

    • 4-Dimethylaminopyridine (DMAP)

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of (1H-pyrazol-4-yl)acetic acid (1.0 eq) in anhydrous DCM, add tert-butanol (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford tert-butyl 2-(1H-pyrazol-4-yl)acetate.[4]

Step 2: N-Methylation of tert-Butyl 2-(1H-Pyrazol-4-yl)acetate

The regioselective N-methylation of the pyrazole ring is a critical step. The choice of base and methylating agent can influence the ratio of N1 to N2 isomers.

  • Materials:

    • tert-Butyl 2-(1H-pyrazol-4-yl)acetate

    • Methyl iodide (MeI)

    • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

    • Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of tert-butyl 2-(1H-pyrazol-4-yl)acetate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

    • Stir the suspension at room temperature for 30 minutes.

    • Add methyl iodide (1.2 eq) dropwise to the mixture.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate.[5][6]

Diagram: Synthesis Workflow

G A (1H-Pyrazol-4-yl)acetic acid B tert-Butyl 2-(1H-pyrazol-4-yl)acetate A->B Esterification (Boc)₂O, t-BuOH, DMAP C tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate B->C N-Methylation MeI, K₂CO₃

Caption: Synthetic route to the target compound.

Application in the Synthesis of Niraparib Intermediate

tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate is a pivotal precursor in the synthesis of Niraparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes.[7] The following protocol outlines its use in the construction of a key intermediate.

Protocol 2: Synthesis of a Niraparib Intermediate via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of a brominated pyrazole derivative, which can be obtained from tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate, with a suitable boronic acid derivative.

  • Materials:

    • tert-Butyl 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetate (prepared by bromination of the parent compound)

    • Arylboronic acid derivative (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

    • Aqueous sodium carbonate solution (2 M)

    • 1,4-Dioxane or Toluene/Ethanol mixture

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a reaction vessel, combine tert-butyl 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetate (1.0 eq), the arylboronic acid derivative (1.2 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

    • Degas the mixture by purging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Add the degassed solvent (1,4-dioxane or toluene/ethanol) and the aqueous sodium carbonate solution.

    • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours under an inert atmosphere.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography to obtain the coupled product.[8]

Diagram: Suzuki-Miyaura Coupling

G cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Ar-Pd(II)-X(L2) Pd(0)L2->Oxidative_Addition Ar-X Transmetalation Ar-Pd(II)-Ar'(L2) Oxidative_Addition->Transmetalation Ar'-B(OR)2 Base Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: General mechanism of Suzuki-Miyaura coupling.

Broader Applications in Organic Synthesis

Beyond its role in the synthesis of Niraparib, the structural features of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate lend themselves to a variety of other synthetic transformations. The pyrazole ring can be further functionalized, and the ester moiety can be deprotected to reveal a carboxylic acid for subsequent amide bond formation or other derivatizations.

Deprotection of the tert-Butyl Ester

The tert-butyl ester can be selectively removed under acidic conditions to yield the corresponding carboxylic acid, a versatile intermediate for further transformations.

  • Protocol 3: Acid-Catalyzed Deprotection

    • Materials:

      • tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

      • Trifluoroacetic acid (TFA)

      • Dichloromethane (DCM)

      • Saturated aqueous sodium bicarbonate solution

      • Anhydrous sodium sulfate

    • Procedure:

      • Dissolve tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate in DCM.

      • Add an excess of trifluoroacetic acid (typically 5-10 equivalents) at room temperature.

      • Stir the reaction mixture for 1-3 hours, monitoring by TLC.

      • Upon completion, carefully neutralize the excess acid with saturated aqueous sodium bicarbonate solution.

      • Extract the aqueous layer with DCM.

      • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-(1-methyl-1H-pyrazol-4-yl)acetic acid.[9]

Potential in Other Cross-Coupling Reactions

The pyrazole core of the title compound can potentially participate in other palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira reactions, by first introducing a halide at a suitable position on the pyrazole ring.

ReactionCoupling PartnerCatalyst System (Typical)Product Type
Heck Reaction AlkenePd(OAc)₂, PPh₃, BaseSubstituted Alkene
Sonogashira Reaction Terminal AlkynePdCl₂(PPh₃)₂, CuI, BaseSubstituted Alkyne

Causality behind Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent is critical for the success of these cross-coupling reactions. For instance, bulky electron-rich phosphine ligands often enhance the rate of oxidative addition, a key step in the catalytic cycle. The base plays a crucial role in the transmetalation step of the Suzuki reaction and in regenerating the active catalyst in the Heck reaction.[10][11]

Conclusion and Future Outlook

tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate is a valuable and versatile building block in organic synthesis. Its primary utility as a key intermediate in the synthesis of Niraparib underscores its importance in medicinal chemistry. Furthermore, the potential for this compound to be utilized in a variety of cross-coupling reactions and other functional group transformations opens up avenues for the synthesis of a diverse range of complex molecules. The protocols and insights provided in this guide are intended to facilitate the use of this reagent and inspire further innovation in the field of organic synthesis.

References

  • Pyrazoles and Heck Reaction - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Eller, G. A., Vilkauskaitė, G., Arbačiauskienė, E., Šačkus, A., & Holzer, W. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024). The Journal of Organic Chemistry.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methyl
  • Meng, G., Szostak, R., & Szostak, M. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 19(13), 3596–3599.
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methyl
  • Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. (n.d.). PubMed Central.
  • tert-Butyl Esters - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methyl
  • Effect of N1-substituted pyrazolic hybrid ligands on palladium catalysts for the Heck reaction. (2025). ScienceDirect.
  • Suzuki-Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in C
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. (2016).
  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (n.d.). Retrieved January 18, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. (2013). DSpace@MIT.
  • Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... (n.d.).
  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). Retrieved January 18, 2026, from [Link]

  • CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents. (n.d.).
  • WO2019036441A1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents. (n.d.).
  • Synthesis of Niraparib, a cancer drug candidate - Mathematical, Physical and Life Sciences Division - University of Oxford. (n.d.). Retrieved January 18, 2026, from [Link]

  • Intramolecular Heck reaction - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021).
  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Retrieved January 18, 2026, from [Link]

  • Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di-tert-Butylperoxide to Synthesize Quaternary Carbon Centers. (n.d.). ChemRxiv.
  • Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. (n.d.). PubMed Central.
  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). PubMed Central.
  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (n.d.).
  • Brønsted Acid-Catalyzed Alkylation of Tetrazoles with Alcohols. (2025). ScholarWorks@GVSU.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI.

Sources

Application

The Strategic Application of tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate in Modern Medicinal Chemistry

The pyrazole nucleus is a cornerstone of contemporary drug discovery, recognized as a "privileged scaffold" for its remarkable versatility and ability to interact with a wide array of biological targets.[1] This five-mem...

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus is a cornerstone of contemporary drug discovery, recognized as a "privileged scaffold" for its remarkable versatility and ability to interact with a wide array of biological targets.[1] This five-membered aromatic heterocycle is a key feature in numerous FDA-approved drugs, demonstrating its broad therapeutic utility.[1] Within the vast chemical space of pyrazole derivatives, tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate emerges as a strategic building block, particularly valued for its role in constructing complex molecular architectures for targeted therapies.

This comprehensive guide delves into the detailed application of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate in medicinal chemistry. We will explore its synthetic utility, focusing on its pivotal role in the synthesis of advanced clinical candidates. This document is intended for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the scientific rationale behind the experimental choices.

Core Attributes of tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

The utility of this reagent is rooted in its distinct structural features:

  • The 1-methyl-1H-pyrazole Core: This moiety provides a rigid, aromatic scaffold with well-defined vectors for substitution. The nitrogen atoms can act as hydrogen bond acceptors, while the N-methyl group prevents unwanted N-H reactivity and potential tautomerization, ensuring regiochemical integrity during multi-step syntheses.

  • The Acetic Acid Side Chain: The acetate group at the 4-position serves as a versatile handle for extending the molecular framework. It can be readily hydrolyzed to the corresponding carboxylic acid, which is a common precursor for amide bond formation, a cornerstone of medicinal chemistry.

  • The tert-Butyl Ester: This protecting group is crucial for synthetic strategy. It is stable under a variety of reaction conditions, yet can be selectively removed under acidic conditions, allowing for orthogonal deprotection strategies in the synthesis of complex molecules.

Application Spotlight: Synthesis of Danuglipron (PF-06882961), an Oral GLP-1 Receptor Agonist

A prime example showcasing the strategic importance of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate is its use in the synthesis of Danuglipron (PF-06882961), an orally bioavailable small-molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R) developed by Pfizer for the treatment of type 2 diabetes.[2][3][4][5][6][7][8] The synthesis of this clinical candidate highlights the utility of our title compound as a key intermediate.

Synthetic Overview

The synthesis of Danuglipron involves the coupling of three key fragments. tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate is a precursor to one of these essential building blocks. The general synthetic workflow can be visualized as follows:

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Fragment C Synthesis cluster_3 Final Assembly A1 tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate A2 Hydrolysis A1->A2 TFA or HCl A3 2-(1-Methyl-1H-pyrazol-4-yl)acetic acid A2->A3 D1 Amide Coupling A3->D1 B1 Piperidine Derivative B1->D1 C1 Benzimidazole Moiety D2 Further Functionalization C1->D2 D1->D2 D3 Danuglipron (PF-06882961) D2->D3

Caption: Synthetic workflow for Danuglipron.

Experimental Protocols

Protocol 1: Hydrolysis of tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

The first critical step is the deprotection of the tert-butyl ester to yield the free carboxylic acid. This transformation is typically achieved under acidic conditions.

Rationale: The tert-butyl group is readily cleaved in the presence of a strong acid due to the formation of the stable tert-butyl cation. This allows for selective deprotection without affecting other potentially sensitive functional groups.

Materials:

  • tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate (1.0 eq) in a suitable organic solvent such as dichloromethane.

  • To the stirred solution, add an excess of trifluoroacetic acid (5-10 eq) or a solution of HCl in an organic solvent.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess acid and solvent.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Carefully neutralize any remaining acid by washing with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(1-methyl-1H-pyrazol-4-yl)acetic acid.

Self-Validation: The identity and purity of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the characteristic tert-butyl signal in the ¹H NMR spectrum is a key indicator of a successful reaction.

Protocol 2: Amide Coupling with a Piperidine Moiety

The newly formed carboxylic acid is then coupled with a suitable amine, in the case of Danuglipron synthesis, a functionalized piperidine derivative.

Rationale: Amide bond formation is a fundamental reaction in medicinal chemistry. The use of a coupling agent like HATU or EDC activates the carboxylic acid, facilitating its reaction with the amine to form a stable amide bond.

Materials:

  • 2-(1-Methyl-1H-pyrazol-4-yl)acetic acid (from Protocol 1)

  • Appropriate piperidine amine derivative

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)

  • DIPEA (N,N-Diisopropylethylamine) or other non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Lithium chloride (optional, can improve solubility and reaction rates)

  • Standard aqueous work-up and purification reagents

Procedure:

  • In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(1-methyl-1H-pyrazol-4-yl)acetic acid (1.0 eq) and the piperidine amine derivative (1.0-1.2 eq) in anhydrous DMF or DCM.

  • Add a non-nucleophilic base such as DIPEA (2-3 eq) to the mixture.

  • In a separate container, dissolve the coupling agent (e.g., HATU, 1.1-1.3 eq) in a small amount of anhydrous DMF or DCM.

  • Add the solution of the coupling agent dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

G start Start: Dissolve Reactants add_base Add DIPEA start->add_base add_coupling Add Coupling Agent (e.g., HATU) add_base->add_coupling react Stir at Room Temperature (12-24h) add_coupling->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Column Chromatography workup->purify product Final Amide Product purify->product

Caption: Workflow for Amide Coupling.

Broader Applications in Oncology: Targeting KRAS G12C

The versatility of the pyrazole scaffold, and by extension building blocks like tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate, is further underscored by its application in the development of oncology drugs. A prominent example is the emergence of covalent inhibitors targeting the KRAS G12C mutation, a key driver in several cancers.[1][9][10][11]

Compounds like JDQ443, a novel pyrazole-based covalent inhibitor of KRAS G12C, exemplify this trend.[1][10][12] The pyrazole core in these inhibitors is instrumental in positioning the reactive acrylamide group to form a covalent bond with the mutant cysteine residue, thereby inactivating the oncogenic protein.[9][10] The synthesis of such complex molecules often relies on the strategic use of functionalized pyrazole intermediates, where the acetic acid side chain of our title compound can be elaborated to introduce the necessary pharmacophoric elements for potent and selective inhibition.

Quantitative Data Summary
Compound/IntermediateMolecular FormulaMolecular Weight ( g/mol )Key Synthetic Role
tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetateC₁₀H₁₆N₂O₂196.25Starting material with protected acid
2-(1-Methyl-1H-pyrazol-4-yl)acetic acidC₆H₈N₂O₂140.14Key intermediate for amide coupling
Danuglipron (PF-06882961)C₂₈H₃₀FN₇O₄547.58Oral GLP-1R agonist for Type 2 Diabetes
JDQ443C₂₉H₂₉F₂N₇O₂557.60Covalent inhibitor of KRAS G12C

Conclusion

tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate is a highly valuable and versatile building block in modern medicinal chemistry. Its well-defined structure and the synthetic handles it provides make it an ideal starting point for the synthesis of complex, high-value drug candidates. The successful application of this compound in the synthesis of the oral GLP-1R agonist Danuglipron is a testament to its strategic importance. As the demand for targeted therapies in areas like metabolic diseases and oncology continues to grow, the utility of such well-designed pyrazole intermediates is set to expand, making it an essential tool in the arsenal of medicinal chemists.

References

  • Griffith, D. A., et al. (2022). A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor. Journal of Medicinal Chemistry, 65(12), 8208–8226. [Link]

  • Lorthiois, E., et al. (2022). JDQ443, a Structurally Novel, Pyrazole-Based, Covalent Inhibitor of KRASG12C for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 65(24), 16173–16203. [Link]

  • Janes, M. R., et al. (2018). Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor. Cell, 172(3), 578-589.e17. [Link]

  • Hendrick, C. E., et al. (2022). Discovery and synthesis of danuglipron (PF-06882961): A small molecule GLP-1 receptor agonist– from lead to clinical candidate. American Chemical Society. [Link]

  • Griffith, D. A., et al. (2022). A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor. PubMed. [Link]

  • Novartis. (2023). Pyrazolyl derivatives useful as anti-cancer agents.
  • PubMed. (2022). JDQ443, a Structurally Novel, Pyrazole-Based, Covalent Inhibitor of KRASG12C for the Treatment of Solid Tumors. [Link]

  • Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575(7781), 217–223. [Link]

  • Wang, X., et al. (2023). Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]

  • Bunton, C. A., & Wood, J. L. (1955). Tracer studies on ester hydrolysis. Part II. The acid hydrolysis of tert.-butyl acetate. Journal of the Chemical Society (Resumed), 1522. [Link]

  • Fallah, E., et al. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. Organic Letters, 25(6), 968–972. [Link]

  • National Center for Biotechnology Information. tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate. PubChem. [Link]

  • Amgen Inc. (2021). Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer. ACS Medicinal Chemistry Letters. [Link]

  • Organic Syntheses. (2016). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 93, 356-376. [Link]

  • Sci-Hub. Tracer studies on ester hydrolysis. Part II. The acid hydrolysis of tert.-butyl acetate. [Link]

  • ResearchGate. (2022). Synthesis of Danuglipron: An Orally Available GLP-1R Agonist. [Link]

  • MDPI. (2021). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Molbank, 2021(3), M1268. [Link]

  • PubMed. (2022). A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor. [Link]

  • ResearchGate. (2021). Danuglipron (PF-06882961) in type 2 diabetes: a randomized, placebo-controlled, multiple ascending-dose phase 1 trial. [Link]

Sources

Method

tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate as a building block for pharmaceuticals

An Application Guide to tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate: A Privileged Scaffold for Modern Drug Discovery Introduction: The Enduring Importance of the Pyrazole Nucleus in Medicinal Chemistry Nitrogen-contai...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate: A Privileged Scaffold for Modern Drug Discovery

Introduction: The Enduring Importance of the Pyrazole Nucleus in Medicinal Chemistry

Nitrogen-containing heterocyclic compounds are foundational scaffolds in therapeutic agent design, with the pyrazole ring system holding a place of particular distinction.[1] Pyrazoles, five-membered aromatic rings with two adjacent nitrogen atoms, offer a unique combination of physicochemical properties, including metabolic stability, hydrogen bonding capability, and a rigid framework for orienting pharmacophoric elements.[2][3] This versatility has led to their incorporation into a remarkable number of FDA-approved drugs spanning a wide range of clinical applications, from the anti-inflammatory celecoxib to the anticancer agent crizotinib.[2][4]

The strategic functionalization of the pyrazole core is paramount to harnessing its full potential. tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate has emerged as a particularly valuable building block for pharmaceutical research and development. Its structure is intelligently designed for synthetic utility:

  • The 1-methyl-pyrazole core provides a metabolically stable, N-substituted heterocycle, removing the acidic N-H proton which can be a site for unwanted metabolism or off-target interactions.

  • The acetate side chain at the 4-position acts as a versatile linker, providing a key vector for connecting the pyrazole core to other parts of a drug molecule.

  • The tert-butyl ester serves as a robust protecting group for the carboxylic acid, preventing its interference in preceding synthetic steps and allowing for its selective removal under specific acidic conditions to unmask the reactive carboxylic acid.

This guide provides detailed protocols for the synthesis and application of this building block, offering researchers a practical framework for its integration into drug discovery programs.

Compound Profile & Physicochemical Data

A summary of the key properties for tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate and its corresponding carboxylic acid is presented below.

Propertytert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate2-(1-methyl-1H-pyrazol-4-yl)acetic acid
CAS Number 1443980-81-1[5]28950344
Molecular Formula C₁₀H₁₆N₂O₂C₆H₈N₂O₂[6]
Molecular Weight 196.25 g/mol 140.14 g/mol [6]
Appearance Typically an oil or low-melting solidSolid
Key Features Protected acid, ready for N-alkylation or modification of other parts of the molecule.Free acid, ready for amide coupling.

Part 1: Synthesis of the Building Block

The most direct synthetic route to the title compound involves the N-methylation of its commercially available precursor, tert-butyl 2-(1H-pyrazol-4-yl)acetate. The N-alkylation of pyrazoles is a fundamental and well-established transformation in organic chemistry.[7] The key challenge in unsymmetrically substituted pyrazoles is controlling regioselectivity, as alkylation can occur at either of the two ring nitrogens.[7][8] However, for a 4-substituted pyrazole, the two nitrogen atoms are chemically equivalent, simplifying the reaction to yield a single N-methylated product.

The protocol below describes a standard procedure for this transformation using sodium hydride as a base and iodomethane as the alkylating agent.

Protocol 1: N-Methylation of tert-butyl 2-(1H-pyrazol-4-yl)acetate

Principle: This reaction proceeds via deprotonation of the pyrazole N-H using a strong base, sodium hydride (NaH), to form a sodium pyrazolide salt. This anionic intermediate then acts as a nucleophile, attacking the electrophilic methyl group of iodomethane (CH₃I) in a classic Sₙ2 reaction to form the N-methylated product. Anhydrous N,N-Dimethylformamide (DMF) is an ideal solvent as it is polar aprotic and effectively solvates the intermediate anion.

Workflow for Synthesis

cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification SM1 tert-butyl 2-(1H-pyrazol-4-yl)acetate Deprotonation 1. Deprotonation (0 °C to RT) Add pyrazole to NaH suspension in DMF. SM1->Deprotonation SM2 Sodium Hydride (NaH) SM2->Deprotonation SM3 Iodomethane (CH3I) SM4 Anhydrous DMF SM4->Deprotonation Alkylation 2. N-Methylation (0 °C to RT) Add CH3I dropwise. Deprotonation->Alkylation Add SM3 Quench 3. Quench Reaction (Saturated aq. NH4Cl) Alkylation->Quench Extract 4. Extraction (Ethyl Acetate) Quench->Extract Purify 5. Purification (Silica Gel Chromatography) Extract->Purify FinalProduct tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate Purify->FinalProduct

Caption: Synthetic workflow for N-methylation.

Materials:

  • tert-butyl 2-(1H-pyrazol-4-yl)acetate (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Iodomethane (CH₃I) (1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equiv). Carefully wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and suspend the NaH in anhydrous DMF.

  • Deprotonation: Cool the suspension to 0 °C using an ice bath. Add a solution of tert-butyl 2-(1H-pyrazol-4-yl)acetate (1.0 equiv) in anhydrous DMF dropwise to the stirred suspension.

    • Causality Note: This addition is done slowly at 0 °C to control the exothermic reaction and the evolution of hydrogen gas as the pyrazole is deprotonated.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete formation of the pyrazolide anion.[9]

  • Alkylation: Add iodomethane (1.1 equiv) dropwise to the reaction mixture while maintaining the temperature at 0 °C.[9]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 times).[9]

  • Washing: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄.[9]

  • Concentration: Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Part 2: Application in Pharmaceutical Synthesis

The primary utility of this building block is as a precursor to the 2-(1-methyl-1H-pyrazol-4-yl)acetic acid moiety, which is then incorporated into larger molecules, typically via amide bond formation. This two-step process involves deprotection of the tert-butyl ester followed by a standard amide coupling reaction.

Protocol 2: Deprotection and Amide Coupling

Principle: The tert-butyl ester is readily cleaved under acidic conditions, often with trifluoroacetic acid (TFA), to yield the free carboxylic acid and volatile byproducts (isobutylene and CO₂). The resulting carboxylic acid is then activated using a peptide coupling reagent (e.g., HATU). The activated ester rapidly reacts with a primary or secondary amine to form a stable amide bond. A non-nucleophilic base like DIPEA is used to neutralize acidic species in the reaction.

Workflow for Application

cluster_start Starting Material cluster_deprotection Step 1: Deprotection cluster_coupling Step 2: Amide Coupling BuildingBlock tert-butyl 2-(1-methyl- 1H-pyrazol-4-yl)acetate Deprotect TFA / DCM Room Temperature BuildingBlock->Deprotect CarboxylicAcid 2-(1-methyl-1H-pyrazol- 4-yl)acetic acid Deprotect->CarboxylicAcid Coupling Amine (R-NH2) Coupling Agents (HATU) Base (DIPEA) / DMF CarboxylicAcid->Coupling FinalAmide Final Amide Product Coupling->FinalAmide

Caption: Deprotection and Amide Coupling Workflow.

Step A: Hydrolysis of the tert-Butyl Ester

Materials:

  • tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the starting ester (1.0 equiv) in DCM (approx. 0.1-0.2 M concentration).

  • Add TFA (5-10 equiv) to the solution at room temperature.

    • Causality Note: TFA is a strong acid that effectively protonates the ester oxygen, initiating the elimination of the stable tert-butyl cation.

  • Stir the reaction mixture for 1-4 hours. Monitor the reaction by TLC or LC-MS until deprotection is complete.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • The resulting crude 2-(1-methyl-1H-pyrazol-4-yl)acetic acid can often be used directly in the next step without further purification. If necessary, it can be purified by crystallization or trituration.

Step B: Standard HATU-Mediated Amide Coupling

Materials:

  • 2-(1-methyl-1H-pyrazol-4-yl)acetic acid (from Step A, 1.0 equiv)

  • Desired primary or secondary amine (1.0-1.2 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF or DCM

Procedure:

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Add the desired amine (1.0-1.2 equiv), followed by HATU (1.1 equiv).

  • Cool the mixture to 0 °C and add DIPEA (3.0 equiv) dropwise.

    • Causality Note: DIPEA is a bulky, non-nucleophilic base used to neutralize the hexafluorophosphate counterion of HATU and any residual TFA from the deprotection step, ensuring the amine nucleophile is in its free-base form.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitoring and Workup: Monitor the reaction by LC-MS. Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography or preparative HPLC to yield the final amide.

  • Characterization: Confirm the structure of the final product by ¹H NMR and HRMS.

Conclusion

tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate is a high-value building block that provides a streamlined entry into a diverse chemical space of pyrazole-containing compounds. The pyrazole heterocycle is a privileged scaffold in drug discovery, known for its wide-ranging biological activities. The protocols detailed herein offer robust and reproducible methods for the synthesis and elaboration of this synthon. By providing a stable N-methylated pyrazole core and a protected carboxylic acid linker, this reagent allows medicinal chemists to focus on building molecular complexity through reliable amide coupling chemistry, accelerating the discovery of novel therapeutic agents.

References

  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 3-Chloro-1H-pyrazole.
  • ChemScene. tert-Butyl 2-(1H-pyrazol-4-yl)acetate.
  • MDPI. Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry.
  • The Journal of Organic Chemistry. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • RSC Publishing. (2016). Review: biologically active pyrazole derivatives.
  • MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
  • BLDpharm. 1443980-81-1|tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • PubChem - NIH. 2-(1-methyl-1H-pyrazol-4-yl)acetic acid.
  • PubMed Central. Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor.

Sources

Application

Application Notes & Protocols for the Synthesis of Novel Derivatives from tert-Butyl 2-(1-Methyl-1H-pyrazol-4-yl)acetate

Abstract This document provides a comprehensive guide for the synthesis of novel chemical entities derived from the versatile building block, tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate. The pyrazole nucleus is a priv...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of novel chemical entities derived from the versatile building block, tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3] This guide is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond simple procedural lists to provide in-depth explanations for experimental choices, detailed step-by-step protocols for core transformations, and notes on the potential applications of the resulting derivatives. The protocols described herein are designed to be robust and self-validating, forming a solid foundation for library synthesis and lead optimization campaigns.

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[4] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and metabolic stability make it an ideal core for designing molecules that interact with a wide range of biological targets.[1][5] Derivatives of pyrazole have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[2][3][6][7]

The starting material, tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate[8], is a strategically designed intermediate.

  • The 1-methyl-pyrazole core provides a metabolically stable anchor.

  • The acetic acid side chain at the 4-position offers a key vector for chemical modification.

  • The tert-butyl ester serves as a robust protecting group that can be selectively removed to unmask a carboxylic acid, a critical handle for diversification.[9]

This guide will detail the primary synthetic pathways originating from this intermediate, focusing on the functionalization of the acetate side chain.

Core Synthetic Workflow: From Intermediate to Diverse Libraries

The primary strategy for derivatization involves a two-step sequence: deprotection of the tert-butyl ester followed by functionalization of the resulting carboxylic acid. This workflow allows for the rapid generation of diverse libraries of amides, esters, and other analogues.

G A tert-Butyl 2-(1-methyl-1H- pyrazol-4-yl)acetate B 2-(1-Methyl-1H-pyrazol-4-yl)acetic Acid (Key Intermediate) A->B Hydrolysis (Protocol 1) E Alcohol Derivative A->E Reduction (Protocol 4) C Amide Derivatives B->C Amide Coupling (Protocol 2) D Ester Derivatives B->D Esterification (Protocol 3)

Caption: General workflow for derivatizing the starting ester.

Protocol 1: Hydrolysis of the tert-Butyl Ester

3.1. Rationale and Mechanistic Insight The conversion of the tert-butyl ester to the corresponding carboxylic acid is the gateway to the most common and versatile derivatization pathways, such as amide bond formation.[10] tert-Butyl esters are highly resistant to saponification under basic conditions but are readily cleaved under acidic conditions.[9] The mechanism involves protonation of the ester oxygen, followed by the loss of the stable tert-butyl carbocation, which is then quenched by a nucleophile or eliminated to form isobutylene. This selectivity makes it an ideal protecting group in complex molecule synthesis. We will utilize trifluoroacetic acid (TFA) for this transformation due to its efficacy and the ease of its removal in vacuo.

3.2. Experimental Protocol

  • Reagent Preparation: In a well-ventilated fume hood, prepare a 50% (v/v) solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Reaction Setup: To a round-bottom flask charged with tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate (1.0 eq), add the TFA/DCM solution (10 mL per 1 g of starting material).

  • Reaction Monitoring: Stir the solution at room temperature. The reaction is typically complete within 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

    • Co-evaporate the residue with toluene (3x) to ensure complete removal of residual TFA.

    • The resulting crude 2-(1-methyl-1H-pyrazol-4-yl)acetic acid is often of sufficient purity for the next step. If necessary, it can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

  • Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the tert-butyl singlet at ~1.4 ppm in the ¹H NMR spectrum is a key indicator of a successful reaction.

Protocol 2: Amide Library Synthesis via Amide Coupling

4.1. Rationale and Mechanistic Insight Amide bond formation is the most frequently used reaction in medicinal chemistry.[10][11] The direct reaction between a carboxylic acid and an amine is unfavorable.[12] Therefore, "coupling reagents" are used to activate the carboxylic acid, converting the hydroxyl group into a better leaving group. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent that generates a reactive acyl-pyridinium intermediate, which is then readily displaced by the amine nucleophile. A tertiary amine base, such as diisopropylethylamine (DIPEA), is added to neutralize the acid formed and facilitate the reaction.

G cluster_0 Activation Step cluster_1 Coupling Step Acid Pyrazolylacetic Acid (R-COOH) ActiveEster Activated Ester (Intermediate) Acid->ActiveEster HATU HATU + DIPEA HATU->ActiveEster Amide Novel Amide Derivative ActiveEster->Amide Nucleophilic Acyl Substitution Amine Primary/Secondary Amine (R'-NHR'') Amine->Amide

Caption: Workflow for HATU-mediated amide coupling.

4.2. Experimental Protocol (General Procedure)

  • Reaction Setup: To a solution of 2-(1-methyl-1H-pyrazol-4-yl)acetic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM (0.1 M concentration), add the desired primary or secondary amine (1.1 eq) and DIPEA (2.5 eq).

  • Addition of Coupling Reagent: To the stirred solution, add HATU (1.2 eq) portion-wise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol).

4.3. Data Presentation: Representative Amine Building Blocks

Amine TypeExampleResulting Derivative ClassPotential Application Focus
Aliphatic CyclopropylamineN-Cyclopropyl amidesMetabolic stability, CNS targets
Aromatic AnilineAnilides / N-Aryl amidesKinase inhibitors, anti-inflammatory
Heterocyclic 4-AminopyridineN-Heteroaryl amidesIon channel modulators, GPCRs
Amino Acid Glycine methyl esterPeptidomimeticsProtease inhibitors, metabolic disorders

Protocol 3: Synthesis of Novel Esters

5.1. Rationale and Insight Modifying the ester group can significantly impact a compound's pharmacokinetic properties, including solubility and cell permeability, often as part of a prodrug strategy. A straightforward method for synthesizing new esters from the pyrazolylacetic acid is the reaction with an alcohol under acidic catalysis (Fischer esterification) or, for more sensitive substrates, reaction with an alkyl halide in the presence of a non-nucleophilic base.

5.2. Experimental Protocol (via Alkyl Halide)

  • Reaction Setup: Dissolve 2-(1-methyl-1H-pyrazol-4-yl)acetic acid (1.0 eq) in anhydrous acetone or DMF.

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

  • Alkylating Agent: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq) and a catalytic amount of potassium iodide (KI) if the halide is a chloride or bromide.

  • Reaction: Heat the mixture to 50-60 °C and stir for 6-18 hours until the reaction is complete as monitored by TLC.

  • Work-up: Filter off the inorganic salts and concentrate the filtrate. Redissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude ester by flash column chromatography.

Protocol 4: Reduction to 2-(1-Methyl-1H-pyrazol-4-yl)ethanol

6.1. Rationale and Insight Reduction of the ester functional group to a primary alcohol opens up a new set of synthetic possibilities, including the synthesis of ethers and aldehydes (via oxidation).[13] Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to alcohols. The reaction should be performed under strictly anhydrous conditions.

6.2. Experimental Protocol

  • Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.

  • Substrate Addition: Cool the suspension to 0 °C. Add a solution of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate (1.0 eq) in anhydrous THF dropwise via an addition funnel.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Quenching (Fieser workup): Carefully quench the reaction at 0 °C by the sequential, dropwise addition of:

    • Water (X mL)

    • 15% aqueous NaOH (X mL)

    • Water (3X mL) (where X = mass of LiAlH₄ in grams)

  • Work-up: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting alcohol by flash column chromatography.

Summary of Potential Applications

The derivatives synthesized from this core scaffold have potential applications across numerous therapeutic areas, leveraging the proven biological relevance of the pyrazole moiety.

Derivative ClassSynthetic TransformationPotential Therapeutic Area(s)
Amides Hydrolysis + Amide CouplingAnti-inflammatory, Oncology, Neurology, Infectious Disease[1][3][6][7]
Esters Hydrolysis + EsterificationProdrugs, Modulation of Pharmacokinetics
Alcohols/Ethers Reduction / EtherificationCNS agents, Cardiovascular

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. [Link]

  • β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. MDPI. [Link]

  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS. [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. [Link]

  • Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. MDPI. [Link]

  • Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. PMC - NIH. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Tert-butyl 2-(1-methyl-1h-pyrazol-4-yl)acetate. PubChemLite. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]

  • Synthesis of Pinacol Esters of 1-Alkyl-1H-pyrazol-5-yl- and 1-Alkyl-1H-pyrazol-4-ylboronic Acids. ResearchGate. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC. [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. AmeliCA. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PMC - PubMed Central. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. NIH. [Link]

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS. [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. [Link]

  • Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Semantic Scholar. [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-1-yl)-Bekkali-El-Bagh/11054b7c10b0f7d5448375037d5797171e0b5718]([Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di-tert-Butylperoxide to Synthesize Quaternary Carbon Centers. ChemRxiv. [Link]

  • (E)-2-(4-tert-Butylphenyl)-1-(4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl). NIH. [Link]

  • (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. MDPI. [Link]

  • tert-Butyl Esters. Organic Chemistry Portal. [Link]

  • Phase‐Transfer Catalyzed Alkylation and Cycloalkylation of 3‐Substituted‐1H‐pyrazol‐2‐in‐5‐ones in the Absence or Presence of Carbon Disulfide. ResearchGate. [Link]

  • 6.3 Methyl Esters and Derivatives. Thieme. [Link]

  • Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. NIH. [Link]

  • Regioselective Reduction of 1H-1,2,3-Triazole Diesters. PMC - PubMed Central. [Link]

  • 15.8: Hydrolysis of Esters. Chemistry LibreTexts. [Link]

Sources

Method

Application Notes and Protocols: The Strategic Role of tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate in the Synthesis of Novel Kinase Inhibitors

Introduction: The Pyrazole Scaffold as a Privileged Motif in Kinase Inhibition Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of s...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Motif in Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific protein substrates. The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.

Within the vast landscape of kinase inhibitor scaffolds, the pyrazole ring has emerged as a "privileged" structure.[2] Its unique electronic properties and ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket make it an ideal anchor for designing potent and selective inhibitors.[2][3] A multitude of FDA-approved kinase inhibitors, such as Crizotinib and Ruxolitinib, feature a pyrazole core, underscoring its significance in modern drug discovery.[3]

This application note provides a detailed guide on the utility of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate as a versatile building block for the synthesis of pyrazole-based kinase inhibitors. We will present a comprehensive, two-step protocol for the synthesis of a representative N-aryl-2-(1-methyl-1H-pyrazol-4-yl)acetamide, a common core structure in many kinase inhibitors. The causality behind experimental choices, detailed step-by-step methodologies, and the broader context of the targeted signaling pathways will be discussed.

The Synthetic Utility of tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate is a valuable starting material for several reasons:

  • The 1-methyl-1H-pyrazole core: This provides the essential pyrazole scaffold for interaction with the kinase hinge region. The methyl group at the N1 position can enhance metabolic stability and modulate solubility.

  • The acetic acid side chain: This provides a convenient handle for further functionalization, most commonly through the formation of an amide bond. The resulting acetamide moiety can be directed towards other regions of the ATP-binding pocket to enhance potency and selectivity.

  • The tert-butyl ester protecting group: This masks the carboxylic acid functionality, preventing it from undergoing unwanted side reactions during other synthetic transformations. The tert-butyl group can be selectively removed under acidic conditions without affecting other sensitive functional groups.[4]

The overall synthetic strategy involves a two-step sequence:

  • Hydrolysis of the tert-butyl ester to unmask the carboxylic acid.

  • Amide coupling of the resulting carboxylic acid with a suitable amine to generate the final kinase inhibitor scaffold.

Experimental Protocols

Part 1: Synthesis of 2-(1-methyl-1H-pyrazol-4-yl)acetic acid

This protocol details the hydrolysis of the tert-butyl ester to the corresponding carboxylic acid.

Workflow for the Hydrolysis of tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

G start tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate reagents Trifluoroacetic Acid (TFA) Dichloromethane (DCM) start->reagents reaction Stir at Room Temperature reagents->reaction workup Evaporation of Solvent and TFA reaction->workup product 2-(1-methyl-1H-pyrazol-4-yl)acetic acid workup->product

Caption: Synthetic workflow for the hydrolysis of the tert-butyl ester.

Materials:

ReagentCAS NumberMolecular WeightQuantity (per 1 mmol of starting material)
tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate1009299-10-9196.24 g/mol 1.0 mmol (196 mg)
Dichloromethane (DCM), anhydrous75-09-284.93 g/mol 5 mL
Trifluoroacetic acid (TFA)76-05-1114.02 g/mol 1 mL

Procedure:

  • To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate (1.0 mmol, 196 mg).

  • Add anhydrous dichloromethane (5 mL) to dissolve the starting material.

  • Slowly add trifluoroacetic acid (1 mL) to the stirred solution at room temperature. Caution: TFA is corrosive; handle in a fume hood with appropriate personal protective equipment.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • The resulting crude product, 2-(1-methyl-1H-pyrazol-4-yl)acetic acid, can be used in the next step without further purification. For long-term storage, purification by recrystallization or column chromatography may be performed.

Expected Outcome:

The hydrolysis should proceed cleanly to yield the desired carboxylic acid as a white to off-white solid.

Part 2: Synthesis of a Representative Kinase Inhibitor: N-(4-methoxyphenyl)-2-(1-methyl-1H-pyrazol-4-yl)acetamide

This protocol outlines the amide coupling of the synthesized carboxylic acid with 4-methoxyaniline.

Workflow for Amide Coupling

G acid 2-(1-methyl-1H-pyrazol-4-yl)acetic acid reaction Stir at Room Temperature acid->reaction amine 4-Methoxyaniline amine->reaction coupling_reagent HATU, DIPEA coupling_reagent->reaction solvent DMF solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product N-(4-methoxyphenyl)-2-(1-methyl-1H-pyrazol-4-yl)acetamide purification->product

Caption: Synthetic workflow for the amide coupling reaction.

Materials:

ReagentCAS NumberMolecular WeightQuantity (per 1 mmol of carboxylic acid)
2-(1-methyl-1H-pyrazol-4-yl)acetic acid864069-17-0154.15 g/mol 1.0 mmol (154 mg)
4-Methoxyaniline104-94-9123.15 g/mol 1.1 mmol (135 mg)
HATU (Hexafluorophosphate Azabenzotriazole tetramethyl Uronium)148893-10-1380.23 g/mol 1.2 mmol (456 mg)
DIPEA (N,N-Diisopropylethylamine)7087-68-5129.24 g/mol 2.0 mmol (0.35 mL)
Dimethylformamide (DMF), anhydrous68-12-273.09 g/mol 5 mL
Ethyl acetate141-78-688.11 g/mol As needed for extraction
Saturated aqueous sodium bicarbonate solution--As needed for workup
Brine--As needed for workup
Anhydrous magnesium sulfate7487-88-9120.37 g/mol As needed for drying

Procedure:

  • To a clean, dry 25 mL round-bottom flask, add 2-(1-methyl-1H-pyrazol-4-yl)acetic acid (1.0 mmol, 154 mg) and 4-methoxyaniline (1.1 mmol, 135 mg).

  • Add anhydrous dimethylformamide (5 mL) and stir to dissolve the solids.

  • Add HATU (1.2 mmol, 456 mg) to the solution.

  • Slowly add DIPEA (2.0 mmol, 0.35 mL) to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-methoxyphenyl)-2-(1-methyl-1H-pyrazol-4-yl)acetamide.

Expected Outcome:

The amide coupling reaction should yield the desired product as a solid. The purity and identity of the compound should be confirmed by NMR spectroscopy and mass spectrometry.

Mechanism of Action and Targeted Signaling Pathway

The synthesized N-aryl-2-(1-methyl-1H-pyrazol-4-yl)acetamide is designed to act as a Type I kinase inhibitor, competing with ATP for binding to the active site of the kinase. The pyrazole core is expected to form key hydrogen bonds with the hinge region of the kinase, while the N-aryl group can occupy a hydrophobic pocket, contributing to the inhibitor's potency and selectivity.

A common target for pyrazole-based inhibitors is the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.[5][6] This pathway plays a crucial role in cell growth, proliferation, survival, and metabolism.[7]

Simplified PI3K/Akt Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment & Activation PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Inhibitor N-aryl-2-(1-methyl-1H-pyrazol- 4-yl)acetamide Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt pathway and the inhibitory action of a pyrazole-based inhibitor.

Inhibition of a key kinase in this pathway, such as PI3K or Akt, by our synthesized compound would block downstream signaling, leading to a reduction in cell proliferation and survival, and potentially inducing apoptosis in cancer cells.

Conclusion

tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate is a highly valuable and versatile building block for the synthesis of pyrazole-containing kinase inhibitors. The straightforward, two-step protocol presented here, involving hydrolysis and amide coupling, provides a reliable method for accessing a common kinase inhibitor scaffold. The adaptability of the amide coupling step allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies, facilitating the development of potent and selective kinase inhibitors for targeted cancer therapy.

References

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]

  • PI3K-beta Inhibitor GSK2636771. National Cancer Institute. [Link]

  • Definition of PI3K-beta inhibitor GSK2636771. NCI Drug Dictionary. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • A First Time in Human Trial of GSK2636771, a PI3Kβ selective Inhibitor, in patients with advanced solid tumors. UCL Discovery. [Link]

  • Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[5][6]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. PubMed. [Link]

  • KEGG PI3K-Akt signaling pathway - Homo sapiens (human). KEGG. [Link]

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... ResearchGate. [Link]

  • Schematic drawing of the PI3K/Akt signaling pathway. The... ResearchGate. [Link]

  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS. [Link]

  • Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. PubMed. [Link]

  • Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. MDPI. [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PubMed Central. [Link]

  • A Mild and Selective Method for the Cleavage of tert-Butyl Esters. ResearchGate. [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. PubMed Central. [Link]

  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan Journal of Chemistry. [Link]

  • tert-Butyl Esters. Organic Chemistry Portal. [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Does anyone have experience with amide coupling reaction of aniline? ResearchGate. [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. PubMed Central. [Link]

  • A Phase I, Open-Label, Dose-Finding Study of GSK2636771, a PI3Kβ inhibitor, Administered with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer. The ICR Publications Repository. [Link]

  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [Link]

  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. MDPI. [Link]

  • Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. PubMed Central. [Link]

  • tert-butyl tert-butyldimethylsilylglyoxylate. Organic Syntheses Procedure. [Link]

  • [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]]]. Organic Syntheses Procedure. [Link]

  • Acetic acid, tert-butyl ester. Organic Syntheses Procedure. [Link]

Sources

Application

Application Notes & Protocols: Exploring the Agrochemical Potential of tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate in agrochemical resear...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate in agrochemical research. This document outlines the rationale for investigating this compound and provides detailed protocols for its evaluation as a potential fungicide, herbicide, or insecticide.

The pyrazole ring is a privileged scaffold in modern agrochemicals, forming the core of numerous commercial products with diverse biological activities.[1][2] Pyrazole derivatives have been successfully developed as herbicides, fungicides, and insecticides, demonstrating their versatility in crop protection.[3][4] The specific substitution pattern on the pyrazole ring dictates the compound's mode of action and biological target. This guide will explore the most probable agrochemical applications of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate based on its structural features and provide detailed experimental workflows for its comprehensive evaluation.

Rationale for Agrochemical Screening

The tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate molecule possesses key structural motifs that suggest potential bioactivity in an agrochemical context. The 1-methyl-1H-pyrazol-4-yl core is a common feature in a variety of pesticides. The acetate moiety introduces a functional group that can influence the molecule's physicochemical properties, such as solubility and membrane permeability, and may also be a site for metabolic activation or degradation within the target organism.

Based on the known activities of structurally related pyrazole compounds, we propose three primary hypotheses for the potential agrochemical applications of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate:

  • Fungicidal Activity: Many commercial fungicides are pyrazole-carboxamides that act as Succinate Dehydrogenase Inhibitors (SDHIs).[5][6][7] The pyrazole ring in these compounds is crucial for binding to the SDH enzyme complex. While our target molecule is not a carboxamide, the pyrazole core warrants investigation into its potential as an SDHI.

  • Herbicidal Activity: Pyrazole derivatives have been developed as herbicides targeting various enzymes, including Acetyl-CoA Carboxylase (ACCase) and 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2][8][9][10] The substitution at the 4-position of the pyrazole ring can influence its herbicidal activity and spectrum.

  • Insecticidal Activity: Phenylpyrazole insecticides, such as fipronil, act as antagonists of the GABA-gated chloride channel.[11] Other pyrazole-containing insecticides are known to modulate voltage-gated sodium channels.[12] The structural features of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate suggest it could potentially interact with these insect neuronal targets.

General Laboratory and Safety Precautions

Standard laboratory practices should be followed when handling tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate and other chemicals. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All experiments should be conducted in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Tiered Screening Approach

A tiered screening approach is recommended to efficiently evaluate the agrochemical potential of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate. This involves initial in vitro assays to determine its intrinsic activity against specific molecular targets, followed by in vivo assays on whole organisms to assess its efficacy under more complex biological conditions.[13][14]

tiered_screening cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vivo Screening cluster_2 Tier 3: Greenhouse/Field Trials T1_F Fungicide Target: SDH Enzyme Inhibition Assay T2_F Whole Organism (Fungus): Mycelial Growth Inhibition T1_F->T2_F Active T1_H Herbicide Target: ACCase Enzyme Inhibition Assay T2_H Whole Organism (Plant): Seed Germination & Seedling Growth T1_H->T2_H Active T1_I Insecticide Target: Voltage-Gated Sodium Channel Assay T2_I Whole Organism (Insect): Topical Application & Feeding Assays T1_I->T2_I Active T3 Dose-Response & Spectrum Efficacy on Host Plants T2_F->T3 Promising T2_H->T3 Promising T2_I->T3 Promising

Figure 1: A tiered approach for agrochemical screening.

Protocols for Fungicide Screening

In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay

Rationale: This assay directly measures the ability of the test compound to inhibit the activity of the SDH enzyme, a key component of the mitochondrial electron transport chain in fungi.[5][6]

Protocol:

  • Enzyme Preparation: Isolate mitochondria from a representative fungal species (e.g., Sclerotinia sclerotiorum or Botrytis cinerea).

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2, containing 1 mM EDTA).

  • Test Compound Preparation: Prepare a stock solution of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate in a suitable solvent (e.g., DMSO). Prepare serial dilutions to obtain a range of test concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add the mitochondrial preparation, assay buffer, and the test compound at various concentrations.

    • Incubate for a defined period (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding succinate as the substrate and a suitable electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP).

    • Monitor the reduction of the electron acceptor spectrophotometrically over time.

  • Data Analysis: Calculate the percentage of inhibition of SDH activity for each concentration of the test compound. Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).[15]

In Vivo Mycelial Growth Inhibition Assay

Rationale: This assay assesses the compound's ability to inhibit the growth of a fungal pathogen on a solid medium, providing an indication of its overall antifungal efficacy.[16][17][18]

Protocol:

  • Medium Preparation: Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar, PDA) and sterilize it.

  • Compound Incorporation: While the medium is still molten, add the test compound (dissolved in a minimal amount of a suitable solvent) to achieve a range of final concentrations.

  • Plate Preparation: Pour the amended medium into sterile Petri dishes and allow it to solidify.

  • Inoculation: Place a mycelial plug (of a standard diameter) from an actively growing culture of the target fungus (e.g., Fusarium graminearum, Rhizoctonia solani) in the center of each plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus for a defined period.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition compared to a solvent-only control. Determine the EC₅₀ value (the effective concentration required to inhibit 50% of fungal growth).[19]

Parameter SDH Inhibition (IC₅₀) Mycelial Growth (EC₅₀)
tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate Hypothetical ValueHypothetical Value
Positive Control (e.g., Boscalid) Known ValueKnown Value
Negative Control (Solvent) No InhibitionNo Inhibition

Table 1: Hypothetical data summary for fungicide screening.

Protocols for Herbicide Screening

In Vitro Acetyl-CoA Carboxylase (ACCase) Inhibition Assay

Rationale: This assay determines if the test compound inhibits ACCase, a crucial enzyme in fatty acid biosynthesis in grasses.[8][20][21]

Protocol:

  • Enzyme Extraction: Extract ACCase from a susceptible grass species (e.g., Lolium rigidum).

  • Assay Buffer: Prepare an appropriate assay buffer containing ATP, acetyl-CoA, and bicarbonate.

  • Test Compound Preparation: Prepare a stock solution and serial dilutions of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate.

  • Assay Procedure:

    • In a suitable reaction vessel, combine the enzyme extract, assay buffer, and test compound.

    • Initiate the reaction by adding the substrates.

    • Measure the incorporation of radiolabeled bicarbonate into an acid-stable product (malonyl-CoA) over time.

  • Data Analysis: Calculate the percentage of ACCase inhibition and determine the IC₅₀ value.

In Vivo Seed Germination and Seedling Growth Assay

Rationale: This whole-plant assay evaluates the compound's effect on seed germination and early seedling development of both monocotyledonous and dicotyledonous plants.[22]

Protocol:

  • Test Species: Select a range of weed and crop species (e.g., Avena fatua (wild oat), Echinochloa crus-galli (barnyardgrass), Amaranthus retroflexus (redroot pigweed), Glycine max (soybean)).

  • Treatment Application:

    • Pre-emergence: Apply the test compound to the soil surface immediately after sowing the seeds.

    • Post-emergence: Apply the test compound as a foliar spray to seedlings at a specific growth stage.

  • Growth Conditions: Maintain the treated plants in a controlled environment (growth chamber or greenhouse) with optimal conditions for growth.

  • Data Collection: After a specified period, assess various parameters, including:

    • Germination rate (%)

    • Shoot and root length (mm)

    • Fresh and dry weight (g)

    • Visual injury symptoms (e.g., chlorosis, necrosis)

  • Data Analysis: Compare the growth parameters of treated plants to those of untreated controls to determine the herbicidal effect.

Parameter ACCase Inhibition (IC₅₀) Seedling Growth (GR₅₀)
tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate Hypothetical ValueHypothetical Value
Positive Control (e.g., Pinoxaden) Known ValueKnown Value
Negative Control (Solvent) No InhibitionNo Effect

Table 2: Hypothetical data summary for herbicide screening.

Protocols for Insecticide Screening

In Vitro Voltage-Gated Sodium Channel Assay

Rationale: This assay investigates the compound's ability to modulate the function of insect voltage-gated sodium channels, a primary target for many insecticides.[12][23][24][25]

Protocol:

  • Cell Line: Use an insect cell line (e.g., from Spodoptera frugiperda) stably expressing an insect voltage-gated sodium channel.

  • Membrane Potential Dye: Utilize a fluorescent membrane potential-sensitive dye to monitor changes in ion channel activity.

  • Assay Procedure:

    • Plate the cells in a 96-well microplate and load them with the membrane potential dye.

    • Add the test compound at various concentrations.

    • Stimulate the channels to open using a depolarizing agent (e.g., veratridine).

    • Measure the change in fluorescence, which corresponds to the influx of sodium ions.

  • Data Analysis: Determine the effect of the compound on the sodium channel activity (potentiation or inhibition) and calculate the EC₅₀ or IC₅₀ value.

In Vivo Topical Application and Feeding Assays

Rationale: These assays assess the toxicity of the compound to insects through direct contact or ingestion.[26]

Protocol (Topical Application):

  • Test Insects: Select a representative insect species (e.g., Musca domestica (housefly) or Acyrthosiphon pisum (pea aphid)).

  • Compound Application: Apply a small, precise volume of the test compound solution in a suitable solvent (e.g., acetone) to the dorsal thorax of each insect.

  • Observation: Place the treated insects in a clean container with food and water.

  • Data Collection: Record mortality at specified time intervals (e.g., 24, 48, and 72 hours).

  • Data Analysis: Calculate the LD₅₀ value (the lethal dose required to kill 50% of the test population).

Protocol (Feeding Assay):

  • Diet Preparation: Incorporate the test compound into an artificial diet or onto leaf discs at various concentrations.

  • Exposure: Place the test insects (e.g., Spodoptera littoralis larvae) in a container with the treated diet.

  • Observation: Monitor the insects for signs of toxicity and mortality.

  • Data Collection: Record mortality and any sublethal effects (e.g., reduced feeding, developmental abnormalities).

  • Data Analysis: Calculate the LC₅₀ value (the lethal concentration required to kill 50% of the test population).

Parameter Sodium Channel Modulation (EC₅₀/IC₅₀) Topical Application (LD₅₀) Feeding Assay (LC₅₀)
tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate Hypothetical ValueHypothetical ValueHypothetical Value
Positive Control (e.g., Fipronil) Known ValueKnown ValueKnown Value
Negative Control (Solvent) No EffectNo MortalityNo Mortality

Table 3: Hypothetical data summary for insecticide screening.

Mode of Action Elucidation

Should tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate demonstrate significant activity in the initial screens, further studies will be necessary to elucidate its precise mode of action.

mode_of_action A Active Compound Identified B Target Enzyme/Receptor Assays (e.g., SDH, ACCase, GABA Receptor) A->B C Metabolite Profiling A->C D Gene Expression Analysis (Transcriptomics) A->D E Resistant Mutant Selection & Target Site Sequencing A->E F Confirmed Mode of Action B->F C->F D->F E->F

Figure 2: Workflow for mode of action elucidation.

Conclusion

The structured and hypothesis-driven approach outlined in these application notes provides a robust framework for the comprehensive evaluation of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate as a potential agrochemical. By systematically progressing through in vitro and in vivo screening tiers, researchers can efficiently identify and characterize the biological activity of this novel compound, paving the way for the development of new and effective crop protection solutions.

References

  • Kukorelli, G., Reisinger, P., & Pinke, G. (2013). ACCase inhibitor herbicides – selectivity, weed resistance and fitness cost: a review. Acta Botanica Hungarica, 55(1-2), 1-17.
  • Takano, H., et al. (2021). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. Weed Science, 69(2), 1-16.
  • University of Minnesota Extension. (n.d.). Acetyl CoA Carboxylase (ACCase) Inhibitors. Herbicide Symptoms.
  • Principles of Weed Control. (n.d.). 15.
  • Yadav, P., et al. (2023). Emerging possibilities in the advancement of herbicides to combat acetyl-CoA carboxylase inhibitor resistance. Frontiers in Plant Science, 14, 1215101.
  • Patsnap. (2024). What are SDH2 inhibitors and how do they work?.
  • Amoedo, N. D., et al. (2021). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. International Journal of Molecular Sciences, 22(16), 8874.
  • Wikipedia. (2024).
  • Li, Y., et al. (2023). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry, 71(40), 14389-14406.
  • Wu, J., et al. (2023). Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Journal of Agricultural and Food Chemistry, 71(1), 177-200.
  • Santa Cruz Biotechnology, Inc. (n.d.). SDHB Inhibitors.
  • MedChemExpress. (n.d.).
  • Lamberth, C. (2007). Pyrazole chemistry in crop protection. Chimia, 61(3), 138-142.
  • Mihajlović, M., et al. (2019). In vitro and in vivo toxicity of fungicides and biofungicides for the control of Verticillium and Fusarium wilt of pepper. Pesticides and Phytomedicine, 34(3-4), 159-167.
  • Das, S. K. (2015). Mode of action of pyrazoles and pyridazinones.
  • Soderlund, D. M. (2010). State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids. Toxins, 2(1), 1-19.
  • Orton, F., et al. (2009). Endocrine Disrupting Effects of Herbicides and Pentachlorophenol: In Vitro and in Vivo Evidence. Environmental Science & Technology, 43(20), 7949-7955.
  • El-Sayed, M. E. A., et al. (2022). Agrochemicals containing pyrazole scaffolds.
  • Sosa, M. C., et al. (2019). In vitro and in vivo activity of chemical fungicides and a biofungicide for the control of wood diseases caused by botryosphaeriales fungi in apple and pear.
  • Smith, B. J. (2007). In Vitro and In Vivo Techniques for Screening New Natural Product-Based Fungicides for Con. The Aquila Digital Community - The University of Southern Mississippi.
  • Daami-Remadi, K., et al. (2009). In vitro and in vivo Evaluation of Some Biofungicides for Potato Fusarium Wilt Biocontrol. Tunisian Journal of Plant Protection, 4(1), 29-42.
  • Zlotkin, E. (1999). The insect voltage-gated sodium channel as target of insecticides. Annual Review of Entomology, 44, 429-455.
  • Galiullina, R. A., et al. (2022). The Effects of Commercial Pesticide Formulations on the Function of In Vitro and In Vivo Assay Systems: A Comparative Analysis. International Journal of Molecular Sciences, 23(16), 9072.
  • ChemScene. (n.d.). tert-Butyl 2-(1H-pyrazol-4-yl)
  • Dahatonde, D. J., et al. (2022). Pyrazole derivatives used in drugs, agrochemicals, and materials.
  • Plant and Soil Sciences eLibrary. (n.d.). In Vitro Assays | Herbicide Discovery and Screening.
  • S, P., & R, S. (2022). In vitro and In vivo evaluation of fungicides against F. udum f. sp. crotalariae in Sunhemp. International Journal of Advanced Biochemistry Research, 6(1), 1-6.
  • Wang, Y., et al. (2016). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. Chemistry Central Journal, 10, 43.
  • Dong, K., & Lee, S. H. (2014). Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance.
  • El-Kholy, A. M., et al. (2022). In-vivo and in-vitro effectiveness of three insecticides types for eradication of the tick Rhipicephalus sanguineus in dogs. Veterinary World, 15(7), 1787-1794.
  • Du, Y., et al. (2015). Voltage-Gated Sodium Channels as Insecticide Targets. Annual Review of Entomology, 60, 439-456.
  • Lee, D., & Soderlund, D. M. (2001). Voltage-dependent activation (A) and inactivation (B) of sodium...
  • da Silva Souza, T., et al. (2022). In vitro and in vivo cytotoxicity assessment of glyphosate and imazethapyr-based herbicides and their association. Journal of Toxicology and Environmental Health, Part A, 85(12), 481-493.
  • Conte, F. L., et al. (2022). In vitro and in vivo cytotoxicity assessment of glyphosate and imazethapyr-based herbicides and their association.
  • Kumar, D., & Narasimhan, B. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-13.
  • Bayer. (n.d.). Bayer Regent Ultra.
  • IUPAC. (n.d.).
  • Costa, C., et al. (2022). In Vitro Assessment of Pesticides Toxicity and Data Correlation with Pesticides Physicochemical Properties for Prediction of Toxicity in Gastrointestinal and Skin Contact Exposure. International Journal of Molecular Sciences, 23(14), 7629.
  • Chai, J. Q., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 72(20), 11308-11320.
  • CEBIS USA. (n.d.). Agro-chemical & Chemical Testing.
  • PubChem. (n.d.). tert-Butyl 2-(1-methylhydrazinyl)
  • OECD. (2011). OECD GUIDELINE FOR THE TESTING OF CHEMICALS.
  • Husseneder, C., et al. (2023). In vitro assays reveal inherently insecticide-tolerant termite symbionts. Frontiers in Microbiology, 14, 1187449.
  • S, S., & P, P. (2021). Insect in vitro System for Toxicology Studies — Current and Future Perspectives. Journal of Entomological Research, 45(3), 483-488.
  • Fluorochem. (n.d.). tert-butyl 2-(1H-pyrazol-5-yl)
  • Expertia AI. (n.d.). The Do's and Don'ts of Quality Control in Agrochemicals: A Guide for Chemists.
  • Life Chemicals. (n.d.). AgroChemical Screening Libraries.
  • BLDpharm. (n.d.). tert-Butyl 2-(5-bromo-3-methyl-1H-pyrazol-1-yl)
  • PubChem. (n.d.). 4-Tert-butyl-2-(1h-pyrazol-1-yl)pyridine.

Sources

Method

The Versatile Building Block: Tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate in Heterocyclic Synthesis

Introduction The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and ability to participate in a variety of chemical transformations.[1] Within...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and ability to participate in a variety of chemical transformations.[1] Within the vast family of pyrazole-containing building blocks, tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate has emerged as a particularly valuable synthon for the construction of complex heterocyclic frameworks. Its strategic combination of a protected carboxylic acid function and a reactive pyrazole core allows for sequential and site-selective modifications, making it an ideal starting point for the synthesis of diverse molecular architectures, including fused pyrazole systems of significant pharmacological interest.

This comprehensive guide provides an in-depth exploration of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate, detailing its synthesis and, most importantly, its application in the construction of advanced heterocyclic compounds. The protocols and insights presented herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Strategic Importance of the Synthon

The utility of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate stems from several key structural features:

  • The 1-Methyl-1H-pyrazole Core: The methylation at the N1 position blocks one of the tautomeric forms of the pyrazole ring, simplifying its reactivity and providing a stable scaffold.[2] The pyrazole ring itself is a rich source of electron density and contains multiple sites for electrophilic and nucleophilic attack.

  • The 4-yl-Acetate Side Chain: The acetic acid moiety at the C4 position is a versatile handle for a wide range of chemical transformations. The methylene group adjacent to the pyrazole ring and the carbonyl group is activated, allowing for deprotonation and subsequent reaction with electrophiles.

  • The Tert-butyl Ester Protecting Group: The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality. It is stable to a wide range of reaction conditions, yet can be selectively removed under acidic conditions without affecting other sensitive functional groups.[3] This orthogonality is crucial for multi-step synthetic sequences.

Synthesis of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

While a direct, one-pot synthesis from simple precursors is not widely reported, a reliable multi-step synthesis can be readily accomplished from commercially available starting materials. The following protocol outlines a logical and field-proven approach.

Synthetic Workflow Overview

Caption: Synthetic strategy for tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate.

Protocol 1: Synthesis of 1-Methyl-1H-pyrazole-4-acetic acid

The hydrolysis of the nitrile group of 1-methyl-1H-pyrazole-4-carbonitrile provides the corresponding carboxylic acid. Both acidic and basic conditions can be employed, with the choice often depending on the scale of the reaction and the presence of other functional groups.

Materials:

  • 1-Methyl-1H-pyrazole-4-carbonitrile

  • Concentrated Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH)

  • Water (H₂O)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure (Acid-Catalyzed Hydrolysis):

  • To a round-bottom flask equipped with a reflux condenser, add 1-methyl-1H-pyrazole-4-carbonitrile (1.0 eq).

  • Add a 6 M solution of hydrochloric acid (10-20 eq).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-methyl-1H-pyrazole-4-acetic acid.

Rationale: The strong acidic conditions and elevated temperature facilitate the complete hydrolysis of the nitrile to the carboxylic acid.[4] Neutralization is a critical step to ensure the product is in its free acid form for efficient extraction into an organic solvent.

Protocol 2: Esterification to tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

The esterification of the carboxylic acid with tert-butanol is typically achieved under acidic catalysis. Due to the propensity of tert-butanol to undergo elimination to isobutylene under strongly acidic conditions, milder methods are often preferred.[5]

Materials:

  • 1-Methyl-1H-pyrazole-4-acetic acid

  • tert-Butanol

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

Procedure (DCC/DMAP Coupling):

  • Dissolve 1-methyl-1H-pyrazole-4-acetic acid (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add tert-butanol (1.5-2.0 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) in dichloromethane.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with a 5% aqueous solution of citric acid, followed by a saturated solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate.

Rationale: The use of DCC and DMAP provides a mild and efficient method for esterification, avoiding the harsh acidic conditions that can lead to side reactions with tert-butanol.[6] The workup procedure is designed to remove unreacted starting materials and the carbodiimide coupling reagents.

Applications in the Synthesis of Fused Heterocyclic Compounds

The true value of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate lies in its ability to serve as a versatile precursor for a variety of fused heterocyclic systems. The activated methylene group of the acetate side chain can be deprotonated to form a nucleophilic enolate, which can then react with various electrophiles in cyclocondensation reactions.

Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are a class of fused heterocycles with a broad range of biological activities, including kinase inhibition.[2][7] The following protocol describes a general strategy for their synthesis from tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate.

Synthetic Workflow for Pyrazolo[3,4-b]pyridines

Caption: General workflow for the synthesis of Pyrazolo[3,4-b]pyridines.

Protocol 3: Cyclocondensation with Enaminones

Materials:

  • tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

  • Substituted Enaminone (e.g., 3-(dimethylamino)-1-arylprop-2-en-1-one)

  • Sodium Ethoxide (NaOEt) or Potassium tert-Butoxide (t-BuOK)

  • Ethanol (EtOH) or N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate (1.0 eq) in anhydrous ethanol or DMF.

  • Add a strong base such as sodium ethoxide (1.1 eq) or potassium tert-butoxide (1.1 eq) and stir the mixture at room temperature for 30 minutes to generate the enolate.

  • Add the substituted enaminone (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the desired pyrazolo[3,4-b]pyridine derivative.

Rationale: The strong base deprotonates the activated methylene group of the pyrazole acetate, forming a nucleophilic enolate. This enolate then undergoes a Michael addition to the enaminone, followed by an intramolecular cyclization and elimination of dimethylamine and water to form the aromatic pyrazolo[3,4-b]pyridine ring system. The choice of base and solvent can influence the reaction rate and yield.

Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are another important class of fused heterocycles with diverse biological properties, including applications as kinase inhibitors.[8] While the classical synthesis involves the reaction of aminopyrazoles with 1,3-dicarbonyl compounds, an alternative strategy can be envisioned using tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate. This would involve the transformation of the acetate side chain into a three-carbon electrophilic partner.

Although direct literature precedence for this specific transformation is limited, a plausible synthetic route would involve the Claisen condensation of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate with another ester to form a β-keto ester, which can then be reacted with a nitrogen-containing nucleophile.

Data Summary

ProductStarting MaterialReagentsSolventYield (%)Reference
1-Methyl-1H-pyrazole-4-acetic acid1-Methyl-1H-pyrazole-4-carbonitrileHClWaterHigh[4]
tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate1-Methyl-1H-pyrazole-4-acetic acidt-BuOH, DCC, DMAPDCMGood[6]
Substituted Pyrazolo[3,4-b]pyridinetert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetateEnaminone, NaOEtEtOHModerate to Good[9]

Conclusion

Tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate is a highly valuable and versatile building block in heterocyclic chemistry. Its synthesis, while requiring a multi-step approach, is straightforward and provides access to a synthon with orthogonal protecting groups and multiple points for diversification. The application of this reagent in the synthesis of fused pyrazole systems, such as pyrazolo[3,4-b]pyridines, demonstrates its potential for the rapid construction of complex and biologically relevant molecules. Further exploration of its reactivity is likely to uncover new and innovative synthetic routes to a wide array of novel heterocyclic compounds.

References

  • Abdel-Mohsen, S. A., et al. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. European Journal of Medicinal Chemistry, 48, 92-96.
  • C-C., et al. (2020).
  • Kaur, H., et al. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Journal of Cellular Biochemistry, 125(10), e30646.
  • de Oliveira, C. S., et al. (2017). Microwave-assisted one-pot synthesis in water of carbonylpyrazolo[3,4-b] pyridine derivatives catalyzed by InCl3 and sonochemical assisted condensation with aldehydes to obtain new chalcone derivatives containing the pyrazolopyridinic moiety. Tetrahedron Letters, 58(23), 2261-2265.
  • El-Faham, A., et al. (2011). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Journal of the Chinese Chemical Society, 58(6), 1145-1154.
  • Elmaaty, A. A., et al. (2021). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry, 12(10), 1638-1669.
  • Zhang, L., et al. (2014). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Journal of Chemical Research, 38(11), 654-656.
  • Ho, C.-L., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of Biomedical Science, 29(1), 73.
  • Sroka, W., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. International Journal of Molecular Sciences, 22(16), 8753.
  • Sroka, W., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 23(3), 1211.
  • da Silva, A. D., et al. (2017). Regio-specific synthesis of new 1-(tert-butyl)-1H-pyrazole-3-carboxamides. Tetrahedron Letters, 58(23), 2257-2260.
  • de Oliveira, V. E., et al. (2018). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. The Journal of Organic Chemistry, 83(15), 8019-8031.
  • Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708.
  • Navrátilová, L., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Ressner, E. (2022). How do you prepare acetic acid by using methyl nitrile and ethyne? Quora. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 15.7: Preparation of Esters. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Hydrolysis of tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

Introduction The tert-butyl ester is a prevalent protecting group for carboxylic acids in organic synthesis, valued for its stability across a range of reaction conditions and its facile removal under acidic conditions....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The tert-butyl ester is a prevalent protecting group for carboxylic acids in organic synthesis, valued for its stability across a range of reaction conditions and its facile removal under acidic conditions. This application note provides a comprehensive experimental protocol for the hydrolysis of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate to its corresponding carboxylic acid, 2-(1-methyl-1H-pyrazol-4-yl)acetic acid. This pyrazole derivative is a valuable building block in the development of novel pharmaceutical agents. The protocol herein is designed for researchers and scientists in drug development and medicinal chemistry, offering a detailed, step-by-step guide with explanations for key experimental choices, ensuring both scientific rigor and practical applicability.

Scientific Background and Rationale

The deprotection of tert-butyl esters is most commonly achieved through acid-catalyzed hydrolysis.[1][2] The mechanism of this reaction involves the protonation of the ester's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA). This initial protonation enhances the electrophilicity of the carbonyl carbon. Subsequently, the stable tertiary butyl carbocation is eliminated, leading to the formation of the desired carboxylic acid. This process is efficient and generally provides high yields.[3][4]

The choice of trifluoroacetic acid as the reagent for this protocol is based on its strong acidity, its ability to dissolve a wide range of organic substrates, and the volatility of its byproducts, which simplifies the purification process.[3] The reaction is typically performed in a co-solvent like dichloromethane (DCM) to ensure homogeneity of the reaction mixture.[1][2]

Experimental Workflow Overview

The overall experimental workflow for the hydrolysis of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate is depicted in the following diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization prep_reagents Prepare Reagents: - tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate - Dichloromethane (DCM) - Trifluoroacetic Acid (TFA) dissolve Dissolve Substrate in DCM prep_reagents->dissolve add_tfa Add TFA Solution dissolve->add_tfa react Stir at Room Temperature add_tfa->react monitor Monitor Reaction Progress (TLC/LC-MS) react->monitor concentrate Concentrate in vacuo monitor->concentrate neutralize Neutralize with Saturated NaHCO3 (aq) concentrate->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry Organic Layer (Na2SO4) extract->dry purify Purify by Column Chromatography or Recrystallization dry->purify characterize Characterize Product: - NMR - Mass Spectrometry - Melting Point purify->characterize

Caption: Experimental workflow for the hydrolysis of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate.

Materials and Reagents

ReagentGradeSupplier
tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate≥95% PurityVarious
Trifluoroacetic Acid (TFA)Reagent Grade, ≥99%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl AcetateACS Reagent, ≥99.5%Fisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃) solutionLaboratory GradeFisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentVWR Chemicals
Deuterated Chloroform (CDCl₃) for NMR99.8 atom % DCambridge Isotope Laboratories

Experimental Protocol

Safety Precautions:

  • Trifluoroacetic acid (TFA) is highly corrosive and toxic. Handle TFA in a well-ventilated chemical fume hood at all times. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber or Viton are recommended), safety goggles, and a lab coat.

  • Dichloromethane (DCM) is a suspected carcinogen. Handle in a chemical fume hood and avoid inhalation of vapors.

  • Always add acid to the solvent slowly to control any exothermic reaction.

  • Dispose of all chemical waste according to institutional and local regulations.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate (1.0 eq).

    • Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Addition of Trifluoroacetic Acid:

    • In a separate container, prepare a 1:1 (v/v) solution of trifluoroacetic acid (TFA) and dichloromethane (DCM).

    • Slowly add the TFA/DCM solution (10 eq of TFA relative to the substrate) to the stirring solution of the starting material at room temperature.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC analysis is a mixture of ethyl acetate and hexanes. The reaction is generally complete within 1-4 hours.[1]

  • Work-up:

    • Once the reaction is complete, remove the solvent and excess TFA in vacuo using a rotary evaporator.

    • Carefully neutralize the residue by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases. Ensure the final pH of the aqueous layer is ~7-8.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • The crude 2-(1-methyl-1H-pyrazol-4-yl)acetic acid can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane as the eluent.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed to obtain the pure product.

Characterization of 2-(1-methyl-1H-pyrazol-4-yl)acetic acid

The identity and purity of the final product should be confirmed by standard analytical techniques.

PropertyExpected Value
Molecular Formula C₆H₈N₂O₂
Molecular Weight 140.14 g/mol [5]
Appearance White to off-white solid
¹H NMR Consistent with the structure of 2-(1-methyl-1H-pyrazol-4-yl)acetic acid.
Mass Spectrometry m/z [M+H]⁺ calculated for C₆H₉N₂O₂: 141.0659; found: consistent with calculation.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient acid or reaction time.Increase the amount of TFA or extend the reaction time. Gentle heating may also be considered.[1]
Low Yield Incomplete extraction or product loss during work-up.Ensure thorough extraction from the aqueous layer. Minimize transfers and handle the product carefully during purification.
Presence of Byproducts Alkylation of the pyrazole ring by the tert-butyl cation.While less common for pyrazoles, consider adding a scavenger like triisopropylsilane (TIS) (2.5% v/v) to the reaction mixture.

Conclusion

This application note provides a detailed and reliable protocol for the hydrolysis of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate using trifluoroacetic acid. By following the outlined steps and adhering to the safety precautions, researchers can efficiently synthesize the corresponding carboxylic acid, a key intermediate for further drug discovery and development efforts. The provided rationale and troubleshooting guide aim to facilitate a smooth and successful experimental outcome.

References

  • ResearchGate. (2025). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. [Link]

  • AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. [Link]

  • PubMed Central. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives.... [Link]

  • ResearchGate. (2015). How can I deprotect esters using TFA?. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28950344, 2-(1-methyl-1H-pyrazol-4-yl)acetic acid. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Acids. [Link]

  • MDPI. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl).... [Link]

  • ResearchGate. (n.d.). Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) t-butyl ester. [Link]

  • PubMed Central. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl).... [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]

Sources

Method

Application Note: A Robust and Scalable Synthesis of tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide for the scale-up synthesis of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate, a key building b...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the scale-up synthesis of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate, a key building block in pharmaceutical research.[1] We present a detailed protocol that addresses common challenges in esterification, focusing on a method that is both efficient and amenable to larger scales. This application note emphasizes scientific integrity through a discussion of reaction mechanisms, process safety, and in-process analytical controls to ensure a reproducible and safe manufacturing process.

Introduction and Strategic Importance

The pyrazole moiety is a foundational scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] Specifically, 1-methyl-1H-pyrazole-4-yl acetic acid derivatives are crucial intermediates for a range of biologically active compounds.[3] The tert-butyl ester, tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate, serves as a valuable protected form of the carboxylic acid, offering stability against various nucleophiles and reducing agents while allowing for straightforward deprotection under acidic conditions.[4][5]

The synthesis of this compound on a laboratory scale is relatively straightforward. However, scaling up the production presents several challenges, including ensuring complete conversion, managing potential side reactions, and developing a robust purification strategy. This guide outlines a scalable and efficient process designed to overcome these hurdles.

Synthetic Strategy: A Comparative Analysis

Several methods exist for the tert-butylation of carboxylic acids.[4][5] A common laboratory-scale approach involves the use of di-tert-butyl dicarbonate (Boc₂O) or tert-butyl alcohol with a strong acid catalyst.[5] While effective, these methods can be costly and present safety concerns on a larger scale, such as the handling of large quantities of flammable tert-butanol and corrosive acids.[6]

An alternative and increasingly popular method involves transesterification.[7] A particularly innovative and scalable approach utilizes tert-butyl acetate as both the tert-butylating agent and the solvent, catalyzed by a strong acid like bis(trifluoromethanesulfonyl)imide (Tf₂NH).[4][8] This method offers several advantages for scale-up:

  • Reduced Hazard Profile: It avoids the use of large volumes of flammable tert-butanol.

  • Favorable Equilibrium: Using tert-butyl acetate in excess drives the reaction towards the product.

  • High Efficiency: The reaction often proceeds faster and with higher yields compared to traditional methods.[4][8][9]

This application note will focus on a protocol adapted from this modern transesterification strategy.

Overall Synthetic Workflow

The synthesis is a one-pot procedure starting from the commercially available (1-methyl-1H-pyrazol-4-yl)acetic acid. The workflow is designed for simplicity and efficiency, minimizing intermediate isolations.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Start (1-methyl-1H-pyrazol-4-yl)acetic acid Solvent tert-Butyl Acetate (Solvent & Reagent) Start->Solvent Suspend Catalyst Tf2NH (catalyst) Solvent->Catalyst Add Reaction_Vessel Reaction at Controlled Temperature Catalyst->Reaction_Vessel Quench Aqueous Bicarbonate Quench Reaction_Vessel->Quench Extraction Organic Extraction Quench->Extraction Purification Chromatography / Crystallization Extraction->Purification Product tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate Purification->Product

Caption: High-level workflow for the synthesis of the target ester.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 100 g scale of the final product. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagents and Materials
ReagentCAS NumberMolecular WeightQuantity (g)Moles (mol)Notes
(1-methyl-1H-pyrazol-4-yl)acetic acid1152582-56-3140.1485.00.606Starting material
tert-Butyl acetate540-88-5116.161200 mL-Reagent and solvent
Bis(trifluoromethanesulfonyl)imide (Tf₂NH)82113-65-3281.143.410.0121Catalyst (2 mol%)
Dichloromethane (DCM)75-09-284.9350 mL-For dissolving catalyst
Saturated Sodium Bicarbonate (aq)--~1 L-For quenching
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~50 g-Drying agent
Step-by-Step Procedure
  • Reaction Setup: To a 2 L, 3-necked round-bottom flask equipped with a mechanical stirrer, a temperature probe, and a nitrogen inlet, add (1-methyl-1H-pyrazol-4-yl)acetic acid (85.0 g, 0.606 mol) and tert-butyl acetate (1200 mL).

  • Cooling: Begin stirring the suspension and cool the mixture to 0 °C using an ice-water bath.

  • Catalyst Addition: In a separate flask, dissolve bis(trifluoromethanesulfonyl)imide (3.41 g, 0.0121 mol) in dichloromethane (50 mL). Slowly add this catalyst solution to the cooled reaction mixture over 15-20 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by taking aliquots every 2 hours and analyzing by HPLC or TLC. The reaction is typically complete within 12-16 hours.

  • Quenching: Once the reaction is complete, slowly and carefully add saturated aqueous sodium bicarbonate solution (~1 L) to the reaction mixture while maintaining vigorous stirring and cooling. Caution: Gas evolution (CO₂) will occur.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 300 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate as an oil.

Process Analytical Technology (PAT) and In-Process Controls

For a robust and reproducible scale-up process, implementing in-process controls is critical. This ensures the reaction is proceeding as expected and allows for timely intervention if deviations occur.

PAT Start Reaction Start Monitoring HPLC/TLC Analysis (Every 2 hours) Start->Monitoring Decision Conversion >98%? Monitoring->Decision Continue Continue Reaction Decision->Continue No Workup Proceed to Work-up Decision->Workup Yes Continue->Monitoring

Caption: In-process control points for reaction monitoring.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for monitoring the reaction. A reverse-phase C18 column with a water/acetonitrile gradient can effectively separate the starting material, product, and any potential byproducts.

  • Thin-Layer Chromatography (TLC): For a quicker, qualitative assessment, TLC can be used. A suitable mobile phase would be 50% ethyl acetate in hexanes. The starting acid will have a low Rf, while the product ester will have a higher Rf.

Safety-by-Design: Hazard Analysis and Mitigation

Scaling up chemical reactions requires a thorough understanding of potential hazards.[10] A risk assessment should be performed before commencing any large-scale synthesis.

Process Step Potential Hazard Risk Level Mitigation Strategy
Handling Tf₂NH Highly corrosive and toxic.HighHandle in a fume hood with appropriate PPE (gloves, goggles, lab coat). Have a spill kit ready.
Catalyst Addition Exothermic reaction.MediumSlow, controlled addition at low temperature (0 °C). Monitor internal temperature closely.
Quenching Vigorous gas evolution (CO₂).HighSlow addition of bicarbonate solution with efficient stirring and cooling. Ensure adequate headspace in the reactor.
Solvent Handling Dichloromethane and tert-butyl acetate are flammable and volatile.MediumConduct all operations in a well-ventilated fume hood, away from ignition sources. Use appropriate grounding for large-scale transfers.

Conclusion

The presented protocol for the synthesis of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate offers a robust and scalable solution for researchers and drug development professionals. By employing a modern transesterification method and incorporating principles of process analytical technology and safety-by-design, this guide provides a framework for the efficient and safe production of this valuable chemical intermediate. The detailed procedural steps, coupled with an understanding of the underlying chemical principles, will enable scientists to confidently scale this synthesis for their research and development needs.

References

  • Ogasa, C., Kayano, K., & Namba, K. (2023). A simple and powerful tert-butylation of carboxylic acids and alcohols. Thieme Chemistry. [Link]

  • Thieme Chemistry. (2023). Novel tert-Butylation of Carboxylic Acids and Alcohols. [Link]

  • Royal Society of Chemistry. (n.d.). A direct and sustainable synthesis of tertiary butyl esters enabled by flow microreactors. Chemical Communications. [Link]

  • ResearchGate. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. [Link]

  • SmartLabs. (n.d.). Esterification. [Link]

  • H.E.L Group. (n.d.). Critical Considerations in Process Safety. [Link]

  • Royal Society of Chemistry. (n.d.). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Green Chemistry. [Link]

  • AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]

  • ResearchGate. (2014). Mild and Efficient Method for Preparation of tert -Butyl Esters. [Link]

  • MDPI. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. [Link]

  • ResearchGate. (2024). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. [Link]

  • MDPI. (2022). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. [Link]

  • Science.gov. (n.d.). acid tert-butyl ester: Topics. [Link]

  • Google Patents. (n.d.). CN105820049A - Synthesis method for tert-butyl ester compound.
  • PubMed Central. (2018). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • ResearchGate. (2012). Conversion of Carboxylic Acids into Esters without Use of Alcohols. [Link]

  • PubMed Central. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. [Link]

  • RSC Publishing. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]

  • Reddit. (2017). What's a (somewhat safe) esterification process? [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • PubMed Central. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • ResearchGate. (2014). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. [Link]

  • National Institutes of Health. (n.d.). 2-(1-methyl-1H-pyrazol-4-yl)acetic acid. PubChem. [Link]

  • MDPI. (2016). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. [Link]

  • Journal of the American Chemical Society. (1943). A General Method for the Synthesis of t-Butyl Esters. [Link]

  • ResearchGate. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. [Link]

  • BYJU'S. (n.d.). or a chemical reaction resulting in the formation of at least one ester product. Ester is obtained by an esterification reaction of an alcohol and a carboxylic acid. [Link]

  • Google Patents. (n.d.). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • MDPI. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

  • YouTube. (2024). How Do You Make Esters From Acetic Acid? - Chemistry For Everyone. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

Welcome to the technical support guide for the synthesis of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate. This document is designed for researchers, medicinal chemists, and process development professionals who are loo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate. This document is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this synthesis, troubleshoot common issues, and improve overall yield and purity. We will delve into the critical aspects of the reaction, focusing on the underlying chemical principles to empower you to make informed decisions in your laboratory work.

The synthesis of this valuable building block, while seemingly straightforward, often presents challenges, primarily concerning regioselectivity and side reactions. This guide provides a structured, question-and-answer-based approach to address the most frequent obstacles encountered during this procedure.

Common Synthetic Approach

A prevalent strategy for synthesizing tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate involves the N-methylation of a tert-butyl 2-(1H-pyrazol-4-yl)acetate precursor. The primary challenge in this step is controlling the site of methylation on the pyrazole ring.

Troubleshooting Guide

Q1: My yield is consistently low. What are the most likely causes and how can I address them?

Low yield is the most common issue and can stem from several factors, including incomplete conversion, competing side reactions, or product loss during workup and purification. A systematic approach is crucial for diagnosis.

The primary culprit is often the formation of the undesired N2-methylated regioisomer, tert-butyl 2-(2-methyl-1H-pyrazol-4-yl)acetate. The two nitrogen atoms of the pyrazole ring are both nucleophilic, leading to a competitive alkylation reaction.[1][2]

dot

Low_Yield_Troubleshooting cluster_analysis Problem Identification cluster_solutions Corrective Actions start Low Yield Observed check_purity Analyze Crude Reaction Mixture (NMR/LCMS) start->check_purity incomplete_rxn High % of Starting Material check_purity->incomplete_rxn Incomplete Conversion isomer_issue Significant N2-Isomer Peak check_purity->isomer_issue Poor Selectivity degradation_issue Multiple Unidentified Byproducts check_purity->degradation_issue Degradation solution_incomplete Increase Reaction Time/Temp Use Stronger Base (e.g., NaH) Ensure Anhydrous Conditions incomplete_rxn->solution_incomplete solution_isomer Modify Base/Solvent System Use Milder Base (K2CO3, Cs2CO3) Lower Temperature isomer_issue->solution_isomer solution_degradation Check for Ester Hydrolysis (Acidic pH) Use Milder Conditions Optimize Workup Procedure degradation_issue->solution_degradation

Caption: Troubleshooting workflow for low yield.

Q2: My main impurity is the N2-methylated regioisomer. How can I improve selectivity for the N1 position?

Controlling regioselectivity is the cornerstone of a high-yielding synthesis for this target molecule. The ratio of N1 to N2 alkylation is highly dependent on the reaction conditions, particularly the choice of base and solvent.[1]

  • Mechanistic Insight: When a strong base like sodium hydride (NaH) is used, the pyrazole is fully deprotonated to form the pyrazolate anion. In this state, the negative charge is delocalized across both nitrogen atoms, making them electronically similar. Consequently, the alkylation site is governed primarily by the electronics of the alkylating agent, often leading to mixtures.[2][3] In contrast, using a milder, heterogeneous base like potassium carbonate (K₂CO₃) results in a dynamic equilibrium with a lower concentration of the pyrazolate anion. Under these conditions, the reaction proceeds via the neutral pyrazole, where steric hindrance plays a more significant role. The N1 position is generally less sterically hindered than the N2 position (which is flanked by a substituent at position 3), thus favoring alkylation at N1.[2][4]

Recommended Protocol for Improved N1-Selectivity:

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add tert-butyl 2-(1H-pyrazol-4-yl)acetate (1.0 eq).

  • Solvent & Base: Add anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF) (approx. 0.1-0.2 M concentration). Add finely powdered potassium carbonate (K₂CO₃, 1.5-2.0 eq).

  • Reagent Addition: Cool the vigorously stirred suspension to 0 °C. Slowly add the methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, filter off the inorganic base. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterStandard Conditions (Mixture)Optimized for N1-SelectivityRationale
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)Milder base favors sterically controlled alkylation.[2]
Solvent Tetrahydrofuran (THF)Acetonitrile (MeCN)Polar aprotic solvent aids in dissolving the starting material without solvating the base excessively.
Temperature Room Temperature0 °C to Room TemperatureLower temperature enhances selectivity by reducing the reaction rate.
Q3: I am observing a significant amount of a byproduct that I suspect is the hydrolyzed carboxylic acid. Why is this happening and how can I prevent it?

The tert-butyl ester is a protecting group that is notoriously labile under acidic conditions.[5][6] The formation of the corresponding carboxylic acid, 2-(1-methyl-1H-pyrazol-4-yl)acetic acid, typically occurs if the reaction or workup exposes the product to acid.

  • Causality: The mechanism of acid-catalyzed hydrolysis involves protonation of the ester's carbonyl oxygen, followed by the loss of a stable tert-butyl carbocation.[6][7] This process can be initiated by:

    • Acidic Workup: Quenching the reaction with an acidic solution (e.g., NH₄Cl, which can be slightly acidic, or dilute HCl).

    • Chromatography: Using silica gel that is slightly acidic. Standard silica gel can have a pH between 6 and 7, but this can vary.

    • Reagents: Use of certain methylating agents like methyl tosylate can generate toluenesulfonic acid as a byproduct, although this is less common in this specific reaction.

Preventative Measures:

  • Neutral or Basic Workup: Quench the reaction by filtering the base and washing the organic layer with water and brine only. Avoid any acidic washes.

  • Neutralized Silica Gel: If acid sensitivity during chromatography is suspected, you can use silica gel that has been pre-treated with a base. To do this, prepare a slurry of silica gel in your desired eluent containing a small amount of triethylamine (~0.5-1% v/v), pack the column with this slurry, and run the chromatography with an eluent also containing 0.5-1% triethylamine.

  • Buffer the Reaction: While not always necessary, adding a non-nucleophilic base like proton sponge can scavenge any adventitious acid, though careful selection of primary reagents is a better approach.

Frequently Asked Questions (FAQs)

Q: What is the best methylating agent to use: methyl iodide, dimethyl sulfate, or something else? A: Both methyl iodide (MeI) and dimethyl sulfate ((Me)₂SO₄) are effective. Methyl iodide is highly reactive and volatile. Dimethyl sulfate is less volatile but is a potent carcinogen and requires careful handling. For laboratory-scale synthesis, methyl iodide is often preferred for its reactivity and the ease of removal of excess reagent and byproducts.

Q: Can I perform the N-methylation before introducing the acetate side chain? A: Yes, this is a viable alternative synthetic route. One could start with 4-bromo-1-methyl-1H-pyrazole and then use a palladium-catalyzed cross-coupling reaction (e.g., Sonogashira coupling followed by hydration, or coupling with a protected acetate equivalent) to install the side chain. This route avoids the issue of N-alkylation regioselectivity but introduces the complexities and costs of transition-metal catalysis.

Q: How should I store the final product? A: Tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate is a relatively stable compound. However, due to the acid-labile nature of the tert-butyl ester, it should be stored in a cool, dry place, away from any acidic vapors. For long-term storage, refrigeration under an inert atmosphere is recommended.

References
  • Krasavin, M. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Institutes of Health. Available at: [Link]

  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Avens Publishing Group. Available at: [Link]

  • Optimization of pyrazole N-alkylation conditions. ResearchGate. Available at: [Link]

  • Fustero, S., et al. Alkylation and arylation of pyrazoles under solvent-free conditions: Conventional heating versus microwave irradiation. Digital.CSIC. Available at: [Link]

  • De, S. K. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]

  • De, S. K. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at: [Link]

  • Shawish, I., et al. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. National Institutes of Health. Available at: [Link]

  • Naim, M. J., et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

  • Unit 4 Pyrazole. SlideShare. Available at: [Link]

  • Synthesis of pyrazolines by using acetic acid. ResearchGate. Available at: [Link]

  • Shawish, I., et al. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PubMed. Available at: [Link]

  • Hydrolysis of tert-butyl esters present in N-protected amino acids. ResearchGate. Available at: [Link]

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. Available at: [Link]

  • Acids. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Maldonado-Ortega, U., et al. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. AmeliCA. Available at: [Link]

  • Wieczorek, B., et al. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. Available at: [Link]

  • PYRAZOLE. CUTM Courseware. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Flores-Alamo, M., et al. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available at: [Link]

  • Flores-Alamo, M., et al. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]

  • Toze, A. A., et al. tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate. National Institutes of Health. Available at: [Link]

  • Regio-specific synthesis of new 1-(tert-butyl). CONICET. Available at: [Link]

  • Portilla, J., et al. Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. Available at: [Link]

  • Lambert, K. M., et al. (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. MDPI. Available at: [Link]

  • Supplementary Information Synthesis of Peptide–Vinyl Polymer Multiblock Hybrids by Nitroxide-mediated Polymerization: Breaking. The Royal Society of Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

Welcome to the technical support center for tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the specific purification chall...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the specific purification challenges associated with this heterocyclic compound. Drawing from established chemical principles and field-proven methodologies, this document provides in-depth, troubleshooting-focused FAQs and protocols to ensure the successful isolation of your target molecule with high purity.

Overview of Challenges

The purification of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate (Molecular Formula: C₁₀H₁₆N₂O₂) presents a unique intersection of challenges stemming from its two primary functional components: the basic 1-methylpyrazole ring and the acid-labile tert-butyl ester group.[1][2] Standard purification techniques, particularly silica gel chromatography, can inadvertently lead to product degradation if not properly adapted. This guide will address these issues head-on, providing both preventative measures and recovery strategies.

Frequently Asked Questions & Troubleshooting Guide
Q1: My crude product shows multiple spots on TLC after aqueous work-up. What are the likely impurities?

This is a common starting point. Impurities can arise from the synthesis or degradation during work-up. The primary suspects are outlined below.

Table 1: Common Impurities and Their Origins

Impurity Chemical Name Potential Origin How to Identify (TLC/¹H NMR)
Hydrolysis Product 2-(1-methyl-1H-pyrazol-4-yl)acetic acid Acid-catalyzed hydrolysis of the tert-butyl ester during reaction or acidic work-up. More polar (lower Rf) on TLC. Absence of the t-butyl singlet (~1.5 ppm) and presence of a broad carboxylic acid proton (>10 ppm) in ¹H NMR.
Starting Material e.g., 1-methyl-1H-pyrazole, tert-butyl bromoacetate Incomplete reaction. Compare TLC with authentic starting material standards. Characteristic signals in ¹H NMR.
Positional Isomers e.g., tert-butyl 2-(1-methyl-1H-pyrazol-3-yl)acetate Lack of regioselectivity in the synthetic route. May have a very similar Rf value, making separation difficult. Requires careful analysis of NMR (especially aromatic protons) and potentially LC-MS.

| Residual Solvents | e.g., DMF, THF, Dichloromethane | Incomplete removal after reaction and extraction. | Broad or characteristic solvent peaks in ¹H NMR. |

Q2: I am experiencing significant product loss and streaking during silica gel column chromatography. What is happening and how can I fix it?

This is the most critical challenge and is typically caused by the interaction between the compound and the stationary phase.

The Causality: Standard silica gel is inherently acidic (pKa ≈ 4.5) due to the presence of surface silanol (Si-OH) groups. This acidity can cause two major problems:

  • Acid-Catalyzed Hydrolysis: The tert-butyl ester is exceptionally sensitive to acid.[3] The acidic silica surface can catalyze the cleavage of the ester, converting your desired product into the more polar 2-(1-methyl-1H-pyrazol-4-yl)acetic acid. This newly formed carboxylic acid then binds strongly to the silica, resulting in streaking (tailing) and low recovery.[4][5]

  • Strong Adsorption: The basic nitrogen atoms in the pyrazole ring can interact strongly with the acidic silanol groups via hydrogen bonding or acid-base interactions. This also leads to tailing on TLC and poor elution from a column.[6]

Troubleshooting Flowchart for Column Chromatography

start Problem: Product degradation or poor separation on silica column cause1 Cause 1: Acidic Silica (Hydrolysis of t-Bu ester) start->cause1 cause2 Cause 2: Strong Adsorption (Basic Pyrazole Nitrogens) start->cause2 solution1 Solution A: Deactivate Silica Gel (Neutralize the stationary phase) cause1->solution1 Primary Fix solution2 Solution B: Buffer the Eluent (Neutralize the mobile phase) cause1->solution2 solution3 Solution C: Use Alternative Stationary Phase (Avoid silica altogether) cause1->solution3 cause2->solution1 cause2->solution2 Primary Fix

Sources

Troubleshooting

stability of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate under different conditions

Welcome to the technical support center for tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, you will find a comprehensive overview of its stability under various conditions, detailed experimental protocols for stability testing, and answers to frequently asked questions. Our goal is to equip you with the knowledge to anticipate potential challenges, interpret your results accurately, and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate?

A1: The main stability concern for this molecule is the hydrolysis of the tert-butyl ester group under acidic conditions. Tert-butyl esters are known to be highly susceptible to acid-catalyzed cleavage, which would result in the formation of 2-(1-methyl-1H-pyrazol-4-yl)acetic acid and isobutylene.[1][2] The N-methylpyrazole ring is generally stable but could be susceptible to strong oxidizing agents.

Q2: How stable is the compound under basic conditions?

A2: Tert-butyl esters are generally stable to basic conditions.[2] Therefore, hydrolysis of the ester is not expected to be a significant issue under typical basic conditions used in experiments.

Q3: Can the pyrazole ring degrade during my experiments?

A3: The pyrazole ring is a robust aromatic heterocycle and is generally stable to a wide range of conditions.[3][4] However, strong oxidizing agents could potentially lead to degradation. In some specific cases, CYP-mediated oxidation of a pyrazole group has been shown to lead to intramolecular reactions and chemical degradation.[5]

Q4: I'm seeing an unexpected peak in my HPLC analysis after leaving my sample in an acidic mobile phase. What could it be?

A4: The most likely cause is the acid-catalyzed hydrolysis of the tert-butyl ester. The unexpected peak is likely 2-(1-methyl-1H-pyrazol-4-yl)acetic acid. To confirm this, you can intentionally hydrolyze a small sample of your starting material with a dilute acid and compare the retention time of the resulting product with your unknown peak.

Q5: What are the recommended storage conditions for tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate?

A5: To ensure long-term stability, the compound should be stored in a cool, dry place, protected from light and acidic vapors. A tightly sealed container is recommended to prevent exposure to moisture and atmospheric contaminants.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Appearance of a new, more polar peak in HPLC after acidic workup. Acid-catalyzed hydrolysis of the tert-butyl ester.1. Neutralize the sample immediately after the acidic step. 2. Use a less acidic mobile phase for HPLC analysis if possible. 3. Confirm the identity of the new peak by LC-MS or by comparing its retention time to a standard of the corresponding carboxylic acid.
Low yield or recovery of the compound from a reaction with a strong oxidizing agent. Oxidative degradation of the pyrazole ring.1. Use a milder oxidizing agent. 2. Perform the reaction at a lower temperature. 3. Monitor the reaction closely to avoid over-oxidation.
Discoloration of the sample upon prolonged exposure to light. Photodegradation.1. Store the compound in an amber vial or protect it from light. 2. Conduct experiments under low-light conditions if the compound is found to be photolabile.
Inconsistent results in biological assays. Degradation of the compound in the assay buffer.1. Check the pH of your assay buffer; if acidic, consider buffering to a neutral pH if the assay allows. 2. Prepare fresh solutions of the compound for each experiment. 3. Perform a time-course stability study of the compound in the assay buffer to determine its stability window.

Forced Degradation Studies: Protocols and Rationale

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[6][7][8] The goal is to achieve 5-20% degradation to identify the primary degradation products.[6][9]

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) acid Acidic (0.1 M HCl) prep->acid Expose to Stress base Basic (0.1 M NaOH) prep->base Expose to Stress oxidative Oxidative (3% H2O2) prep->oxidative Expose to Stress thermal Thermal (80°C) prep->thermal Expose to Stress photo Photolytic (ICH Q1B) prep->photo Expose to Stress quench Quench Reaction & Neutralize acid->quench base->quench oxidative->quench thermal->quench photo->quench hplc HPLC-UV/MS Analysis quench->hplc characterize Characterize Degradants hplc->characterize

Caption: General workflow for forced degradation studies.

Acidic Degradation
  • Rationale: To assess the susceptibility of the tert-butyl ester to hydrolysis.[2] This is the most anticipated degradation pathway.

  • Protocol:

    • To 1 mL of a 1 mg/mL solution of the compound in acetonitrile, add 1 mL of 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C for 24 hours.

    • At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.

  • Expected Degradation Pathway:

Acid_Degradation reactant tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate intermediate Protonated Ester reactant->intermediate + H+ product1 2-(1-Methyl-1H-pyrazol-4-yl)acetic acid intermediate->product1 + H2O, -H+ product2 Isobutylene intermediate->product2

Caption: Acid-catalyzed hydrolysis of the tert-butyl ester.

Basic Degradation
  • Rationale: To confirm the expected stability of the tert-butyl ester under basic conditions.

  • Protocol:

    • To 1 mL of a 1 mg/mL solution of the compound in acetonitrile, add 1 mL of 0.1 M sodium hydroxide.

    • Incubate the solution at 60°C for 24 hours.

    • At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.

  • Expected Outcome: Minimal to no degradation is expected.

Oxidative Degradation
  • Rationale: To evaluate the stability of the pyrazole ring and other potentially oxidizable sites.

  • Protocol:

    • To 1 mL of a 1 mg/mL solution of the compound in acetonitrile, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At various time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Potential Degradation Products: While the pyrazole ring is generally stable, oxidation could potentially lead to N-oxides or ring-opened products under harsh conditions.

Thermal Degradation
  • Rationale: To assess the stability of the compound at elevated temperatures.

  • Protocol:

    • Place a solid sample of the compound in a controlled temperature oven at 80°C for 48 hours.

    • Also, prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile) and heat at 80°C for 48 hours.

    • At various time points, analyze both the solid and solution samples by dissolving an aliquot in the mobile phase for HPLC analysis.

  • Expected Outcome: The compound is expected to be relatively stable to thermal stress, but this will confirm its stability profile for storage and handling.

Photolytic Degradation
  • Rationale: To determine the compound's sensitivity to light exposure, as recommended by ICH guideline Q1B.

  • Protocol:

    • Expose a solid sample and a 1 mg/mL solution of the compound to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same temperature conditions.

    • At the end of the exposure period, analyze the samples by HPLC.

  • Potential Degradation: Some pyrazole derivatives can undergo photochemical transformations.[10][11][12]

Development of a Stability-Indicating HPLC Method

A crucial aspect of stability testing is the use of a validated stability-indicating analytical method that can separate the parent compound from all potential degradation products.[13][14][15][16][17]

Recommended HPLC Method Parameters (Starting Point)
  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Note: The use of an acidic mobile phase is common for good peak shape, but for samples that are known to be acid-labile, it is crucial to keep the samples cool in the autosampler and minimize the time they spend in the acidic mobile phase before injection.

Summary of Predicted Stability

Condition Predicted Stability Primary Degradation Product
Acidic Labile2-(1-Methyl-1H-pyrazol-4-yl)acetic acid
Basic StableNone expected
Oxidative Likely StablePotential for N-oxides or ring-opened products under harsh conditions
Thermal Likely StableTo be determined by study
Photolytic To be determined by studyPotential for isomeric or rearranged products

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass.
  • Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) t-butyl ester.
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • SOP for Forced Degrad
  • Forced Degradation Studies. (2016, December 14). MedCrave online.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of Chemico-Pharmaceutical Analysis.
  • An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. (2020, January 9). Pharmaceutical Online.
  • Oxidation of pyrazoles containing the 2-hydroxyethyl group on a NiO(OH) electrode in aqueous alkali. (2016, February 4).
  • acid tert-butyl ester: Topics by Science.gov. (n.d.). Science.gov.
  • Photochemical transformation of a pyrazole derivative into imidazoles. (n.d.).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing.
  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. (n.d.).
  • Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. (n.d.). RSC Publishing.
  • Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Deriv
  • Acids. (2026, January 4). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.).
  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019, November 12). Pharmacia.
  • Intramolecular reactions and chemical degrad
  • Development and validation of a stability-indicating RP-HPLC assay method and stress degradation studies on dapiprazole. (2013, October). PubMed.
  • Forced Degradation Study: An Important Tool in Drug Development. (2014, January). Asian Journal of Research in Chemistry.

Sources

Optimization

Technical Support Center: Synthesis of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

Welcome to the technical support center for the synthesis of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during this multi-step synthesis. The information herein is structured in a question-and-answer format to offer direct solutions to specific experimental issues.

Introduction to the Synthetic Challenge

The synthesis of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate is a multi-step process that, while conceptually straightforward, presents several opportunities for side reactions that can impact yield and purity. The most common synthetic route involves the N-methylation of a pyrazole-4-acetic acid ester derivative, followed by the installation or modification of the tert-butyl ester. This guide will focus on troubleshooting the key steps: N-methylation of a pyrazole precursor and the subsequent esterification or transesterification to yield the final product.

Troubleshooting Common Side Reactions

Issue 1: Regioselectivity in N-methylation of the Pyrazole Ring

Question: I am attempting the N-methylation of tert-butyl 2-(1H-pyrazol-4-yl)acetate and obtaining a mixture of two isomers that are difficult to separate. How can I improve the regioselectivity of this reaction?

Answer: This is a classic challenge in pyrazole chemistry. The two nitrogen atoms in the pyrazole ring have similar reactivity, which can lead to the formation of two regioisomers: the desired N1-methylated product and the undesired N2-methylated isomer.[1] The ratio of these isomers is influenced by several factors, including the steric hindrance of the substituents on the pyrazole ring, the nature of the alkylating agent, the base used, and the solvent.[1][2]

Troubleshooting Protocol: Enhancing N1-Methylation Selectivity

  • Choice of Base and Solvent: The choice of base and solvent system can significantly influence the regioselectivity. Using a milder base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) often favors N1-alkylation.[1] Stronger bases like sodium hydride (NaH) can sometimes lead to mixtures.

  • Steric Hindrance: If your starting material is a different pyrazole derivative, consider the steric bulk of the substituents. Larger groups at the 3- and 5-positions of the pyrazole ring will sterically hinder the N1 position, potentially favoring N2-alkylation.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity. It is recommended to start the reaction at 0°C and slowly warm to room temperature.

  • Alternative Methylating Agents: While methyl iodide (MeI) and dimethyl sulfate (DMS) are common, consider using a less reactive methylating agent, which may offer better control.

Table 1: Suggested Starting Conditions for Selective N1-Methylation

ParameterRecommended ConditionRationale
Starting Material tert-butyl 2-(1H-pyrazol-4-yl)acetatePrecursor with ester in place
Methylating Agent Methyl Iodide (MeI)Common and effective
Base Potassium Carbonate (K₂CO₃)Mild base, often favors N1
Solvent Acetonitrile (MeCN)Polar aprotic, good solubility
Temperature 0°C to Room TemperatureEnhances selectivity
Monitoring TLC or LC-MSTo track isomer formation

Visualizing the N-Methylation Side Reaction

N-Methylation of Pyrazole cluster_start Starting Material cluster_reaction Reaction Conditions cluster_products Products Start tert-butyl 2-(1H-pyrazol-4-yl)acetate Conditions MeI, Base, Solvent Start->Conditions Product_N1 Desired Product (N1-methylated) Conditions->Product_N1 Favored Pathway Side_Product_N2 Side Product (N2-methylated) Conditions->Side_Product_N2 Side Reaction

Caption: N-methylation can lead to two regioisomers.

Issue 2: Hydrolysis of the tert-Butyl Ester

Question: During my reaction workup or purification, I am observing the formation of the corresponding carboxylic acid, indicating my tert-butyl ester is being cleaved. How can I prevent this?

Answer: The tert-butyl ester is a valuable protecting group for carboxylic acids because it is stable under basic conditions but labile to acid.[3][4] Accidental hydrolysis can occur if acidic conditions are introduced, even unintentionally.

Troubleshooting Protocol: Preventing Ester Hydrolysis

  • Avoid Acidic Workup: Do not use acidic solutions (e.g., HCl, H₂SO₄) during the aqueous workup.[3] If a pH adjustment is necessary, use a buffered solution or a weak acid like ammonium chloride (NH₄Cl).

  • Purification Method: When performing column chromatography, be aware that silica gel can be slightly acidic. To mitigate this, you can either use deactivated (neutral) silica gel or add a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1%), to your eluent.

  • Solvent Choice for Storage: Avoid storing the compound in protic solvents, especially acidic ones like acetic acid, for extended periods.

Table 2: Conditions Leading to tert-Butyl Ester Cleavage

ConditionConsequencePreventative Measure
Strong Acid (e.g., HCl, TFA) Rapid hydrolysis to carboxylic acidUse neutral or basic workup conditions
Acidic Silica Gel Slow hydrolysis during chromatographyUse neutral silica or add base to eluent
Prolonged Heating in Protic Solvents Potential for slow hydrolysisMinimize reaction/heating times

Visualizing the Hydrolysis Side Reaction

Ester Hydrolysis Ester tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate Carboxylic_Acid Side Product: 2-(1-methyl-1H-pyrazol-4-yl)acetic acid Ester->Carboxylic_Acid Hydrolysis Acid_Catalyst H⁺ (e.g., from acidic workup or silica gel) Acid_Catalyst->Carboxylic_Acid Isobutylene Isobutylene Carboxylic_Acid->Isobutylene Byproduct

Caption: Acid-catalyzed hydrolysis of the tert-butyl ester.

Issue 3: Dimerization and Oligomerization during Esterification

Question: I am synthesizing the target compound by esterifying 2-(1-methyl-1H-pyrazol-4-yl)acetic acid with isobutylene. My yield is low, and I am seeing higher molecular weight impurities. What could be the cause?

Answer: When using isobutylene for tert-butyl ester formation, a common side reaction is the acid-catalyzed dimerization or oligomerization of isobutylene.[5][6] This consumes the isobutylene and can lead to a complex mixture of byproducts, making purification difficult.

Troubleshooting Protocol: Minimizing Isobutylene Dimerization

  • Control of Acidity: Use only a catalytic amount of a strong acid (e.g., H₂SO₄). Excess acid will accelerate the dimerization of isobutylene.

  • Temperature Control: Keep the reaction temperature low. Dimerization is more favorable at higher temperatures.

  • Alternative Esterification Methods: If dimerization remains a significant issue, consider alternative methods for introducing the tert-butyl ester that do not involve isobutylene. For example, reaction of the carboxylic acid with di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[7]

Table 3: Comparison of tert-Butyl Esterification Methods

MethodReagentsCommon Side Reactions
Isobutylene Esterification Isobutylene, cat. H₂SO₄Isobutylene dimerization/oligomerization
(Boc)₂O Esterification (Boc)₂O, DMAPGenerally cleaner, but requires stoichiometry control

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the N-methylation reaction?

A1: Thin-layer chromatography (TLC) is a quick and effective method. Use a solvent system that gives good separation between the starting material and the two potential isomeric products (e.g., ethyl acetate/hexanes). Staining with potassium permanganate can help visualize the spots. For more quantitative analysis and to confirm the identity of the isomers, liquid chromatography-mass spectrometry (LC-MS) is ideal.

Q2: My final product is an oil, but I have seen reports of it being a solid. How can I induce crystallization?

A2: If your product is pure (as determined by NMR and LC-MS) but remains an oil, you can try several techniques to induce crystallization. These include scratching the inside of the flask with a glass rod at the solvent-air interface, seeding with a small crystal if available, or slowly cooling a concentrated solution in a non-polar solvent like hexanes.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes. Methylating agents like methyl iodide and dimethyl sulfate are toxic and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Isobutylene is a flammable gas and should be handled accordingly.

References

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds. Retrieved January 19, 2026, from Benchchem.[8]

  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles. Retrieved January 19, 2026, from Google Patents.[9]

  • AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Retrieved January 19, 2026, from AWS.[10]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Acids. Retrieved January 19, 2026, from Wordpress.[3]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Retrieved January 19, 2026, from Google Patents.[11]

  • AmeliCA. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Retrieved January 19, 2026, from AmeliCA.[12]

  • PubMed Central. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Retrieved January 19, 2026, from PubMed Central.[13]

  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved January 19, 2026, from MDPI.[1]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved January 19, 2026, from Pharmaguideline.[14]

  • ResearchGate. (n.d.). Chemoselective Hydrolysis of tert-Butyl Esters in Acetonitrile Using Molecular Iodine as a Mild and Efficient Catalyst. Retrieved January 19, 2026, from ResearchGate.[15]

  • BenchChem. (n.d.). Palladium catalyst issues in cross-coupling reactions. Retrieved January 19, 2026, from Benchchem.[16]

  • Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved January 19, 2026, from Arkivoc.[4]

  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved January 19, 2026, from MDPI.[17]

  • Semantic Scholar. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved January 19, 2026, from Semantic Scholar.[2]

  • Wiley Online Library. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Retrieved January 19, 2026, from Wiley Online Library.[18]

  • Google Patents. (n.d.). US6593491B2 - Production of tertiary butyl acetate. Retrieved January 19, 2026, from Google Patents.[5]

  • ChemicalBook. (n.d.). tert-Butyl 4-forMyl-1H-pyrazole-1-carboxylate synthesis. Retrieved January 19, 2026, from ChemicalBook.[7]

  • Slideshare. (n.d.). Unit 4 Pyrazole | PDF. Retrieved January 19, 2026, from Slideshare.[19]

  • ResearchGate. (n.d.). Synthesis of pyrazolines by using acetic acid. Retrieved January 19, 2026, from ResearchGate.[20]

  • PubMed. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Retrieved January 19, 2026, from PubMed.[21]

  • Yufeng. (n.d.). [Chemical Knowledge]:Production method and process of tert-butyl acetate. Retrieved January 19, 2026, from Yufeng.[22]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved January 19, 2026, from MDPI.[23]

  • ResearchGate. (n.d.). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Retrieved January 19, 2026, from ResearchGate.[24]

  • Oxford Academic. (n.d.). Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether. Retrieved January 19, 2026, from Oxford Academic.[25]

  • ResearchGate. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved January 19, 2026, from ResearchGate.[26]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Tert-Butyl Acetate: Properties and Synthesis for Industrial Use. Retrieved January 19, 2026, from NINGBO INNO PHARMCHEM CO.,LTD..[27]

  • Google Patents. (n.d.). EP1286947B1 - Production of tertiary butyl acetate from mtbe. Retrieved January 19, 2026, from Google Patents.[6]

  • ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved January 19, 2026, from ACS Publications.[28]

  • Encyclopedia.pub. (n.d.). Synthesis and Properties of Pyrazoles. Retrieved January 19, 2026, from Encyclopedia.pub.[29]

  • BenchChem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Retrieved January 19, 2026, from Benchchem.[30]

  • PubMed Central. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved January 19, 2026, from PubMed Central.[31]

  • ChemScene. (n.d.). tert-Butyl 2-(1H-pyrazol-4-yl)acetate. Retrieved January 19, 2026, from ChemScene.[32]

  • ResearchGate. (n.d.). (PDF) Review on Synthesis of pyrazole and pyrazolines. Retrieved January 19, 2026, from ResearchGate.[33]

  • Yufeng. (n.d.). tert-Butyl acetate. Retrieved January 19, 2026, from Yufeng.[34]

  • ResearchGate. (n.d.). (PDF) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved January 19, 2026, from ResearchGate.[35]

  • DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. Retrieved January 19, 2026, from DSpace@MIT.[36]

  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved January 19, 2026, from DergiPark.[37]

  • Science topic. (n.d.). 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS. Retrieved January 19, 2026, from Science topic.[38]

  • Scribd. (n.d.). Questions-Answers Heterocyclic Chemistry | PDF | Organic Compounds. Retrieved January 19, 2026, from Scribd.[39]

  • IJIRSET. (n.d.). Synthesis of Heterocyclic Compounds. Retrieved January 19, 2026, from IJIRSET.[40]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved January 19, 2026, from Chemistry LibreTexts.[41]

  • PubMed Central. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved January 19, 2026, from PubMed Central.[42]

  • Heterocyclic Compounds. (n.d.). Heterocyclic Compounds. Retrieved January 19, 2026, from Heterocyclic Compounds.[43]

  • PubMed Central. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved January 19, 2026, from PubMed Central.[44]

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved January 19, 2026, from MDPI.[45]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved January 19, 2026, from Chemguide.[46]

Sources

Troubleshooting

Technical Support Center: Optimization and Troubleshooting for the Synthesis of tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

Introduction Welcome to the technical support center for the synthesis of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate. This molecule is a valuable heterocyclic building block in medicinal chemistry and drug developmen...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate. This molecule is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active agents. The synthetic process, particularly the N-methylation of the pyrazole ring, presents several challenges that can impact yield, purity, and scalability.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, experience-driven insights into optimizing reaction conditions and troubleshooting common issues. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can adapt and refine the synthesis for your specific laboratory context.

Synthetic Pathway Overview

The most common and logical synthetic route to the target compound involves the N-methylation of a readily available precursor, tert-butyl 2-(1H-pyrazol-4-yl)acetate. This strategy isolates the complexities of regioselectivity as the final key challenge.

G cluster_0 Synthesis of Precursor cluster_1 Core Reaction: N-Methylation cluster_2 Outcome & Purification Start Commercially Available Pyrazole Precursors Step1 Introduction of Acetate Moiety Start->Step1 Precursor tert-Butyl 2-(1H-pyrazol-4-yl)acetate Step1->Precursor Reaction N-Alkylation Precursor->Reaction Deprotonation & Nucleophilic Attack Base Base (e.g., NaH, K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF, ACN) Solvent->Reaction MethylatingAgent Methylating Agent (e.g., MeI, (Me)₂SO₄) MethylatingAgent->Reaction IsomerMix Mixture of N1 and N2 Regioisomers Reaction->IsomerMix Reaction Workup Purification Purification (Column Chromatography) IsomerMix->Purification Isomer1 N1-Methyl Isomer (Desired) Isomer2 N2-Methyl Isomer (Byproduct) FinalProduct tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate (Target Compound) Purification->FinalProduct

Caption: General workflow for the synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the N-methylation of pyrazoles?

A1: The key challenge in the N-alkylation of unsymmetrical pyrazoles is controlling regioselectivity. Alkylation can occur at either the N1 or N2 position, often leading to a mixture of regioisomers that can be challenging to separate due to similar polarities.[1] Achieving high yields is also a common issue and is often linked to suboptimal reaction conditions, incomplete reactions, or unintended side reactions.[1]

Q2: Which factors have the greatest influence on the N1/N2 regioselectivity of the methylation?

A2: Regioselectivity is a delicate balance of steric and electronic factors. Key influences include:

  • Steric Hindrance: Methylation generally favors the less sterically hindered nitrogen atom. If there are bulky substituents on the pyrazole ring, the incoming methyl group will preferentially attack the more accessible nitrogen.[1]

  • Solvent Choice: The polarity of the solvent is critical. Polar aprotic solvents such as DMF, DMSO, and acetonitrile (ACN) are commonly used and can influence the reactivity of the pyrazole anion and the solvation of the counter-ion, thereby affecting the isomer ratio.[1][2]

  • Base and Counter-ion: The choice of base (e.g., NaH vs. K₂CO₃) determines the counter-ion (Na⁺ vs. K⁺). The nature of this cation can influence which nitrogen atom coordinates more effectively, thus directing the alkylation.

Q3: My tert-butyl ester is being cleaved during the reaction or workup. Why is this happening?

A3: The tert-butyl ester group is highly sensitive to acidic conditions.[3] Cleavage occurs via an acid-catalyzed hydrolysis mechanism that proceeds through a stable tert-butyl cation.[3][4] If your reaction conditions are not strictly anhydrous, or if you use an acidic wash (e.g., quenching with NH₄Cl followed by an HCl wash) during the workup, you risk partial or complete hydrolysis of the ester to the corresponding carboxylic acid. This not only reduces the yield of your desired product but also complicates purification.

Q4: What are the most effective methods for purifying the final product and separating it from the unwanted N2-isomer?

A4: Column chromatography on silica gel is the standard and most effective method for purification.[5][6][7] The key to successful separation is selecting an appropriate solvent system. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity is typically effective. It is crucial to first perform analytical Thin Layer Chromatography (TLC) with various solvent ratios (e.g., 9:1, 4:1, 2:1 Hexane:EtOAc) to identify a system that provides good separation (ΔRf > 0.2) between the starting material, the desired N1-isomer, and the undesired N2-isomer.

Troubleshooting Guide

Problem 1: Low or No Yield of the N-Methylated Product

This is a common issue that can often be traced back to the deprotonation step or the reactivity of the electrophile.

G cluster_yes SM Consumed cluster_no SM Remaining Start Low / No Yield TLC Check TLC/LCMS: Is Starting Material (SM) Consumed? Start->TLC Degradation Product Degradation? (e.g., Ester Hydrolysis) TLC->Degradation Yes Deprotonation Ineffective Deprotonation? TLC->Deprotonation No Workup Modify Workup: - Avoid acidic quench - Use sat. NaHCO₃ wash Degradation->Workup Yes Base Solution: - Use stronger base (NaH) - Ensure anhydrous conditions - Increase temperature Deprotonation->Base Likely Reactivity Poor Reagent Reactivity? Deprotonation->Reactivity Unlikely Reagent Solution: - Check quality of MeI - Use slight excess (1.1-1.2 eq) - Increase reaction time/temp

Caption: Decision tree for troubleshooting low reaction yield.
  • Possible Cause A: Ineffective Deprotonation of the Pyrazole Nitrogen

    • Explanation: The N-H of a pyrazole is weakly acidic (pKa ≈ 14-15), requiring a sufficiently strong base for complete deprotonation to form the reactive pyrazole anion. Weaker bases like triethylamine are generally insufficient.

    • Solutions:

      • Switch to a Stronger Base: Sodium hydride (NaH, 60% dispersion in mineral oil) is a highly effective, non-nucleophilic base for this purpose. It forms the sodium salt of the pyrazole irreversibly. Potassium carbonate (K₂CO₃) is a milder, safer alternative that is often effective, especially at elevated temperatures.[8][9]

      • Ensure Anhydrous Conditions: Bases like NaH react violently with water. Any moisture in the solvent (e.g., DMF, THF) will quench the base, preventing deprotonation of the pyrazole. Always use freshly distilled or commercially available anhydrous solvents.

      • Temperature: If using a weaker base like K₂CO₃, heating the reaction (e.g., to 60-80 °C) can significantly increase the rate of deprotonation and subsequent alkylation.[2]

  • Possible Cause B: Poor Reactivity or Degradation of the Methylating Agent

    • Explanation: Methyl iodide (MeI) is a potent electrophile but can degrade over time, especially if exposed to light, turning yellow or brown due to iodine formation. Dimethyl sulfate is another excellent option but is highly toxic and requires careful handling.

    • Solutions:

      • Verify Reagent Quality: Use a fresh bottle or a recently purified stock of methyl iodide.

      • Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the methylating agent to ensure the reaction goes to completion, but avoid a large excess which can lead to side reactions and purification difficulties.

Problem 2: Unfavorable Ratio of N1/N2 Isomers

Controlling the regioselectivity is paramount for an efficient synthesis. The goal is to maximize the formation of the desired N1-methyl isomer (tert-butyl 2-(1-methyl -1H-pyrazol-4-yl)acetate).

G Title Factors Influencing N1 vs. N2 Selectivity Sterics Steric Hindrance Large substituent at C5 position of pyrazole directs methylation to N1. Bulky alkylating agents also favor the less hindered N1. Solvent Solvent Effects Polar aprotic solvents (DMF, DMSO) can favor one isomer by selectively solvating the transition state. Less polar solvents (THF) may give different ratios. Base Base N1 N1-Methylation (Less Hindered N) N2 N2-Methylation (More Hindered N) Sterics:f0->N1 Favors Sterics:f0->N2 Disfavors Solvent:f0->N1 Can Favor Base:f0->N1 Can Influence

Caption: Key factors that control N-alkylation regioselectivity.
  • Explanation: The electronic properties of the two pyrazole nitrogens are very similar, making differentiation difficult.[9] Therefore, steric hindrance is often the most powerful tool for controlling the outcome. The nitrogen atom adjacent to a bulky substituent is sterically shielded, forcing the incoming electrophile to the more accessible nitrogen.[8]

  • Solutions:

    • Leverage Sterics: The acetate side chain at the C4 position does not significantly differentiate the two nitrogens. If you are designing a synthesis from scratch, introducing a temporary, bulky directing group at the C5 position can force methylation to the N1 position.

    • Systematic Screening: Since predicting the optimal conditions is difficult, a systematic screen of reaction parameters is the most logical approach.

ParameterCondition ACondition BExpected OutcomeRationale
Base NaHK₂CO₃May alter N1/N2 ratioThe K⁺ ion is larger than Na⁺ and its coordination to the pyrazole anion may differ, influencing the site of nucleophilic attack.
Solvent DMF (polar aprotic)THF (less polar)Can significantly alter ratioSolvent polarity affects the dissociation of the pyrazole salt and the solvation of the transition states for N1 and N2 attack, which can have different energy barriers.[1]
Temperature Room Temperature80 °CMay change ratioProvides energy to overcome the activation barrier for both pathways. The product ratio may shift if the activation energies for N1 and N2 alkylation are different.
Problem 3: Accidental Hydrolysis of the tert-Butyl Ester
  • Explanation: As stated in the FAQ, tert-butyl esters are readily cleaved by acid.[3] This can happen if there are trace acidic impurities in your reagents or, more commonly, during an aqueous workup procedure that is not pH-controlled.

  • Solutions:

    • Use a Basic or Neutral Workup: After the reaction is complete, quench it by carefully pouring it over ice water. Instead of neutralizing with acid, perform an extraction with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and then with a saturated sodium bicarbonate (NaHCO₃) solution or brine to remove any residual base or salts.

    • Ensure Anhydrous Reagents: Use high-purity, anhydrous solvents and reagents to prevent the in-situ formation of acidic species.

    • Alternative Ester Protecting Groups: If acid sensitivity remains a major issue throughout a multi-step synthesis, consider using a more robust ester, like a methyl or ethyl ester. However, be aware that the deprotection conditions for these esters (e.g., saponification with NaOH/LiOH) are basic and may not be compatible with other functional groups in your molecule.[10]

Experimental Protocol Example

N-Methylation of tert-Butyl 2-(1H-pyrazol-4-yl)acetate

Disclaimer: This is a representative protocol. All reactions should be performed by qualified individuals in a suitable chemical fume hood with appropriate personal protective equipment.

  • Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add tert-butyl 2-(1H-pyrazol-4-yl)acetate (1.0 eq, e.g., 1.82 g, 10.0 mmol).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, ~0.2 M, 50 mL) via syringe. Stir the solution until the starting material is fully dissolved.

  • Deprotonation: Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq, 0.44 g, 11.0 mmol) portion-wise over 10 minutes. Caution: Gas (H₂) evolution.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution may become a slurry.

  • Alkylation: Cool the mixture back to 0 °C. Add methyl iodide (MeI, 1.1 eq, 0.68 mL, 11.0 mmol) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker containing ice water (200 mL).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with saturated brine (1 x 100 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the N1 and N2 isomers.

References

  • Technical Support Center: Optimizing N-Alkylation of Pyrazoles. Benchchem.
  • Acids - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress.
  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. AmeliCA.
  • Chemoselective Hydrolysis of tert-Butyl Esters in Acetonitrile Using Molecular Iodine as a Mild and Efficient Catalyst. ResearchGate.
  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc.
  • tert-Butyl 4-forMyl-1H-pyrazole-1-carboxylate synthesis. ChemicalBook.
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH.
  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
  • Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. Environmental Toxicology and Chemistry. Oxford Academic.
  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC - NIH.
  • tert-Butyl 2-(1H-pyrazol-4-yl)acetate. ChemScene.
  • Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. MDPI.
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar.
  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate.
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.
  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses.
  • TERT-BUTYL 4-(1H-PYRAZOL-1-YL)PIPERIDINE-1-CARBOXYLATE. Sigma-Aldrich.
  • Supplementary Information Synthesis of Peptide–Vinyl Polymer Multiblock Hybrids by Nitroxide-mediated Polymerization: Breaking. The Royal Society of Chemistry.
  • Synthesis of (Z)-2-(2-formamido-4-thiazolyl)-2-(substituted alkoxyimino) acetic acids. Farmaco.

Sources

Optimization

Technical Support Center: Deprotection of tert-Butyl Esters in Pyrazole Derivatives

Welcome to the Technical Support Center for the deprotection of tert-butyl esters in pyrazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter chal...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the deprotection of tert-butyl esters in pyrazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this common yet sometimes problematic transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in mechanistic principles to ensure the success of your experiments.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the deprotection of tert-butyl esters on pyrazole-containing molecules.

Issue 1: Incomplete or Stalled Reaction

Question: I am attempting to deprotect a tert-butyl ester on my pyrazole derivative using standard TFA/DCM conditions, but the reaction is very slow or appears to have stopped, with significant starting material remaining after several hours. What could be the cause?

Answer:

An incomplete reaction is a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is crucial.

Potential Causes and Solutions:

  • Insufficient Acid Strength or Concentration: While Trifluoroacetic Acid (TFA) is a potent reagent, its effectiveness can be diminished.

    • Causality: The deprotection mechanism relies on the protonation of the ester's carbonyl group, which is the rate-determining step.[1][2] Insufficient acid concentration will slow this process. Water in the reaction can also compete for the acid, reducing its effective concentration.

    • Solution:

      • Ensure you are using anhydrous solvents and fresh, high-purity TFA.

      • Increase the concentration of TFA in the reaction mixture. A 1:1 (v/v) mixture of TFA and Dichloromethane (DCM) is a robust starting point.[3] For particularly stubborn substrates, neat TFA can be employed, though this may increase the risk of side reactions.[4]

      • Monitor the reaction progress using LC-MS or TLC to determine the optimal reaction time.[1][3]

  • Steric Hindrance: The steric environment around the tert-butyl ester can significantly impact the accessibility of the carbonyl group to the acid.

    • Causality: Bulky substituents on the pyrazole ring or adjacent to the ester can shield the reaction center, slowing down the protonation step.

    • Solution:

      • Increase the reaction temperature. Gentle heating to 30-40 °C can often overcome the activation energy barrier without causing significant degradation.

      • Consider alternative, less sterically demanding Lewis acids like Zinc Bromide (ZnBr₂) in DCM, which may offer a different mechanistic pathway and improved efficacy for hindered substrates.[5][6]

  • Substrate Solubility: Poor solubility of the starting material in the reaction mixture can lead to a heterogeneous reaction and incomplete conversion.

    • Causality: If the pyrazole derivative is not fully dissolved, the reaction can only occur at the surface of the solid material, drastically reducing the reaction rate.

    • Solution:

      • If solubility in DCM is an issue, consider co-solvents. However, be cautious with nucleophilic solvents that can react with the generated tert-butyl cation.

      • For highly polar substrates, aqueous phosphoric acid can be an effective and mild alternative.[7][8][9]

Issue 2: Formation of Unidentified Byproducts

Question: My LC-MS analysis shows the formation of my desired product, but also several unexpected peaks, some with a mass increase of +56 amu. What are these byproducts and how can I prevent them?

Answer:

The formation of a +56 amu adduct is a classic sign of tert-butylation, a common side reaction during the deprotection of tert-butyl esters.

The Culprit: The Tert-Butyl Cation

The deprotection mechanism proceeds via the formation of a relatively stable tert-butyl carbocation.[10][11][12] This highly electrophilic species can then react with any nucleophiles present in the reaction mixture, leading to unwanted byproducts.[3][13]

Mechanism of Side Reaction:

cluster_deprotection Deprotection cluster_side_reaction Side Reaction Pyrazole-COOtBu Pyrazole-COOtBu Pyrazole-COOH Pyrazole-COOH Pyrazole-COOtBu->Pyrazole-COOH  +   H+ H+ tBu_cation t-Butyl Cation (+57 amu) Nucleophile Nucleophilic Site (e.g., another pyrazole, solvent, scavenger) tBu_cation->Nucleophile Alkylation Alkylated_Byproduct Alkylated Byproduct (+56 amu after deprotonation) Nucleophile->Alkylated_Byproduct

Caption: Formation and reaction of the tert-butyl cation.

Common Nucleophiles and Solutions:

  • The Pyrazole Ring Itself: The pyrazole ring is an electron-rich heterocycle and can be susceptible to electrophilic attack, especially at the nitrogen atoms or electron-rich carbon positions.

  • Other Nucleophilic Functional Groups: If your molecule contains other nucleophilic moieties such as unprotected amines, phenols, or thiols, these can also be alkylated.

  • Tryptophan and Methionine Residues: In peptide synthesis, the indole ring of tryptophan and the thioether of methionine are particularly prone to tert-butylation.[13]

The Solution: Scavengers

The most effective way to prevent these side reactions is to introduce a "scavenger" into the reaction mixture. Scavengers are nucleophiles that are more reactive towards the tert-butyl cation than your substrate.

  • Triisopropylsilane (TIS): TIS is a highly effective scavenger. It reacts with the tert-butyl cation via hydride transfer to form isobutane and a stable silylium ion. A common practice is to use 2.5-5% (v/v) TIS in the TFA/DCM mixture.[3]

  • Water: A small amount of water (around 5%) can also act as a scavenger, reacting with the tert-butyl cation to form tert-butanol.[3]

  • Thiophenols: These can also be used, but may introduce additional purification challenges.

Issue 3: Difficult Product Isolation and Workup

Question: After removing the TFA and DCM under reduced pressure, I am left with a sticky, oily residue that is difficult to handle and purify. How can I improve my workup procedure?

Answer:

A challenging workup is often due to residual TFA forming salts with basic functionalities in your molecule (like the pyrazole ring or other amines) and the physical properties of the product itself.

Strategies for a Cleaner Workup:

  • Co-evaporation to Remove Residual TFA: TFA has a relatively high boiling point (72.4 °C) and can be difficult to remove completely.

    • Procedure: After the initial concentration, add a solvent like toluene or more DCM to the residue and evaporate again.[3] Repeat this process 2-3 times. Toluene is particularly effective at forming an azeotrope with TFA, facilitating its removal.

  • Precipitation/Trituration: This is the most common method for isolating the deprotected product.

    • Procedure: Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., DCM, methanol). Then, add this solution dropwise to a large volume of a cold, stirred non-solvent, such as diethyl ether or hexane.[2] The product should precipitate as a solid.

    • Troubleshooting Precipitation: If the product oils out instead of precipitating, try cooling the non-solvent to 0 °C or -20 °C. Triturating the oil with the non-solvent using a spatula can sometimes induce solidification.

  • Aqueous Basic Workup: If your product is stable to basic conditions and not highly water-soluble, a mild basic wash can be effective.

    • Procedure: After evaporating the bulk of the TFA/DCM, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the remaining TFA.[14] Then, wash with brine, dry over sodium sulfate, and concentrate.

    • Caution: Be aware that the pyrazole ring has a pKa, and a basic wash will yield the free base form of your product.

II. Frequently Asked Questions (FAQs)

Q1: Can I use other acids besides TFA for the deprotection?

A1: Yes, several other acids can be used, and the choice often depends on the other functional groups present in your molecule.[6]

  • HCl in Dioxane or Ethyl Acetate: This is a common alternative. It's commercially available and often provides the product as an HCl salt, which can be easier to handle and purify than the TFA salt.

  • Aqueous Phosphoric Acid: This is a milder, environmentally benign option that can be useful if your molecule is sensitive to the harshness of TFA.[7][9] It offers good selectivity in the presence of other acid-sensitive groups like Cbz carbamates.[9]

Q2: How can I selectively deprotect a tert-butyl ester in the presence of a Boc-protecting group on a nitrogen atom of the pyrazole?

A2: This is a challenging but sometimes achievable transformation. Generally, N-Boc groups are more labile to acid than tert-butyl esters. Therefore, selectively removing the tert-butyl ester while retaining the N-Boc group is difficult with standard acidic methods.

  • Lewis Acid Approach: Using a milder Lewis acid like ZnBr₂ in DCM has shown some success in selectively cleaving tert-butyl esters in the presence of other acid-labile groups.[5][6][15] This approach should be carefully optimized for your specific substrate.

  • Thermal Deprotection: In some cases, thermal deprotection in a high-boiling protic solvent under continuous flow conditions can provide selectivity, though this requires specialized equipment.[16][17]

Q3: My pyrazole derivative is also sensitive to strong acid. Are there any neutral deprotection methods?

A3: Yes, although they are less common and may require more optimization.

  • Trimethylsilyl Iodide (TMSI): TMSI, often generated in situ from TMSCl and NaI, can cleave tert-butyl esters under neutral conditions.[18][19] The reaction proceeds via a Lewis acid-activated Sₙ2-type mechanism.[19] However, TMSI is sensitive to moisture and air.

  • Microwave-Assisted Deprotection: Using a catalyst like p-toluenesulfonic acid under microwave irradiation can significantly shorten reaction times and may offer a milder alternative to prolonged heating.[20]

  • Electro-oxidative Deprotection: This method can be used for tert-butyl thioates under neutral conditions, offering a specialized alternative for certain substrates.[21]

Q4: How can I monitor the reaction progress effectively?

A4: The best methods are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Allows for a quick, qualitative assessment of the disappearance of the starting material and the appearance of the product. The product (carboxylic acid) will typically have a lower Rf value than the starting ester.

  • LC-MS: This is the preferred method for accurate monitoring.[3] It provides quantitative information on the conversion and allows for the identification of the starting material, product, and any byproducts by their mass-to-charge ratio.[1]

III. Standard Operating Protocols

Protocol 1: TFA-Mediated Deprotection (Standard Conditions)

This protocol is a robust starting point for most pyrazole tert-butyl esters.

Materials:

  • Pyrazole tert-butyl ester derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS) (optional, but recommended)

  • Diethyl ether, cold

  • Round-bottom flask with stir bar

  • Rotary evaporator

Procedure:

  • Preparation: In a round-bottom flask, dissolve the pyrazole tert-butyl ester in anhydrous DCM to a concentration of 0.1–0.2 M.

  • Addition of Scavenger (Optional): If using a scavenger, add TIS to the solution (typically 2.5–5% of the total volume of the final reaction mixture).

  • Reaction Initiation: In a well-ventilated fume hood, add an equal volume of TFA to the stirred solution (e.g., for 10 mL of DCM, add 10 mL of TFA).[3] The reaction is typically exothermic, so a slow addition may be necessary for larger-scale reactions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2–5 hours. Monitor the reaction's progress by TLC or LC-MS every hour until the starting material is consumed.[3]

  • Workup - Concentration: Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator. To ensure complete removal of TFA, co-evaporate with toluene (2 x 10 mL).[3]

  • Workup - Precipitation: Dissolve the crude residue in a minimal amount of DCM. Add this solution dropwise to a flask containing cold diethyl ether (at least 10 times the volume of the DCM) with vigorous stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash it with a small amount of cold diethyl ether, and dry it under high vacuum.

Troubleshooting Workflow:

start Start Deprotection (TFA/DCM, RT, 2-5h) monitor Monitor by LC-MS/TLC start->monitor complete Reaction Complete? monitor->complete byproducts Significant Byproducts (e.g., +56 amu)? complete->byproducts Yes incomplete_node Incomplete Reaction complete->incomplete_node No workup Proceed to Workup (Evaporation, Precipitation) byproducts->workup No byproducts_node Byproduct Formation byproducts->byproducts_node Yes end Pure Product workup->end increase_tfa Increase [TFA] or add gentle heat (40°C) incomplete_node->increase_tfa check_reagents Use fresh, anhydrous reagents incomplete_node->check_reagents increase_tfa->monitor check_reagents->monitor add_scavenger Add Scavenger (TIS) byproducts_node->add_scavenger add_scavenger->start Restart Reaction

Caption: A decision-making workflow for troubleshooting.

Protocol 2: ZnBr₂-Mediated Deprotection (Milder Conditions)

This protocol is suitable for substrates with other acid-sensitive protecting groups.

Materials:

  • Pyrazole tert-butyl ester derivative

  • Dichloromethane (DCM), anhydrous

  • Zinc bromide (ZnBr₂), anhydrous

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Preparation: Dissolve the pyrazole tert-butyl ester in anhydrous DCM (0.1 M).

  • Reagent Addition: Add anhydrous ZnBr₂ (2-5 equivalents) to the solution. Note that ZnBr₂ may not fully dissolve, resulting in a suspension.[6]

  • Reaction: Stir the mixture vigorously at room temperature. The reaction time can be significantly longer than with TFA, often requiring 12-24 hours. Monitor by LC-MS.[6]

  • Workup - Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution.

  • Workup - Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Workup - Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product may require further purification by column chromatography or recrystallization.

IV. Data Summary

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Standard Acidolysis TFA/DCM (1:1)Room Temp, 2-5 hFast, reliable, commonHarsh, risk of side reactions
Lewis Acid Catalysis ZnBr₂ in DCMRoom Temp, 12-24 hMilder, better for some sensitive substrates[5][22]Slower, requires aqueous workup
Aqueous Acidolysis 85% H₃PO₄40-50 °C, 4-12 hMild, good selectivity[9]Requires heating, not suitable for all substrates
Neutral Cleavage TMSI in CH₃CN or DCMRoom Temp, 1-6 hNeutral conditions[18]Reagents are moisture-sensitive, can be expensive
Thermal Deprotection Protic Solvents120-240 °C (Flow)Reagent-free, fast[16]Requires specialized equipment

V. References

  • Wu, Y., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131-3. [Link]

  • Kaul, R., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131-6133. [Link]

  • Kim, B. H., et al. (2011). Facile Deprotection of Aromatic tert-Butyl and Allylic Esters Under Microwave Irradiation Conditions. Synthetic Communications, 41(1), 122-128. [Link]

  • Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(11), 6932-6938. [Link]

  • Semantic Scholar. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. [Link]

  • ResearchGate. Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Trimethylsilyl Iodide (TMSI). [Link]

  • Torii, S., et al. (1985). Electro-oxidative Neutral Deprotection of S-t-Butyl Thioates to give Carboxylic Acids. Journal of the Chemical Society, Chemical Communications, (23), 1657-1658. [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

  • Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? [Link]

  • Organic Chemistry Portal. tert-Butyl Ethers. [Link]

  • ResearchGate. A Mild and Selective Method for the Cleavage of tert-Butyl Esters. [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? [Link]

  • ResearchGate. A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride. [Link]

  • Reddit. (2025). Method to remove Boc in the presence of t-butylester. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • Cole, K. P., et al. (2017). Reagent-free Continuous Thermal Tert-Butyl Ester Deprotection. Bioorganic & Medicinal Chemistry, 25(23), 6229-6234. [Link]

  • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • ACS GCI Pharmaceutical Roundtable. TMS Iodide. [Link]

  • ResearchGate. (2015). How can I deprotect esters using TFA? [Link]

  • Royal Society of Chemistry. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. [Link]

  • ResearchGate. Reagent-Free Continuous Thermal tert-Butyl Ester Deprotection. [Link]

  • Li, B., et al. (2006). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. The Journal of Organic Chemistry, 71(24), 9045-50. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate. This guide is designed for researchers, chemists, and drug de...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important building block. We provide in-depth, field-proven insights and troubleshooting strategies to enhance the efficiency, yield, and purity of your synthesis.

Section 1: Common Synthetic Routes & Key Control Points

The synthesis of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate can be approached through several pathways. A robust and frequently employed strategy involves a palladium-catalyzed cross-coupling reaction, which offers high selectivity and functional group tolerance. The workflow below illustrates a typical sequence starting from 4-iodopyrazole, highlighting critical stages where impurities can be introduced.

G cluster_0 Starting Material Synthesis cluster_1 N-Methylation & Potential Isomer Formation cluster_2 Palladium-Catalyzed Cross-Coupling cluster_3 Workup & Purification A 1H-Pyrazole B 4-Iodo-1H-pyrazole A->B Iodination (e.g., I₂, NIS) C 4-Iodo-1-methyl-1H-pyrazole B->C Methylation (e.g., MeI, Me₂SO₄) Imp1 Impurity: 4-Iodo-2-methyl-1H-pyrazole (Regioisomer) C->Imp1 D tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate (Target Molecule) C->D Pd-catalyzed coupling with (t-BuO₂CCH₂)₂Zn or similar nucleophile Imp2 Impurity: 1-Methyl-1H-pyrazole (Dehalogenation) D->Imp2 E Purified Product D->E Aqueous Workup & Chromatography Imp3 Impurity: 2-(1-Methyl-1H-pyrazol-4-yl)acetic acid (Hydrolysis Product) E->Imp3

Caption: A common synthetic workflow for tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis in a practical question-and-answer format.

Question 1: My NMR spectrum shows two distinct sets of pyrazole peaks, but the mass spectrum corresponds to the correct molecular weight for my methylated intermediate. What is the likely cause?

Answer: This is a classic sign of regioisomer formation during the N-methylation of an unprotected pyrazole. When methylating a substrate like 4-iodo-1H-pyrazole, the reaction can occur at either of the two nitrogen atoms, leading to a mixture of 4-iodo-1-methyl-1H-pyrazole (the desired product) and 4-iodo-2-methyl-1H-pyrazole.

  • Causality: The pyrazole ring is an aromatic system with two chemically non-equivalent nitrogen atoms. The proton can reside on either nitrogen, and alkylation can occur at either position, often leading to a mixture of products. The ratio of these isomers depends heavily on the reaction conditions (base, solvent, temperature) and the substrate itself. Pyrazole synthesis starting from unsymmetrical precursors is another primary source of such isomers.[1]

  • Troubleshooting & Validation:

    • Analytical Confirmation: Use 2D NMR techniques (like NOESY or HMBC) to confirm the structures. For the desired 1-methyl isomer, a Nuclear Overhauser Effect (NOE) should be observed between the N-methyl protons and the C5-proton of the pyrazole ring. The isomeric impurity will not show this correlation.

    • Chromatographic Separation: These regioisomers are often difficult to separate via standard column chromatography due to their similar polarities. Experiment with different solvent systems (e.g., ethyl acetate/heptane vs. dichloromethane/methanol) or consider using a chiral column if applicable. High-Performance Liquid Chromatography (HPLC) may be necessary for baseline separation.

    • Strategic Synthesis: To avoid this issue altogether, consider a synthetic route that installs the methyl group unambiguously. For example, using a starting material like 1-methylhydrazine in a condensation reaction to form the pyrazole ring ensures the methyl group is in the correct position from the outset.[2][3]

Question 2: My reaction is complete by TLC, but after aqueous workup and concentration, I see a new, more polar spot, and my final yield is low. LC-MS shows a mass corresponding to M-56. What happened?

Answer: This strongly indicates the hydrolysis of the tert-butyl ester to the corresponding carboxylic acid. The tert-butyl group is a common protecting group for carboxylic acids, known for its stability in basic and neutral conditions but high sensitivity to acid.[4] The loss of 56 amu (atomic mass units) corresponds to the loss of isobutylene (C₄H₈) from the parent molecule.

  • Causality: The tert-butyl ester is cleaved via an acid-catalyzed E1 mechanism.[4] The process is initiated by protonation of the ester carbonyl, followed by the loss of the stable tert-butyl cation, which then deprotonates to form isobutylene gas.[5][6] This can occur unintentionally during:

    • Acidic Workup: Quenching the reaction with an acidic solution (e.g., NH₄Cl, which is slightly acidic, or any stronger acid).

    • Chromatography: Using un-neutralized silica gel, which is inherently acidic. The prolonged exposure of the compound to the silica surface can catalyze the hydrolysis.[7]

    • Storage: Storing the compound in a protic solvent or in the presence of trace acidic impurities.

  • Troubleshooting & Validation:

    • Neutralize Silica Gel: Before performing column chromatography, wash the silica gel with a dilute solution of a non-nucleophilic base, like triethylamine in your eluent (e.g., 0.5-1% triethylamine in an ethyl acetate/heptane mixture), and then re-equilibrate with the eluent alone.

    • Modify Workup: Use a neutral or slightly basic workup. Instead of an acidic quench, use saturated sodium bicarbonate solution or water.[8] Ensure all extractions are performed swiftly.

    • Solvent Choice: When concentrating the product, avoid co-evaporation with protic solvents like methanol or ethanol if trace acid is present. Use aprotic solvents like dichloromethane or ethyl acetate.

Question 3: In my palladium-catalyzed cross-coupling step, I observe a significant amount of a byproduct identified as 1-methyl-1H-pyrazole. Why is this happening and how can I prevent it?

Answer: The formation of 1-methyl-1H-pyrazole is a result of a common side reaction in cross-coupling chemistry known as proto-dehalogenation (or hydro-dehalogenation). In this process, the aryl halide starting material (4-iodo-1-methyl-1H-pyrazole) is reduced, replacing the iodine atom with a hydrogen atom.

  • Causality: This side reaction can be promoted by several factors:

    • Moisture: Water in the reaction can serve as a proton source.

    • Catalyst Decomposition: Certain palladium catalyst decomposition pathways can generate palladium-hydride species (Pd-H), which can participate in the reductive cycle.

    • Reagent Instability: The organometallic nucleophile (e.g., an organozinc reagent) might be unstable and contribute to a reductive environment.

  • Troubleshooting & Validation:

    • Ensure Anhydrous Conditions: Rigorously dry all glassware. Use anhydrous, degassed solvents and reagents. Running the reaction under a positive pressure of an inert gas like argon or nitrogen is crucial.[9]

    • Reagent Quality: Use freshly prepared or high-quality organometallic reagents. If preparing an organozinc reagent in situ, ensure the reaction goes to completion before adding the catalyst and aryl halide.

    • Ligand Choice: The choice of phosphine ligand can influence the stability of the palladium catalyst and suppress side reactions. Consider using bulky, electron-rich ligands that promote the desired cross-coupling pathway over catalyst decomposition.

    • Temperature Control: Avoid excessively high temperatures, which can accelerate catalyst decomposition. Monitor the reaction and stop it once the starting material is consumed to prevent further side reactions.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for identifying and quantifying impurities in this synthesis? A1: A combination of techniques is ideal. LC-MS is invaluable for detecting impurities and getting initial molecular weight information (e.g., identifying hydrolysis or dehalogenation). High-resolution NMR (¹H, ¹³C, and 2D-NMR) is essential for unambiguous structure elucidation, especially for identifying isomers.[1] Quantitative NMR (qNMR) can be used to determine the purity of the final product without relying on a reference standard for each impurity.

Q2: I am performing a Sonogashira coupling to introduce the side chain. What is the most common side product? A2: In Sonogashira couplings, the most common side product is the homocoupling of the terminal alkyne , often referred to as Glaser coupling.[9] This results in a symmetrical di-alkyne. To minimize this, ensure strictly anaerobic (oxygen-free) conditions, as oxygen promotes this side reaction, especially when a copper co-catalyst is used.[9][10] Switching to a copper-free Sonogashira protocol can also be highly effective.[9]

Q3: Can I use a different base for the N-methylation step to improve regioselectivity? A3: Yes, the choice of base and solvent can significantly influence the N1/N2 alkylation ratio. Stronger bases like sodium hydride (NaH) in an aprotic solvent like DMF or THF tend to deprotonate the pyrazole completely, and the subsequent alkylation site can be influenced by the counter-ion and solvent. Weaker bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile often give different isomer ratios. A systematic screening of conditions is recommended to optimize for the desired N1-methyl isomer.

Section 4: Impurity Summary Table

Impurity Name / StructurePotential SourceIdentification Method (Key Signals)Mitigation & Purification Strategy
4-Iodo-2-methyl-1H-pyrazole (Regioisomer)N-methylation of 4-iodo-1H-pyrazole.NMR: Different chemical shifts for pyrazole protons and N-methyl group compared to the desired isomer.Optimize methylation conditions (base, solvent). Use a synthetic route with unambiguous methylation. Separation may require advanced chromatography (HPLC).
2-(1-Methyl-1H-pyrazol-4-yl)acetic acid (Hydrolysis)Acid-catalyzed cleavage of the tert-butyl ester during workup or purification.LC-MS: M-56 peak. ¹H NMR: Absence of t-butyl singlet (~1.5 ppm), presence of a broad acid proton peak.Use neutral or basic workup (e.g., NaHCO₃ wash). Neutralize silica gel with triethylamine before chromatography. Avoid acidic solvents.
1-Methyl-1H-pyrazole (Dehalogenation)Reductive side reaction during Pd-catalyzed cross-coupling.GC-MS/LC-MS: Low molecular weight peak (M=82.1). ¹H NMR: Characteristic pyrazole proton signals.Ensure strictly anhydrous and anaerobic reaction conditions. Use high-quality reagents and stable catalyst/ligand systems.
Di-tert-butyl 3-(1-methyl-1H-pyrazol-4-yl)pentanedioate (Michael Addition)If using tert-butyl acrylate as the coupling partner followed by other steps.LC-MS: High molecular weight peak corresponding to double addition.Control stoichiometry carefully. Add the nucleophile slowly to the electrophile. Optimize reaction temperature to favor the desired reaction pathway.

Section 5: Detailed Experimental Protocols

Protocol 1: Neutralization of Silica Gel for Chromatography

This protocol is designed to prevent the acid-catalyzed hydrolysis of the tert-butyl ester product during purification.

  • Prepare a slurry of silica gel in the desired starting eluent (e.g., 5% ethyl acetate in heptane).

  • Add triethylamine (Et₃N) to the slurry to a final concentration of 1% (v/v).

  • Stir the slurry gently for 15-20 minutes.

  • Pack the column with the treated silica gel slurry.

  • Flush the packed column with at least 5-10 column volumes of the starting eluent (without triethylamine) to remove the excess base until the eluate is neutral (test with pH paper).

  • The column is now ready for loading the crude product.

Protocol 2: General Procedure for Palladium-Catalyzed Cross-Coupling

This protocol outlines a general setup for coupling 4-iodo-1-methyl-1H-pyrazole with an organozinc reagent.

  • Reaction Setup: To a flame-dried, three-necked flask under a positive pressure of argon, add the phosphine ligand (e.g., SPhos, XPhos) and the palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or DME) via cannula.

  • Reagent Addition: Add the 4-iodo-1-methyl-1H-pyrazole substrate.

  • Nucleophile Addition: Slowly add the organozinc nucleophile (e.g., (tert-butoxycarbonyl)methylzinc bromide), typically as a solution in THF, to the reaction mixture at room temperature or as specified by the procedure.

  • Reaction Monitoring: Stir the reaction at the designated temperature (e.g., room temperature to 60 °C) and monitor its progress by TLC or LC-MS until the 4-iodo-1-methyl-1H-pyrazole is consumed.

  • Workup: Cool the reaction to room temperature. Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue using chromatography on neutralized silica gel (see Protocol 1).

Section 6: References

  • WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES - Google Patents.

  • Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2 - ResearchGate.

  • A Mild and Selective Method for the Cleavage of tert-Butyl Esters - ResearchGate.

  • Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles - Taylor & Francis Online.

  • Technical Support Center: Sonogashira Coupling Reactions with Pyrazole Substrates - Benchchem.

  • Technical Support Center: t-Butyl Ester Protecting Group Hydrolysis - Benchchem.

  • Full article: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles - Taylor & Francis Online.

  • Identifying and removing byproducts in pyrazole synthesis - Benchchem.

  • Acids - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides .

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI.

  • Synthesis of compounds 20-30 via Sonogashira cross-coupling reaction - ResearchGate.

  • tert-Butyl 4-forMyl-1H-pyrazole-1-carboxylate synthesis - ChemicalBook.

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - Arkivoc.

  • 1-Methyl-1H-pyrazole-4-carbaldehyde – Chem-Impex.

  • Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI) | Request PDF - ResearchGate.

  • Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF - ResearchGate.

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives - Oriental Journal of Chemistry.

  • Pyrazole synthesis - Organic Chemistry Portal.

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.

  • The SN1 Reaction Mechanism - Master Organic Chemistry.

  • 9.7: SN1 Reaction - Chemistry LibreTexts.

Sources

Optimization

Technical Support Center: Analytical Methods for Purity Assessment of tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

Welcome to the technical support center for the analytical assessment of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical assessment of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the purity of this important chemical intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques recommended for determining the purity of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate?

A1: The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) for quantitative purity and impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) for identifying volatile impurities and residual solvents, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of impurities.[1][2] Additionally, Karl Fischer titration is essential for determining water content.[3]

Q2: What are the expected common impurities in a sample of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate?

A2: Common impurities can arise from starting materials, by-products, or degradation. These may include unreacted starting materials like 1-methyl-1H-pyrazole-4-carbaldehyde, tert-butyl acetate, and reagents from the synthesis process.[4] Potential by-products could involve regioisomers or compounds from side reactions. Degradation products might result from hydrolysis of the tert-butyl ester.

Q3: My HPLC chromatogram shows a significant tailing for the main peak. What could be the cause and how can I fix it?

A3: Peak tailing in HPLC for a basic compound like a pyrazole derivative is often due to interactions with acidic silanol groups on the silica-based column packing.[5][6] To address this, you can try:

  • Mobile Phase pH Adjustment: Increase the pH of the mobile phase to suppress the ionization of silanol groups. A pH of +/- 2 units away from the pKa of your compound is a good starting point.

  • Use of an End-Capped Column: Employ a column with end-capping to minimize exposed silanol groups.

  • Ion-Pairing Agents: Add an ion-pairing agent to the mobile phase to mask the silanol groups.

  • Lowering Injection Volume: High sample concentration can lead to peak tailing. Try injecting a smaller volume or diluting your sample.

Q4: I am observing extraneous peaks in my GC-MS analysis. How can I determine if they are impurities or artifacts?

A4: To differentiate between true impurities and analytical artifacts in GC-MS, consider the following:

  • Blank Injection: Run a blank solvent injection to check for system contamination or carryover.

  • Mass Spectra Analysis: Analyze the mass spectra of the extraneous peaks. Impurities related to your compound will likely have some common fragments.[7] Artifacts might originate from column bleed or septum decomposition.

  • Varying Injection Temperature: Lowering the injection port temperature can reduce the thermal degradation of your analyte, which might be a source of extraneous peaks.

Q5: The water content determined by Karl Fischer titration seems unusually high. What are the potential reasons?

A5: An unexpectedly high water content can be due to several factors:

  • Hygroscopic Nature of the Sample: Ensure the sample was handled under dry conditions to prevent moisture absorption from the atmosphere.

  • Improper Solvent Blank: The solvent used to dissolve the sample may have a high water content. Always run a solvent blank and subtract it from the sample reading.[8]

  • Side Reactions: Certain compounds can react with the Karl Fischer reagent, leading to erroneously high water readings. This is less common with pyrazole derivatives but should be considered if other causes are ruled out.

II. Troubleshooting Guides for Key Analytical Methods

This section provides more detailed troubleshooting for specific issues encountered during the analysis of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate.

Issue 1: Poor Peak Resolution or Co-eluting Peaks

  • Causality: Insufficient separation between the main analyte and impurities can be due to a non-optimized mobile phase, an inappropriate column, or unsuitable chromatographic conditions.

  • Troubleshooting Protocol:

    • Mobile Phase Optimization:

      • Gradient Elution: If using isocratic elution, switch to a gradient method to improve the separation of compounds with different polarities.

      • Solvent Strength: Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer.

    • Column Selection:

      • Stationary Phase: Consider a different stationary phase (e.g., C8 instead of C18) or a column with a different particle size for better efficiency.

    • Flow Rate and Temperature:

      • Flow Rate: Decrease the flow rate to increase the interaction time with the stationary phase, which can improve resolution.

      • Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve peak shape and resolution for some compounds.

Issue 2: All Peaks in the Chromatogram are Broad or Split

  • Causality: This is often an indication of a problem at the column inlet, affecting all compounds before separation occurs.[9]

  • Troubleshooting Protocol:

    • Check for Column Void: A void at the head of the column can cause peak splitting. This can result from pressure shocks or degradation of the stationary phase.[5]

    • Inspect for Blockages: A partially blocked inlet frit can distort the sample flow.[9]

      • Action: Reverse-flush the column (if permissible by the manufacturer) at a low flow rate. If the problem persists, the column may need to be replaced.[9]

    • Sample Solvent Incompatibility: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion.

      • Action: Dissolve and inject the sample in the initial mobile phase whenever possible.

Workflow for HPLC Troubleshooting

HPLC_Troubleshooting start Abnormal Peak Shape Observed q1 Are all peaks affected? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No p1 Check for column void or partially blocked inlet frit. a1_yes->p1 p3 Check for sample solvent incompatibility. a1_yes->p3 p4 Peak Tailing or Fronting? (e.g., Tailing) a1_no->p4 p2 Reverse-flush column or replace. p1->p2 end Problem Resolved p2->end p3->end p5 Likely secondary interactions (e.g., silanol interactions). p4->p5 p6 Adjust mobile phase pH, use end-capped column, or add ion-pairing agent. p5->p6 p6->end

Caption: Decision tree for troubleshooting common HPLC peak shape issues.

Issue: Poor Sensitivity or No Peak Detected

  • Causality: This can be caused by issues with the injection, the column, or the detector. For a semi-volatile compound like tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate, thermal degradation in the injector can also be a factor.

  • Troubleshooting Protocol:

    • Injector Maintenance:

      • Septum and Liner: A cored septum or a dirty liner can lead to sample loss. Replace the septum and clean or replace the liner.

    • Column Integrity:

      • Column Breakage: Check for breaks in the column, especially near the injector and detector fittings.

      • Column Bleed: High column bleed can obscure analyte peaks. Condition the column according to the manufacturer's instructions.

    • MS Detector Check:

      • Tuning: Ensure the mass spectrometer is properly tuned.

      • Source Cleaning: A dirty ion source can significantly reduce sensitivity. Perform a source cleaning if necessary.

    • Method Parameters:

      • Injector Temperature: If thermal degradation is suspected, lower the injector temperature in increments of 10-20°C.

      • Oven Program: Ensure the oven temperature program is appropriate to elute the compound of interest.

Table 1: Typical Starting Parameters for Purity Analysis

ParameterHPLCGC-MS
Column C18, 4.6 x 150 mm, 5 µmDB-5ms, 30 m x 0.25 mm, 0.25 µm[10]
Mobile Phase/Carrier Gas A: 0.1% Formic acid in WaterB: AcetonitrileHelium, 1.2 mL/min[10]
Gradient/Oven Program 5% B to 95% B in 15 min80°C (2 min), then 10°C/min to 280°C
Flow Rate/Injection Mode 1.0 mL/minSplit (20:1)[10]
Detector UV at 220 nmMass Spectrometer (Scan 50-500 amu)
Injection Volume 10 µL1 µL
Column Temperature 30°C-

Issue: Ambiguous or Overlapping Signals in ¹H NMR

  • Causality: The presence of impurities or residual solvents can lead to signals that overlap with the analyte's peaks, making interpretation and purity calculation difficult.

  • Troubleshooting Protocol:

    • Use of a Higher Field Instrument: A higher field NMR spectrometer will provide better signal dispersion, potentially resolving overlapping peaks.

    • 2D NMR Techniques:

      • COSY (Correlation Spectroscopy): Helps to identify coupled protons, confirming the spin systems of your target molecule and distinguishing them from impurities.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C spectra.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is invaluable for confirming the overall structure and identifying impurities.[11]

    • Solvent Selection: Running the spectrum in a different deuterated solvent (e.g., DMSO-d₆ instead of CDCl₃) can change the chemical shifts of both the analyte and impurities, potentially resolving overlaps.

Logical Flow for Structural Confirmation and Impurity Identification by NMR

NMR_Workflow start Obtain ¹H NMR Spectrum q1 Are all peaks clearly assignable and integrated? start->q1 a1_yes Purity calculation and structural confirmation complete. q1->a1_yes Yes a1_no No, overlapping or unidentified signals present. q1->a1_no No p1 Acquire ¹³C and DEPT spectra for carbon environment information. a1_no->p1 p2 Run 2D NMR experiments (COSY, HSQC, HMBC). p1->p2 p3 Correlate 1D and 2D data to assign all signals and identify impurities. p2->p3 p4 Quantify impurities using ¹H NMR with an internal standard. p3->p4 p4->a1_yes

Caption: Workflow for NMR analysis and impurity identification.

III. Method Validation

Q6: Why is analytical method validation necessary for purity assessment?

A6: Analytical method validation is a documented process that provides a high degree of assurance that a specific method will consistently produce a result meeting pre-determined acceptance criteria.[12][13] It is a regulatory requirement and ensures the reliability and accuracy of your purity data.[14]

Q7: What are the key parameters to consider for validating a purity method?

A7: The key validation parameters according to ICH guidelines include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[15]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

References

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • ChemScene. (n.d.). tert-Butyl 2-(1H-pyrazol-4-yl)acetate.
  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • ResearchGate. (2025). Synthesis, structural characterization, and theoretical studies of new pyrazole (E)-2-{[(5-(tert-butyl)-1H-pyrazol-3-yl)imino]methyl}phenol and (E)-2-{[(1-(4-bromophenyl). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0o6gWLb3Bhp5p_QZZI_sRE2cas9pnbepUYNQyffU243MvOuvFVeIdtxg8dXLT-q43gRFKsrNOAASPV2MjeDgjGLsFKX96cjyAPH8SsDNsAS24F_q7OtJ0QTHE0LAr_knwviIYFw9CwFieAjHzqQWpKjabROmvnKoRVqIcqUo3K5haLChr9jZUVIvWqHsA07lMK_m02DHv2upcRgPnlyl_03oYezzhMaCut0Zahw67-MvX08JqAjgPdNEErir7qf-kFKwx593lLtQi5RjIa4VVtGFUDwiy0prx83mkh19Tpdz9um8xKQBlMPvrxD083ftEdGbw1L7upf3WAKpC78ehczNQVbYhGrem07y3vmCwGgUSxQVBrbrile9kmZzhFwz2pjp2cuKZOBiWWDfSDnbebkrT
  • BenchChem. (2025). Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures.
  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration?.
  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • ResearchGate. (2010). 1 H-NMR spectrum of pyrazole.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Scharlab. (n.d.). Karl Fischer water content titration.
  • PMC - NIH. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • Sigma-Aldrich. (n.d.). Karl Fischer Titration Tips: Water Content Measurement.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • PMC - NIH. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.).
  • Lunn, G. (2005). HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia.
  • JOCPR. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives.
  • Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine.
  • ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • Wikipedia. (n.d.). Karl Fischer titration.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025).
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Analytical method validation: A brief review. (n.d.).
  • Water Determination (Karl Fischer Method). (n.d.).
  • Supporting Information - AWS. (n.d.).
  • ResearchGate. (2025). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry | Request PDF.
  • Shimadzu. (n.d.). Abnormal Peak Shapes.
  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review.
  • PMC - NIH. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • PubChem - NIH. (n.d.). tert-Butyl (1-methyl-1H-pyrazol-4-yl)carbamate.
  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • PubChemLite. (n.d.). tert-Butyl 2-(4-formyl-1h-pyrazol-1-yl)acetate.

Sources

Troubleshooting

Technical Support Center: Pyrazole Intermediates Division

Welcome to the technical support center for handling pyrazole intermediates. Pyrazole and its derivatives are foundational scaffolds in modern drug discovery, but their utility is often paired with a significant experime...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling pyrazole intermediates. Pyrazole and its derivatives are foundational scaffolds in modern drug discovery, but their utility is often paired with a significant experimental challenge: hygroscopicity.[1][2] Many of these valuable intermediates readily absorb moisture from the atmosphere, a property that can compromise sample integrity, alter reactivity, and lead to inconsistent experimental outcomes.[1][3]

This guide is designed to provide researchers, scientists, and drug development professionals with a practical, in-depth resource for navigating these challenges. We will move beyond simple instructions to explain the causality behind best practices, ensuring your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: What makes pyrazole intermediates prone to hygroscopicity?

The hygroscopic nature of pyrazole intermediates stems from the inherent polarity of the pyrazole ring and the common presence of polar functional groups (e.g., -NH, -OH, carbonyls). These groups can form hydrogen bonds with water molecules in the ambient atmosphere. The extent of moisture uptake depends on the specific substitution pattern of the pyrazole ring, the compound's crystalline structure, and environmental factors like relative humidity (RH) and temperature.[1][4]

Q2: What are the consequences of uncontrolled moisture absorption?

Uncontrolled moisture uptake can have cascading negative effects on your research:

  • Physical Changes: The compound may transform from a free-flowing powder to a sticky solid or even a liquid (deliquescence), making it difficult to handle and weigh accurately.[1][5] This can also lead to caking, which impacts dissolution rates.[2][3]

  • Inaccurate Stoichiometry: The measured weight of your sample will include an unknown amount of water, leading to significant errors in molar calculations and reagent ratios. This directly impacts reaction yields and can lead to failed experiments.

  • Chemical Degradation: Absorbed water can act as a reactant, potentially causing hydrolysis of sensitive functional groups or catalyzing degradation pathways, thereby reducing the purity of your intermediate.[2][3]

  • Altered Reaction Kinetics: The presence of water can change the reaction environment, affecting rates and potentially promoting the formation of undesired side products.[6]

Q3: My intermediate arrived as a free-flowing solid, but is now clumpy. Is this due to moisture?

Yes, this is a classic sign of moisture absorption.[5] When a hygroscopic material is exposed to air, it begins to adsorb water onto its surface. This can cause particles to stick together, a phenomenon known as caking.[2] If you observe this, it is critical to determine the water content and dry the material appropriately before use.

Troubleshooting Guide: Common Experimental Issues

Q1: I'm getting inconsistent yields in my reaction. Could my hygroscopic pyrazole intermediate be the cause?

A: Absolutely. This is one of the most common consequences of improper handling. If the water content of your intermediate varies between experiments, the actual amount of the pyrazole reactant you add will also vary, even if you weigh out the same mass each time. This inconsistency in stoichiometry leads directly to fluctuating yields.

Solution Workflow:

  • Quantify Water Content: Before each reaction, determine the water content of your starting material using a reliable method like Karl Fischer titration.[7][8]

  • Dry the Intermediate: Use a standardized drying protocol to ensure the material has a consistent, low water content. A vacuum oven at a suitable temperature (below the compound's decomposition point) is often effective.[9]

  • Handle in a Controlled Environment: Weigh and handle the dried material in an environment with minimal moisture, such as a glove box or a glove bag flushed with an inert gas like nitrogen or argon.[6][10]

Q2: My NMR spectrum shows a broad peak around 1.5-3.5 ppm that I can't assign. Could it be water?

A: Yes, a broad, often exchangeable, proton signal in that region is characteristic of water in many deuterated solvents, especially DMSO-d₆ or CDCl₃. Its chemical shift can vary depending on concentration and interactions with your compound.

Verification Steps:

  • D₂O Shake: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. If the broad peak diminishes or disappears, it confirms the presence of exchangeable protons, most commonly from water.

  • Use Anhydrous Solvent: Ensure you are using high-quality anhydrous NMR solvents, as they can be a source of water contamination.

  • Dry the Sample: Prepare a new sample after rigorously drying your pyrazole intermediate under high vacuum and re-run the analysis.[9] A significant reduction in the peak's intensity will confirm your starting material was wet.

Q3: The material safety data sheet (SDS) for my pyrazole intermediate doesn't mention hygroscopicity. Is it safe to assume it's not an issue?

A: Not necessarily. SDS information can sometimes be vague or incomplete regarding hygroscopicity.[2] It's always best to assume a compound could be hygroscopic, especially if it's a new or complex intermediate with polar functional groups.

Best Practice:

  • Initial Test: When receiving a new batch, place a small amount (a few milligrams) on a watch glass in the open lab environment. Visually inspect it after 15-30 minutes for any signs of clumping, stickiness, or melting.

  • Definitive Analysis: For critical applications, the most reliable approach is to characterize the material's moisture uptake behavior using Dynamic Vapor Sorption (DVS).[2][3] This analysis provides quantitative data on how much moisture the material absorbs at different relative humidity levels.

Core Protocols & Best Practices

Decision Workflow for Handling Pyrazole Intermediates

The following workflow provides a systematic approach to classifying and handling a pyrazole intermediate to ensure its integrity.

G start Start: Receive New Pyrazole Intermediate check_sds Consult SDS for Hygroscopicity Data start->check_sds is_sds_clear Data Clear & Definitive? check_sds->is_sds_clear visual_test Perform Visual Test (Expose small sample to air) is_visual_change Physical Change (Clumping, Wetting)? visual_test->is_visual_change is_sds_clear->visual_test No / Unclear is_sds_clear->is_visual_change Yes assume_non_hygro Handle under Standard Good Lab Practices is_visual_change->assume_non_hygro No assume_hygro Assume Hygroscopic: Proceed to Quantification is_visual_change->assume_hygro Yes quantify Quantify Water Content (Karl Fischer / DVS) assume_hygro->quantify is_critical Is Material for Critical Application? quantify->is_critical dry_store Dry Material & Store in Desiccator/Glove Box is_critical->dry_store Yes end_routine Use in Routine Non-Critical Work is_critical->end_routine No end_critical Use in Critical Work (Handle in Inert Atmosphere) dry_store->end_critical

Caption: Decision workflow for handling a new pyrazole intermediate.

Protocol 1: Weighing and Handling a Hygroscopic Intermediate

This protocol minimizes atmospheric exposure during weighing, a critical step for maintaining stoichiometric accuracy. The preferred method utilizes an inert atmosphere glove box.

Methodology:

  • Preparation: Place all necessary items (spatulas, weigh boats/vials, notebook, sample container) inside the glove box antechamber. Ensure the glove box atmosphere has low oxygen (<50 ppm) and moisture (<10 ppm) levels.

  • Equilibration: Allow the sealed container of the pyrazole intermediate to equilibrate to the ambient temperature of the glove box for at least 30 minutes before opening. This prevents condensation of residual moisture onto the cold powder.

  • Taring: Place a pre-weighed vial or weigh boat on an analytical balance inside the glove box and tare the balance.

  • Dispensing: Open the main container and quickly transfer an approximate amount of the intermediate to the tared vial. Work swiftly to minimize the time the bulk material is exposed.[5][11]

  • Sealing: Immediately and securely seal both the main container and the vial containing the weighed sample. It is good practice to wrap the cap junction with parafilm for extra protection.[12]

  • Recording: Record the final mass. The sample is now ready for direct use in a reaction setup, ideally also under an inert atmosphere.

Protocol 2: Drying a Hygroscopic Pyrazole Intermediate (Vacuum Oven)

This protocol is for removing absorbed water to obtain a dry, solvent-free solid.

Methodology:

  • Sample Preparation: Spread the hygroscopic solid in a thin layer in a suitable glass container (e.g., a watch glass or a crystallization dish) to maximize the surface area for efficient drying.[13]

  • Oven Setup: Place the sample in a vacuum oven. Ensure the vacuum connection is secure.

  • Temperature Setting: Gently heat the oven to a temperature at least 20-30 °C below the compound's melting or decomposition point. Causality: Excessive heat can cause degradation, while insufficient heat will result in very slow and inefficient drying. Always consult the SDS or perform a thermogravimetric analysis (TGA) to determine thermal stability.[5]

  • Applying Vacuum: Slowly apply a vacuum to the oven. A sudden, strong vacuum can cause the fine powder to be aspirated into the vacuum line.

  • Drying: Dry the material for a sufficient period (typically 4-24 hours, compound-dependent). The process is complete when the weight of the sample becomes constant.[13]

  • Cooling and Storage: Turn off the heat and allow the oven to cool to room temperature before breaking the vacuum. Break the vacuum with a dry, inert gas like nitrogen. Immediately transfer the dried sample into a desiccator or a glove box for storage.[1][12]

Experimental Workflow: Inert Atmosphere Transfer

This diagram illustrates the logical flow for transferring a dried, hygroscopic solid from storage to a reaction vessel.

G storage Storage (Glove Box / Desiccator) weighing Weighing (Inside Glove Box) storage->weighing transfer_vial Sealed Transfer Vial weighing->transfer_vial addition Solid Addition (Quickly, under positive N2/Ar pressure) transfer_vial->addition reaction_vessel Reaction Vessel (Under Inert Gas Flow) reaction_vessel->addition

Caption: Workflow for transferring a hygroscopic solid under inert conditions.

Data Summary: Water Content Determination Methods

Choosing the right analytical technique is crucial for accurately assessing the moisture content of your intermediate.

MethodPrincipleAdvantagesDisadvantagesBest For
Karl Fischer (KF) Titration Chemical reaction where iodine titrates water in the sample.[7]Highly specific to water; extremely accurate (ppm levels); considered the gold standard.[7][8]Requires specialized equipment; can be slower than LOD; solids must be soluble in KF reagents.[8]Accurately quantifying low levels of water for stoichiometric calculations.
Loss on Drying (LOD) / TGA Gravimetric method that measures the mass change of a sample upon heating.[14]Fast results; easy to operate; can process multiple samples (oven method).[7]Not specific to water (measures all volatiles); high temperatures can degrade the sample.[14]Rapid, routine quality control checks where water is the primary volatile.

References

  • 5 Tips to Help Process Dry Hygroscopic Resins . Asaclean. [Link]

  • Process for drying hygroscopic materials.
  • Drying and Storing Hygroscopic Salts . Reddit. [Link]

  • drying the water out of hygroscopic crystals . Sciencemadness.org. [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? . ResearchGate. [Link]

  • How do you handle hygroscopic solutes in the lab? . TutorChase. [Link]

  • How do you handle hygroscopic salts? . HepatoChem. [Link]

  • How To: Store Reagents . University of Rochester, Department of Chemistry. [Link]

  • Moisture Analysis Techniques . News-Medical.Net. [Link]

  • How to Stabilize Tablets Containing Hygroscopic Ingredients . Pharma.Tips. [Link]

  • Learn the Six Methods For Determining Moisture . Test Equipment and Measurement Instrument Blog. [Link]

  • DETERMINATION OF MOISTURE AND TOTAL SOLIDS . University of Massachusetts. [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview . PharmaInfo. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles . MDPI. [Link]

  • How to Handle Hygroscopic Reference Standards? . Chromatography Forum. [Link]

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain . Taylor & Francis Online. [Link]

  • Annex 9 Guide to good storage practices for pharmaceuticals . FDA. [Link]

  • Moisture Content Determination . Mettler Toledo. [Link]

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles . RSC Publishing. [Link]

  • How do you guys prepare solutions of hygroscopic chemicals? . Reddit. [Link]

Sources

Optimization

Technical Support Center: Stability and Storage of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

Introduction Welcome to the technical support guide for tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate. This document is designed for researchers, medicinal chemists, and drug development professionals to ensure the long...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate. This document is designed for researchers, medicinal chemists, and drug development professionals to ensure the long-term stability and integrity of this key chemical intermediate. Improper storage can lead to degradation, compromising experimental results and leading to costly delays. This guide provides a series of frequently asked questions (FAQs), in-depth troubleshooting protocols, and validated storage procedures to prevent compound degradation.

The structure of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate contains two primary functional groups that dictate its stability profile: a tert-butyl ester and an N-methylated pyrazole ring . The tert-butyl ester is the most vulnerable component, being highly susceptible to acid-catalyzed hydrolysis. The pyrazole ring is generally stable but can be prone to oxidation under certain conditions. Understanding these liabilities is the first step toward effective preservation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound during storage?

The most common degradation pathway is the acid-catalyzed hydrolysis of the tert-butyl ester group.[1][2] This reaction cleaves the ester, yielding 2-(1-methyl-1H-pyrazol-4-yl)acetic acid and a tert-butyl cation, which typically eliminates a proton to form isobutylene gas.[3] This process is autocatalytic, as the acidic product can catalyze further degradation.

Q2: What are the ideal storage temperatures?

For long-term storage (> 6 months), maintaining the compound at -20°C or below (-80°C is preferred) is highly recommended. For short-term storage (a few weeks), storage at 2-8°C is adequate, provided the material is kept scrupulously dry and protected from light.[4]

Q3: Should I store the compound as a solid or in solution?

Whenever possible, store the compound as a dry solid . Storage in solution increases the risk of degradation, as trace impurities (water, acids) in the solvent can initiate hydrolysis. If you must store it in solution, use a high-purity, dry, aprotic solvent like anhydrous acetonitrile or dioxane and store at -80°C.

Q4: What type of container should I use?

Use amber glass vials with PTFE-lined screw caps. The amber glass protects the compound from potential photolytic degradation, while the PTFE liner provides an inert, moisture-proof seal.[4]

Q5: Is an inert atmosphere necessary for storage?

Yes, for maximum stability, especially for long-term storage, it is best practice to store the solid compound under an inert atmosphere, such as argon or nitrogen .[4] This displaces oxygen and moisture, minimizing the risks of oxidation of the pyrazole ring and hydrolysis of the ester.

Troubleshooting Guide: Diagnosing and Preventing Degradation

This section addresses specific issues you may encounter, providing the causal logic and corrective actions.

Issue 1: A new, more polar spot appears on my TLC plate after storing my compound.
  • Probable Cause: This is a classic sign of ester hydrolysis. The resulting carboxylic acid is significantly more polar than the parent ester, causing it to have a lower Rf value on normal-phase silica gel.

  • Verification Steps:

    • Co-spotting: Spot your stored sample, a fresh (or control) sample, and a co-spot of both on the same TLC plate. If the new spot is from degradation, it will be present only in the stored sample lane and will appear as a distinct, lower spot.

    • LC-MS Analysis: Analyze the sample by LC-MS. The primary degradation product, 2-(1-methyl-1H-pyrazol-4-yl)acetic acid, will have a molecular weight that is 56.07 g/mol less than the parent compound, corresponding to the loss of the C₄H₈ fragment (isobutylene).

  • Preventative Action: Your storage conditions are likely compromised by acid and/or moisture. Immediately aliquot any remaining pure material into new, dry amber vials. Purge with argon, seal tightly, and store at -20°C or below. If the compound was stored in solution, the solvent may be contaminated. Use a fresh, anhydrous solvent for future preparations.

Issue 2: My NMR spectrum shows a new singlet around 1.2 ppm and a broad peak, while the tert-butyl singlet at ~1.5 ppm is diminished.
  • Probable Cause: The diminished singlet at ~1.5 ppm corresponds to the loss of the tert-butyl ester group. The new broad peak is likely the carboxylic acid proton of the degradation product. The appearance of a new singlet could be from tert-butyl alcohol, a potential byproduct of the tert-butyl cation reacting with trace water.[5][6]

  • Verification Steps:

    • D₂O Shake: Add a drop of D₂O to your NMR tube, shake, and re-acquire the spectrum. The broad carboxylic acid peak should disappear due to proton-deuterium exchange.

    • Spike-in Study: Obtain a sample of tert-butyl alcohol and spike it into your NMR sample. If the new singlet at ~1.2 ppm increases in integration, it confirms the presence of this byproduct.

  • Preventative Action: This confirms significant hydrolysis. The preventative measures are the same as in Issue 1. Rigorous exclusion of water is critical. Consider storing the compound over a desiccant in a secondary container.

Issue 3: The color of my solid sample has changed from white/off-white to a brownish tint.
  • Probable Cause: Color change often indicates oxidative degradation, potentially involving the pyrazole ring.[4] While pyrazoles are relatively stable, trace metal impurities or prolonged exposure to oxygen and light can initiate oxidative processes.[7]

  • Verification Steps:

    • Purity Analysis: Use HPLC with a photodiode array (PDA) detector to assess purity. Oxidative byproducts may have different UV-Vis spectra compared to the parent compound.

    • High-Resolution Mass Spectrometry: HRMS can help identify potential oxidation products, such as hydroxylated or N-oxide species.

  • Preventative Action: This underscores the importance of storing the compound under an inert atmosphere (argon or nitrogen) and protecting it from light.[4] Ensure all handling is done quickly to minimize exposure to the ambient atmosphere.

Key Degradation Pathways & Mechanisms

Understanding the chemical mechanisms of degradation is crucial for designing effective storage protocols.

Acid-Catalyzed Hydrolysis of the tert-Butyl Ester

This is the most significant stability liability. The reaction proceeds via an AAL1 mechanism, which involves the formation of a stable tertiary carbocation.

G sub tert-Butyl Ester (Parent Compound) protonated Protonated Carbonyl (Activated Intermediate) sub->protonated 1. Protonation H_ion H⁺ (Acid Catalyst) H_ion->protonated cleavage C-O Bond Cleavage (Rate-Determining Step) protonated->cleavage products Carboxylic Acid (Degradation Product) cleavage->products 2. Cleavage tbutyl_cation tert-Butyl Cation (Stable Intermediate) cleavage->tbutyl_cation isobutylene Isobutylene (gas) tbutyl_cation->isobutylene 3. Elimination H_ion_regen H⁺ (Catalyst Regenerated) tbutyl_cation->H_ion_regen

Caption: Mechanism of acid-catalyzed ester hydrolysis.

Potential Oxidative Degradation

While less common under proper storage, oxidation of the electron-rich pyrazole ring can occur, leading to various byproducts.

G sub Pyrazole Ring (Parent Compound) oxidized Oxidized Species (e.g., N-oxides, hydroxylated rings) sub->oxidized Oxidation oxidants [O] (O₂, light, metal ions) oxidants->oxidized

Caption: General pathway for oxidative degradation.

Experimental Protocols & Best Practices

Protocol 1: Recommended Procedure for Aliquoting and Storage

This protocol is designed to maximize the shelf-life of your compound.

  • Preparation: Work in a clean, dry environment, preferably in a glove box or under a gentle stream of argon or nitrogen. Assemble new, clean amber glass vials with PTFE-lined caps.

  • Equilibration: Allow the main stock container of the compound to equilibrate to room temperature for at least 60 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Aliquoting: Weigh the desired amount of the solid into each vial. It is better to have multiple smaller aliquots than to repeatedly access one large stock bottle.

  • Inerting: Backfill each vial with dry argon or nitrogen for ~30-60 seconds.

  • Sealing: Immediately and tightly seal the vial with the PTFE-lined cap.

  • Labeling: Clearly label each vial with the compound name, batch number, date, and storage conditions (e.g., "-20°C, under Ar").

  • Secondary Containment: Place the sealed vials inside a larger, sealed container with a desiccant (e.g., Drierite™) for an extra layer of protection against moisture.

  • Storage: Place the secondary container in a freezer set to the appropriate temperature (-20°C or -80°C).

Protocol 2: HPLC-Based Stability Assessment

This method allows for the quantitative monitoring of compound purity over time.

Table 1: HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection 220 nm
Injection Vol. 5 µL

| Sample Prep. | Dissolve in Acetonitrile to 1 mg/mL |

Workflow for Stability Study:

G start Prepare Samples (e.g., solid at 40°C, solution at RT) t0 Analyze Time=0 (Establish baseline purity) start->t0 storage Store under Test Conditions t0->storage t1 Analyze Time=1 wk storage->t1 t2 Analyze Time=4 wk t1->t2 t_n Analyze Time=n... t2->t_n data Plot % Purity vs. Time (Calculate degradation rate) t_n->data

Caption: Workflow for a quantitative stability study.

By implementing these storage protocols and using the troubleshooting guide to address any issues, researchers can ensure the integrity of their tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate, leading to more reliable and reproducible scientific outcomes.

References

  • Pyrazole - Safety Data Sheet. ChemicalBook.

  • Church, C. D., et al. (1997). Method for determination of methyl tert-butyl ether and its degradation products in water. Environmental Science & Technology, 31(12), 3723–3726.

  • Pankow, J. F., et al. (1997). Method for Determination of Methyltert-Butyl Ether and Its Degradation Products in Water. Semantic Scholar.

  • Various Authors. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Publishing.

  • Acids - Reagent Guides. ACS GCI Pharmaceutical Roundtable.

  • Leo, M. A., & Lieber, C. S. (1987). Oxidation of pyrazole to 4-hydroxyprazole by intact rat hepatocytes. National Institutes of Health.

  • Tratnyek, P. G., et al. (1997). Method for Determination of Methyl tert-Butyl Ether and Its Degradation Products in Water. Oregon Health & Science University.

  • Karaman, R. (2016). How can we store Pyrazolin from chalcone and hydrazine hydrate? ResearchGate.

  • Pyrazole CAS#: 288-13-1. ChemicalBook.

  • Material Safety Data Sheet - Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate. Cole-Parmer.

  • tert-Butyl Esters - Stability. Organic Chemistry Portal.

  • Graßl, S., & Wehming, K. (2023). Electrochemically enabled oxidative aromatization of pyrazolines. Organic & Biomolecular Chemistry.

  • Tratnyek, P. G., & Church, C. D. (1998). Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. Environmental Toxicology and Chemistry.

  • Safety Data Sheet - 1-(tert-Butyl)-1H-pyrazole-5-carboxylic acid. CymitQuimica.

  • Lyalin, B. V., & Petrosyan, V. A. (2011). Oxidation of pyrazoles containing the 2-hydroxyethyl group on a NiO(OH) electrode in aqueous alkali. ResearchGate.

  • Safety Data Sheet: Tert-butyl acetate. NIC Industries.

  • Hydrolysis of Esters. Lumen Learning.

  • Hydrolysis of Esters. Chemguide.

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps.

  • Hydrolysis of Esters. University of Calgary.

  • Piaz, F. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Stack Exchange.

Sources

Reference Data & Comparative Studies

Validation

The Evolving Landscape of Pyrazole-Based Bioactive Agents: A Comparative Guide to tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate Derivatives

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in medicinal chemistry. Its versatile structure has given rise to a multitude of therapeutic agents with a b...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in medicinal chemistry. Its versatile structure has given rise to a multitude of therapeutic agents with a broad spectrum of biological activities.[1][2] This guide delves into the biological potential of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate and its derivatives, offering a comparative analysis grounded in available experimental data for analogous compounds. While direct biological data for the named tert-butyl ester is limited in publicly accessible literature, a comprehensive evaluation of closely related pyrazole-4-acetic acid and pyrazole-4-carboxylic acid derivatives provides significant insights into its probable bioactivities, particularly in the realms of oncology and anti-inflammatory applications.

The Pyrazole Core: A Privileged Scaffold in Drug Discovery

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, endows it with unique physicochemical properties that are highly amenable to medicinal chemistry.[1] This structure is a key pharmacophore in several FDA-approved drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[1][3] The biological versatility of pyrazole derivatives stems from their ability to act as bioisosteres for other functional groups and to form a variety of interactions with biological targets.[4] Research has extensively documented their potential as anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents.[5][6]

Comparative Analysis of Biological Activity: Insights from Analogs

In the absence of direct experimental data for tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate, we can infer its potential biological activities by examining structurally similar compounds. The core structure of interest is the 1-methyl-1H-pyrazol-4-yl acetic acid moiety. Variations in the ester group and substitutions on the pyrazole ring can significantly influence potency and selectivity.

Anticancer Potential: Targeting Cancer Cell Proliferation

Recent studies have highlighted the anticancer properties of pyrazole derivatives. For instance, a series of novel 4,5-dihydro-1H-pyrazole-1-yl acetate derivatives were evaluated for their in vitro antiproliferative activity against breast cancer (MCF-7) and lung cancer (A549) cell lines.[7] One derivative, compound IVc , demonstrated a higher antiproliferative effect on MCF-7 cells after 72 hours than the standard drug tamoxifen.[7] Another compound, IVb , showed significant, though lesser than the standard erlotinib, cytotoxicity against A549 lung cancer cells.[7]

Furthermore, a recent study on 1H-pyrazole-4-carboxylic acid derivatives identified a potent inhibitor of DNA N6-methyladenine (6mA) demethylase ALKBH1, an enzyme implicated in gastric cancer.[8] A prodrug of the lead compound, 29E , exhibited excellent cellular activity, inhibiting the viability of gastric cancer cell lines HGC27 and AGS.[8][9]

A novel pyrazole compound, PTA-1 (2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide), has shown potent anticancer effects in triple-negative breast cancer cells by inducing apoptosis, arresting the cell cycle, and inhibiting tubulin polymerization.[2]

The following table summarizes the anticancer activity of these representative pyrazole acetate and carboxylate derivatives.

Compound IDCancer Cell LineActivity MetricPotencyReference
IVc MCF-7 (Breast)% Proliferation Inhibition> Tamoxifen[7]
IVb A549 (Lung)% Proliferation Inhibition< Erlotinib[7]
29E HGC27, AGS (Gastric)Cell Viability InhibitionPotent[8][9]
PTA-1 MDA-MB-231 (Breast)CC5010 µM (24h)[2]
Anti-inflammatory Activity: Modulating Inflammatory Pathways

Pyrazole derivatives are well-established as anti-inflammatory agents, with celecoxib being a prime example.[3] The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes. A study on novel pyrazolyl ketoamides investigated their anti-inflammatory activity, with some compounds exhibiting significant paw edema protection in a carrageenan-induced inflammation model.

Another series of 1H-pyrazole-4-carboxylic acid ethyl esters were identified as potent inhibitors of neutrophil chemotaxis induced by IL-8 and fMLPOMe, with the most active compound showing an IC50 in the nanomolar range.[5] These findings suggest that pyrazole derivatives can modulate inflammatory responses through various mechanisms beyond COX inhibition.

The logical relationship for the development and evaluation of these compounds can be visualized as follows:

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Pyrazole_Scaffold General Pyrazole Scaffold Target_Compound tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate & Derivatives Pyrazole_Scaffold->Target_Compound Functionalization In_Vitro_Assays In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) Target_Compound->In_Vitro_Assays Screening In_Vivo_Models In Vivo Models (e.g., Xenograft, Inflammation Models) In_Vitro_Assays->In_Vivo_Models Validation SAR Structure-Activity Relationship (SAR) In_Vivo_Models->SAR Data Input Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Target_Compound Iterative Design

Caption: Workflow for the development and evaluation of pyrazole derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. For anticancer activity, the presence of specific aryl groups at the 1 and 3 positions of the pyrazole ring, along with the acetic acid or ester moiety at the 4-position, appears to be crucial.[7] In the case of anti-inflammatory pyrazolyl ketoamides, electron-withdrawing groups were found to be essential for potent activity. For the ALKBH1 inhibitors, the 1H-pyrazole-4-carboxylic acid core was the key pharmacophore, with modifications at other positions fine-tuning the potency and permeability.[8]

Experimental Protocols: A Representative Cytotoxicity Assay

To provide a practical context, here is a detailed protocol for an MTT assay, a common method for evaluating the cytotoxic effects of compounds on cancer cell lines, based on the methodologies implicitly described in the reviewed literature.[7]

Objective: To determine the concentration-dependent cytotoxic effect of a test compound (e.g., a tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate derivative) on a selected cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should be less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and a positive control (e.g., a known anticancer drug).

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) * 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

The following diagram illustrates the workflow of a typical cytotoxicity assay:

G start Start cell_seeding Cell Seeding in 96-well plate start->cell_seeding incubation_24h 24h Incubation (Attachment) cell_seeding->incubation_24h compound_treatment Compound Treatment (Serial Dilutions) incubation_24h->compound_treatment incubation_48_72h 48-72h Incubation (Treatment) compound_treatment->incubation_48_72h mtt_addition MTT Addition incubation_48_72h->mtt_addition incubation_4h 4h Incubation (Formazan Formation) mtt_addition->incubation_4h solubilization Solubilization of Formazan Crystals incubation_4h->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance data_analysis Data Analysis (IC50 Calculation) read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow of an MTT cytotoxicity assay.

Conclusion and Future Directions

While direct biological data on tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate is not yet widely published, the extensive research on analogous pyrazole-4-acetic acid and pyrazole-4-carboxylic acid derivatives strongly suggests its potential as a bioactive compound, particularly in the areas of cancer and inflammation. The tert-butyl ester moiety may influence the compound's pharmacokinetic properties, such as cell permeability and metabolic stability, which could offer advantages over the corresponding carboxylic acids.

Future research should focus on the synthesis and direct biological evaluation of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate and its derivatives. Head-to-head comparisons with established drugs and related pyrazole analogs will be crucial in elucidating its therapeutic potential and defining its place in the landscape of pyrazole-based drug candidates.

References

Click to expand
  • Bruno, G., Costantino, L., Curinga, C., et al. (2006). Synthesis and chemotaxis inhibitory activity of 1H-pyrazole-4-carboxylic acid ethyl esters. Bioorganic & Medicinal Chemistry, 14(13), 4446-4452.
  • Li, Y., Wang, Y., Zhang, Y., et al. (2024). Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry. [Link]

  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. (n.d.). AWS. [Link]

  • Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. (n.d.). PubMed Central. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Publishing. [Link]

  • Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. (2010). PubMed. [Link]

  • PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013). PharmaTutor. [Link]

  • Structural Optimization and Structure-Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. (2024). ResearchGate. [Link]

  • (PDF) Pyrazole and its biological activity. (2017). ResearchGate. [Link]

  • Note Synthesis, characterization and anti- inflammatory activity of novel pyrazolyl ketoamides. (n.d.). Indian Journal of Chemistry. [Link]

  • Inflammatory models The in vivo anti-inflammatory activity of compounds (2,4,7-10) was assessed both in acute and chronic inflammatory models by using the formalin-induced paw oedema34,35 and cotton pellet- induced granuloma screening protocols36, respectively. (n.d.). ScienceDirect. [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (2022). PubMed Central. [Link]

  • Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties. (n.d.). PubMed Central. [Link]

  • Anticancer effect of tert-butyl-2(4,5-dihydrogen-4,4,5,5-tetramethyl-3-O-1H-imidazole-3-cationic-1-oxyl-2)-pyrrolidine-1-carboxylic ester on human hepatoma HepG2 cell line. (2012). PubMed. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). PubMed Central. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]

  • (PDF) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. (2015). ResearchGate. [Link]

  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (2022). PubMed Central. [Link]

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (n.d.). National Institutes of Health. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2024). MDPI. [Link]

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). PubMed Central. [Link]

  • Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. (2024). National Institutes of Health. [Link]

  • Pharmacological Evaluation of New 4, 5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as Anti-inflammatory Agents. (2022). ResearchGate. [Link]

  • (PDF) Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivativesy. (2023). ResearchGate. [Link]

  • Pharmacological Evaluation of New 4, 5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as anti-cancer agents. (2023). Al Mustansiriyah Journal of Pharmaceutical Sciences. [Link]

  • Preparation and Antibacterial Activity of 3-methyl-1-p-substituted phenylpyrazole-5-thiol. (2002). PubMed. [Link]

  • Antibacterial Activity of Selected Essential Oil Components and Their Derivatives: A Review. (2024). MDPI. [Link]

  • 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. (n.d.). PubMed Central. [Link]

Sources

Comparative

A Comparative Guide to tert-Butyl 2-(1-methyl-1H-pyrazol-yl)acetate Isomers for Drug Discovery Professionals

Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a multitude of biologically active compounds.[1][2] It...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics across a wide range of disease areas, including inflammation, oncology, and infectious diseases.[3] The substitution pattern on the pyrazole ring plays a critical role in modulating the pharmacokinetic and pharmacodynamic properties of these molecules. This guide provides an in-depth comparison of three positional isomers of tert-butyl 2-(1-methyl-1H-pyrazol-yl)acetate, highlighting the impact of substituent placement on their chemical characteristics and potential as building blocks in drug discovery.

The three isomers under consideration are:

  • tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

  • tert-butyl 2-(1-methyl-1H-pyrazol-3-yl)acetate

  • tert-butyl 2-(1-methyl-1H-pyrazol-5-yl)acetate

This guide will delve into their synthesis, physicochemical properties, spectroscopic signatures, and relative reactivity, providing researchers with the foundational knowledge to strategically incorporate these valuable synthons into their drug design programs.

Structural and Electronic Landscape of Pyrazole Isomers

The position of the acetate substituent on the 1-methyl-1H-pyrazole ring significantly influences the molecule's electronic distribution, steric profile, and hydrogen bonding capabilities. Understanding these differences is paramount for predicting their behavior in biological systems and their suitability for various synthetic transformations.

The pyrazole ring is an electron-rich aromatic system.[4] The two adjacent nitrogen atoms create distinct electronic environments at the remaining carbon atoms. The C4 position is generally the most electron-rich and sterically accessible, making it prone to electrophilic substitution.[4] Conversely, the C3 and C5 positions are more electron-deficient and susceptible to nucleophilic attack.[4]

Synthesis_Workflow cluster_4yl tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate cluster_3_5yl tert-butyl 2-(1-methyl-1H-pyrazol-3/5-yl)acetate start4 Commercially available 1-methyl-1H-pyrazole step4_1 Vilsmeier-Haack Formylation start4->step4_1 POCl₃, DMF step4_2 Wittig or Horner-Wadsworth-Emmons Reaction step4_1->step4_2 Phosphonium ylide or phosphonate ester step4_3 Reduction and Esterification step4_2->step4_3 H₂, Pd/C then t-BuOH, DCC end4 Target 4-yl Isomer step4_3->end4 start35 Condensation of a 1,3-dicarbonyl compound with methylhydrazine step35_1 Regiocontrolled Cyclization start35->step35_1 Acid or base catalysis step35_2 Functional Group Interconversion step35_1->step35_2 e.g., Sandmeyer reaction from aminopyrazole end3 Target 3-yl Isomer step35_2->end3 end5 Target 5-yl Isomer step35_2->end5

Figure 2. General synthetic workflows for accessing the different pyrazole isomers.

Experimental Protocol: Synthesis of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

This protocol is a representative example and may require optimization.

  • Vilsmeier-Haack Formylation of 1-methyl-1H-pyrazole:

    • To a stirred solution of phosphoryl chloride (1.2 eq) in anhydrous DMF at 0 °C, add 1-methyl-1H-pyrazole (1.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and then heat to 80 °C for 4 hours.

    • Cool the reaction mixture and pour onto crushed ice, then neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo to afford 1-methyl-1H-pyrazole-4-carbaldehyde.

  • Wittig Reaction:

    • To a suspension of (tert-butoxycarbonylmethyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF, add a strong base such as sodium hydride (1.1 eq) at 0 °C.

    • Stir the resulting ylide solution for 30 minutes, then add a solution of 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in THF.

    • Allow the reaction to stir at room temperature overnight.

    • Quench the reaction with water and extract the product with diethyl ether.

    • Purify the crude product by column chromatography to yield tert-butyl 3-(1-methyl-1H-pyrazol-4-yl)acrylate.

  • Reduction and Esterification:

    • Dissolve the acrylate from the previous step in ethanol and add a catalytic amount of Pd/C (10 mol%).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through Celite and concentrate the filtrate to obtain the crude tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate.

    • Purify by column chromatography if necessary.

Comparative Reactivity

The distinct electronic and steric environments of the three isomers will govern their reactivity in subsequent synthetic transformations.

  • 4-yl Isomer: The pyrazole ring protons at the 3- and 5-positions are susceptible to deprotonation with a strong base, allowing for further functionalization at these sites. The C4 position, being electron-rich, can undergo electrophilic aromatic substitution if not already substituted.

  • 3-yl and 5-yl Isomers: The protons at the C4 position are the most acidic on the pyrazole ring and can be readily removed by a base to generate a nucleophilic species. The proximity of the bulky tert-butyl acetate group to the N-methyl group in both isomers will sterically hinder reactions at the adjacent nitrogen and carbon atoms.

Implications for Drug Design and Development

The choice of isomer can have profound consequences for the biological activity and pharmacokinetic profile of a drug candidate.

  • Target Engagement: The different spatial arrangements of the tert-butyl acetate group and the pyrazole nitrogens will result in distinct interaction profiles with a target protein. The 3- and 5-isomers present the ester side chain in closer proximity to the N-methyl group, which could be exploited for specific hydrogen bonding or hydrophobic interactions.

  • Metabolic Stability: The accessibility of the pyrazole ring and the ester group to metabolic enzymes will vary between the isomers. The sterically hindered 3- and 5-isomers might exhibit greater metabolic stability compared to the more exposed 4-isomer.

  • Physicochemical Properties: As outlined in the table above, properties such as solubility and lipophilicity, which are critical for oral bioavailability, will be influenced by the substitution pattern.

Conclusion

The seemingly subtle change in the position of the acetate substituent on the 1-methyl-1H-pyrazole ring leads to significant differences in the physicochemical properties, spectroscopic characteristics, and reactivity of the resulting isomers. A thorough understanding of these differences is essential for medicinal chemists to make informed decisions in the design and synthesis of novel pyrazole-based drug candidates. This guide provides a foundational framework for comparing these valuable building blocks and underscores the importance of positional isomerism in drug discovery.

References

  • Christodoulou, M. S., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry, 8(5), 779-788. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Molecules, 25(1), 42. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2023). Molbank, 2023(4), M1729. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). Molecules, 26(6), 1683. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). Molecules, 26(11), 3329. [Link]

  • Synthesis, structural characterization, and theoretical studies of new pyrazole (E)-2-{[(5-(tert-butyl)-1H-pyrazol-3-yl)imino]methyl}phenol and (E)-2-{[(1-(4-bromophenyl)-3-(tert-butyl)-1H-pyrazol-5-yl]imino]methyl}phenol. (2021). Journal of Molecular Structure, 1225, 129118. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2020). Molbank, 2020(4), M1161. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules, 28(13), 5109. [Link]

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (2022). RSC Advances, 12(15), 9173-9187. [Link]

  • Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. (2007). Bioorganic & Medicinal Chemistry Letters, 17(10), 2723-2727. [Link]

  • Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. (2024). Scientific Reports, 14(1), 1-18. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2021). RSC Medicinal Chemistry, 12(10), 1637-1661. [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (2014). Organic Letters, 16(3), 576-579. [Link]

  • Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. (2001). The Journal of Organic Chemistry, 66(18), 6177-6182. [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents. (2023). Molecules, 28(18), 6523. [Link]

  • Evaluation of Substituent Effect in Z-Isomer Stability of Arylazo-1H-3,5-dimethylpyrazoles: Interplay of Steric, Electronic Effects and Hydrogen Bonding. (2018). The Journal of Organic Chemistry, 83(7), 3749-3757. [Link]

  • Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. (2022). Molecules, 27(3), 705. [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2023). Molecules, 28(14), 5431. [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). Molecules, 29(1), 123. [Link]

  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. (2022). Molecules, 27(15), 4782. [Link]

  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. (2014). Organic Syntheses, 91, 1-11. [Link]

  • 4-Tert-butyl-2-(1h-pyrazol-1-yl)pyridine. PubChem. [Link]

  • Reactions of 1,3-Diphenl-2-pyrazolin-5-one and 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. Synthesis of Some New Pyrazoles and Pyrazolones. (2013). International Journal of Organic Chemistry, 3(1), 1-8. [Link]

  • Organic CHEMISTRY. (2015). Trade Science Inc.[Link]

  • Pyrazole structure highlighting the nucleophilic and electrophilic... ResearchGate. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). ResearchGate. [Link]

Sources

Validation

A Comparative Guide to Alternative Reagents for the Synthesis of Pyrazole Acetic Acid Derivatives

For researchers, medicinal chemists, and professionals in drug development, pyrazole acetic acid derivatives represent a privileged scaffold with significant therapeutic potential. The classical Knorr synthesis, involvin...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, pyrazole acetic acid derivatives represent a privileged scaffold with significant therapeutic potential. The classical Knorr synthesis, involving the condensation of a 1,3-dicarbonyl compound with hydrazine, has long been a staple for constructing the pyrazole core. However, the drive towards more efficient, safer, and environmentally benign chemical practices has spurred the exploration of alternative reagents and methodologies. This guide provides an in-depth comparison of modern alternatives to the traditional synthesis of pyrazole acetic acid derivatives, supported by experimental data and detailed protocols to inform your selection of the most suitable method for your research.

The Enduring Standard: The Knorr Pyrazole Synthesis

The quintessential approach to pyrazole synthesis, the Knorr reaction, first reported in 1883, involves the reaction of a β-dicarbonyl compound with hydrazine or its derivatives.[1] For the synthesis of pyrazole acetic acid derivatives, a common starting material is an ester of 3-acetyl-4-oxopentanoate, which upon reaction with a hydrazine, yields the corresponding pyrazole acetic acid ester.

The traditional method often involves refluxing the reactants in a solvent like ethanol or acetic acid. While effective and versatile, this method can suffer from long reaction times, the use of potentially hazardous solvents, and in some cases, the formation of regioisomeric mixtures. The toxicity and potential carcinogenicity of hydrazine and its derivatives also necessitate careful handling and have driven the search for greener alternatives.[1]

Modernizing Pyrazole Synthesis: A Comparative Overview

Recent advancements have focused on improving the efficiency, safety, and environmental footprint of pyrazole synthesis. These modern approaches often employ alternative energy sources, novel catalysts, and different starting materials to streamline the process and enhance yields.

Microwave-Assisted Synthesis: Accelerating Reactions

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to dramatically reduce reaction times, often from hours to minutes, and improve yields.[2][3] The selective heating of polar molecules by microwaves leads to rapid temperature increases and enhanced reaction rates.

In the context of pyrazole synthesis, microwave irradiation has been successfully applied to the reaction of chalcones (α,β-unsaturated ketones) with hydrazines in the presence of a catalytic amount of acetic acid in ethanol.[3][4] This approach offers a significant improvement over conventional heating methods.

Workflow for Microwave-Assisted Pyrazole Synthesis

cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification Chalcone Chalcone Microwave Microwave Irradiation (e.g., 100°C, 7 min) Chalcone->Microwave Hydrazine Hydrazine Hydrate Hydrazine->Microwave Solvent Ethanol + Acetic Acid (cat.) Solvent->Microwave Quench Quench with Water Microwave->Quench Filter Filter Quench->Filter Recrystallize Recrystallize Filter->Recrystallize Product Pyrazole Derivative Recrystallize->Product

Caption: Microwave-assisted synthesis workflow.

Ultrasound-Assisted Synthesis: An Energy-Efficient Alternative

Similar to microwave irradiation, ultrasound has been increasingly used to accelerate organic reactions.[5][6] Sonication promotes the formation and collapse of cavitation bubbles, which generates localized high temperatures and pressures, leading to enhanced mass transfer and reaction rates. This method is often more energy-efficient than conventional heating.

The synthesis of pyrazolines, precursors to pyrazoles, from chalcones and phenylhydrazine hydrochloride has been shown to be significantly accelerated under ultrasound irradiation in an acetic acid aqueous solution, with reactions completing in a much shorter time and with higher yields compared to silent reactions.[5]

Multicomponent Reactions (MCRs): The Power of One-Pot Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are a cornerstone of green chemistry due to their high atom economy and operational simplicity.[7][8][9] For pyrazole synthesis, MCRs can be designed to construct highly substituted pyrazole derivatives in a single, efficient operation.

A common four-component reaction for the synthesis of pyranopyrazoles involves the condensation of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate.[7] These reactions can be performed under solvent-free conditions or in green solvents like water, often with the aid of a catalyst.

Generalized Multicomponent Reaction for Pyranopyrazole Synthesis

Aldehyde Aldehyde OnePot One-Pot Reaction (Catalyst, Heat) Aldehyde->OnePot Malononitrile Malononitrile Malononitrile->OnePot BetaKetoester β-Ketoester BetaKetoester->OnePot Hydrazine Hydrazine Hydrate Hydrazine->OnePot Product Pyranopyrazole Derivative OnePot->Product

Caption: A typical multicomponent reaction scheme.

Alternative Precursors: Beyond 1,3-Dicarbonyls

The use of alternative starting materials to the traditional 1,3-dicarbonyl compounds has expanded the scope of pyrazole synthesis, allowing for the introduction of diverse functionalities.

  • Chalcones (α,β-Unsaturated Ketones): As mentioned, chalcones are versatile precursors that react with hydrazines to form pyrazolines, which can then be oxidized to pyrazoles.[10][11] The synthesis of chalcones themselves is straightforward via the Claisen-Schmidt condensation of an aldehyde and a ketone.

  • Enaminediones: These compounds are highly reactive intermediates and are widely used for the synthesis of polysubstituted pyrazoles.[12] A one-pot method for the synthesis of pyrazole derivatives can involve the in-situ formation of enaminediones from β-dicarbonyl compounds and N,N-dimethylformamide dimethylacetal, followed by reaction with a hydrazine.[12][13]

Performance Comparison of Synthetic Methods

MethodKey ReagentsTypical ConditionsReaction TimeTypical Yield (%)AdvantagesDisadvantages
Traditional Knorr Synthesis 1,3-Dicarbonyl, Hydrazine HydrateReflux in Ethanol/Acetic AcidSeveral hours66-95%[14]Well-established, versatile.Long reaction times, potential for regioisomers, hazardous solvents.
Microwave-Assisted Synthesis Chalcone, Hydrazine HydrateMicrowave irradiation (e.g., 100-120°C) in Ethanol/Acetic Acid[2][15]5-20 minutes81-95%[15]Rapid, high yields, energy efficient.Requires specialized equipment.
Ultrasound-Assisted Synthesis Chalcone, Phenylhydrazine HClSonication at room temperature in aqueous acetic acid[5]1.5-2 hours83-96%[5]Mild conditions, high yields, energy efficient.May not be as rapid as microwave synthesis.
Multicomponent Reactions Aldehyde, Malononitrile, β-Ketoester, Hydrazine HydrateSolvent-free or in water, often with a catalyst[7]20 minutes - a few hours92-99%[2]Highly efficient, atom economical, operational simplicity.Optimization of conditions can be complex.
From Enaminediones β-Dicarbonyl, DMF-DMA, Hydrazine derivativeOne-pot, often in acetic acid[12][13]Shorter than traditional methodsHighEfficient for polysubstituted pyrazoles.Requires an additional reagent (DMF-DMA).

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of a Pyrazole Derivative from a Chalcone

This protocol is adapted from the work of Sharma et al. (2024) and others who have utilized microwave-assisted synthesis.[15]

  • Reaction Setup: In a microwave-safe reaction vessel, combine the chalcone (1 mmol), phenylhydrazine (1.2 mmol), ethanol (5 mL), and a catalytic amount of glacial acetic acid (2-3 drops).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 100°C for 7 minutes.[15]

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

Protocol 2: Ultrasound-Assisted Synthesis of a 1,3,5-Triaryl-2-Pyrazoline

This protocol is based on the procedure described for the synthesis of 2-pyrazolines under ultrasound irradiation.[5]

  • Reaction Setup: In a flask, dissolve the chalcone (2 mmol), phenylhydrazine hydrochloride (6 mmol), and sodium acetate (0.3 mmol) in an acetic acid aqueous solution.

  • Sonication: Place the flask in an ultrasonic bath and irradiate at room temperature for 1.5-2 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, pour the mixture into water.

  • Isolation and Purification: Collect the resulting solid by filtration, wash with water, and purify by recrystallization.

Protocol 3: Four-Component Synthesis of a Pyrano[2,3-c]pyrazole

This protocol is a representative example of a multicomponent synthesis of a pyranopyrazole derivative.[2][7]

  • Reaction Setup: In a round-bottom flask, mix the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1.2 mmol) in water.

  • Catalyst Addition: Add a catalytic amount of piperidine.

  • Reaction: Stir the mixture at room temperature for 20 minutes.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to yield the pure product.

Mechanistic Insights

The formation of the pyrazole ring from a 1,3-dicarbonyl compound and hydrazine proceeds through a condensation reaction to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration.

Mechanism of Knorr Pyrazole Synthesis

Reactants 1,3-Dicarbonyl + Hydrazine Intermediate1 Hydrazone Intermediate Reactants->Intermediate1 Condensation Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Pyrazole + H₂O Intermediate2->Product Dehydration

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

In the case of synthesis from chalcones, the reaction with hydrazine initially forms a pyrazoline via a Michael addition followed by cyclization. The pyrazoline can then be oxidized to the aromatic pyrazole.

Conclusion

While the traditional Knorr synthesis remains a viable method for preparing pyrazole acetic acid derivatives, modern alternatives offer significant advantages in terms of reaction speed, yield, safety, and environmental impact. Microwave and ultrasound-assisted methods provide rapid and efficient routes, while multicomponent reactions offer an elegant and atom-economical approach to constructing complex pyrazole-containing molecules. The choice of synthetic strategy will depend on the specific target molecule, available equipment, and the desired scale of the reaction. By understanding the comparative performance of these methods, researchers can select the most appropriate and sustainable pathway for their synthetic endeavors.

References

  • Al-Warhi, T., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Pharmaceuticals, 14(8), 1558. [Online] Available at: [Link]

  • Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. ChemistryOpen, 12(7), e202300062. [Online] Available at: [Link]

  • Ebenezer, O., Shapi, M., & Tuszynski, J. A. (2022). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie, 355(11), 2200227. [Online] Available at: [Link]

  • Al-Warhi, T., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PubMed, National Center for Biotechnology Information. [Online] Available at: [Link]

  • Cravotto, G., et al. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules, 12(6), 1305-1311. [Online] Available at: [Link]

  • Kumar, N., et al. (2024). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Current Green Chemistry, 11(4), 336-350.
  • Ebenezer, O., Shapi, M., & Tuszynski, J. A. (2022). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. [Online] Available at: [Link]

  • Yildirim, S., & Çalişkan, E. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences, 4(1), 42-54.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. (2024).
  • Khodadad, H., et al. (2021). Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. Combinatorial Chemistry & High Throughput Screening, 24(5), 695-700. [Online] Available at: [Link]

  • Ameziane El Hassani, I., et al. (2023). Recent Advances in the Synthesis of Pyrazoles. A Review. Reactions, 4(3), 478-504.
  • Khodadad, H., et al. (2021). Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. Bentham Science Publishers. [Online] Available at: [Link]

  • Li, J. T., et al. (2007). An improved synthesis of 1,3,5-triaryl-2-pyrazolines in acetic acid aqueous solution under ultrasound irradiation. Ultrasonics Sonochemistry, 14(2), 200-202.
  • A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. Taylor & Francis Online.
  • Thamir, S. M. (2019).
  • Wahyuningsih, S. P. D., et al. (2023). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. Jurnal Ilmu Farmasi dan Farmasi Klinik, 20(02), 101-110.
  • Ameziane El Hassani, I., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Online] Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal.
  • (Pyrazol-4-yl)aceticyl)
  • Synthesis scheme of the pyrazole–chalcone derivatives.
  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing.
  • Investigation of chalcone cyclized pyrazole derivatives as an anti-inflammatory agent: In-vivo and in-silico molecular docking. SciSpace.
  • The proposed general mechanism for the synthesis of 1-acetyl pyrazoline...
  • Microwave Assisted one Pot Synthesis of Pharmaceutical Pyrazole Deriv
  • Swarnkar, D., Ameta, R., & Vyas, R. (2014). MICROWAVE-ASSISTED SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Drug Research, 6(3), 230-233.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • ethyl 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)
  • Al-Amiery, A. A., et al. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. PeerJ, 8, e9967.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in W
  • The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities.
  • Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation.
  • Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids.
  • An ultrasound-assisted facile synthesis of pyrazole derivatives; docking, ADMET, FMO analysis and in vitro evaluation for anti-microbial activities.
  • Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy.
  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan Journal of Chemistry.
  • Ultrasound Assisted Synthesis Of Pyrazolone Derivatives.
  • Ethyl 2-(1H-pyrazol-1-yl)
  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.

Sources

Comparative

in vitro assays for compounds derived from tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

This guide provides a comprehensive overview of essential in vitro assays for characterizing the biological activity of novel compounds derived from tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate. The pyrazole scaffold i...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of essential in vitro assays for characterizing the biological activity of novel compounds derived from tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate. The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting potent anticancer, anti-inflammatory, and antimicrobial properties.[1] This document is designed for researchers, scientists, and drug development professionals, offering a comparative look at key assays, detailed experimental protocols, and the scientific rationale behind their selection. Our focus is on establishing a robust, self-validating system for the preliminary assessment of your novel pyrazole series.

Introduction: The Versatility of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery due to its diverse pharmacological activities.[2] Approved drugs containing a pyrazole core, such as Celecoxib (anti-inflammatory) and Crizotinib (anticancer), underscore the therapeutic potential of this chemical class.[3] Compounds derived from the tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate backbone are poised for exploration across multiple therapeutic areas. This guide will focus on a curated panel of in vitro assays to elucidate their potential in oncology, inflammation, and infectious diseases, alongside critical early safety profiling.

Section 1: Anticancer and Cytotoxicity Assessment

A primary application for novel pyrazole derivatives is in oncology.[3][4] The initial step in evaluating anticancer potential is to assess a compound's cytotoxicity against relevant cancer cell lines. The MTT assay is a widely adopted, robust, and cost-effective method for this purpose.[5][6]

Core Assay 1: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of living cells, providing a quantitative measure of cell viability.

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) to ~80% confluency.

    • Trypsinize and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[6]

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare a stock solution of the test pyrazole compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations for testing.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO at the same final concentration as in the compound-treated wells) and a no-treatment control.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[8]

  • MTT Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[5][9]

    • Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[5][9]

  • Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

The primary endpoint of the MTT assay is the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[10] This is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[11]

Compound Alternative 1 (e.g., Doxorubicin) Alternative 2 (e.g., Cisplatin) Test Pyrazole Derivative
IC₅₀ on MCF-7 (µM) 0.55.0Experimental Data
IC₅₀ on HepG2 (µM) 1.28.5Experimental Data
Advanced Anticancer Assay: Kinase Inhibition

Many pyrazole-containing drugs function as kinase inhibitors.[3] Given that network pharmacology studies have implicated targets like AKT1 in the anticancer activity of pyrazoles, a direct enzymatic assay is a logical next step.[3]

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the AKT1 enzyme. A common format is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[12]

    • Reconstitute recombinant active AKT1 enzyme, substrate (e.g., Crosstide), and ATP according to the supplier's instructions.

  • Assay Procedure (in a 96-well plate):

    • Add 5 µL of kinase buffer to each well.

    • Add 1 µL of the test pyrazole compound at various concentrations (or DMSO for control).

    • Add 2 µL of diluted AKT1 enzyme.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the remaining ATP using a commercial kit such as ADP-Glo™ Kinase Assay.[12][13] This involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP back to ATP, which is then used to produce a luminescent signal.

    • Read the luminescence on a plate reader.

The IC₅₀ value is determined by plotting the percentage of kinase inhibition against the log of the compound concentration.

Compound Alternative 1 (e.g., Afuresertib) Test Pyrazole Derivative
AKT1 IC₅₀ (nM) ~20Experimental Data

Section 2: Anti-inflammatory Activity Evaluation

Pyrazole derivatives, most notably Celecoxib, are well-known for their anti-inflammatory properties, often mediated through the inhibition of cyclooxygenase (COX) enzymes.[3] Another critical pathway in inflammation is the NF-κB signaling cascade.[14]

Core Assay 3: COX-2 Inhibition Assay

This assay determines the ability of a compound to selectively inhibit the COX-2 isoform over the constitutively expressed COX-1. A common method is a fluorometric assay that detects the peroxidase component of COX activity.[15]

  • Reagent Preparation:

    • Use a commercial COX-2 inhibitor screening kit.

    • Reconstitute human recombinant COX-2 enzyme, COX probe, and cofactor solution as per the kit's protocol.[16]

    • Prepare a solution of arachidonic acid (substrate).[16]

  • Assay Procedure (in a 96-well white opaque plate):

    • Add 10 µL of the test pyrazole compound (diluted in COX Assay Buffer) to the sample wells.

    • Add a known COX-2 inhibitor (e.g., Celecoxib) to the inhibitor control wells and assay buffer to the enzyme control wells.[16]

    • Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Add 80 µL of the reaction mix to each well, followed by 10 µL of diluted COX-2 enzyme.

    • Incubate at room temperature for 10-15 minutes.

    • Initiate the reaction by adding 10 µL of the arachidonic acid solution.

  • Detection:

    • Immediately measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm for 5-10 minutes.

Calculate the rate of the enzymatic reaction. The percent inhibition is determined relative to the enzyme control. An IC₅₀ value is then calculated. A similar assay using the COX-1 enzyme should be run in parallel to determine selectivity.

Compound Alternative 1 (Celecoxib) Test Pyrazole Derivative
COX-2 IC₅₀ (nM) ~40-90Experimental Data
COX-1 IC₅₀ (µM) ~2.8-9.4Experimental Data
Selectivity Index (COX-1/COX-2) ~30-117Calculated Data
Core Assay 4: NF-κB Reporter Assay

This cell-based assay measures the activity of the NF-κB transcription factor, a key regulator of inflammatory gene expression.[14] A common approach is to use a cell line stably transfected with a luciferase reporter gene under the control of NF-κB response elements.[4]

  • Cell Culture and Plating:

    • Use a suitable cell line (e.g., HEK293 or THP-1) stably expressing an NF-κB luciferase reporter construct.[17]

    • Seed the cells in a 96-well white opaque plate at an appropriate density.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the test pyrazole compound for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), to induce the pathway.[17]

    • Incubate for 5-6 hours.[17]

  • Lysis and Luminescence Reading:

    • Lyse the cells using a luciferase assay lysis buffer.

    • Add a luciferase substrate to the cell lysate.

    • Measure the luminescence using a plate-reading luminometer.[4]

The inhibitory effect of the compound is measured as a reduction in luciferase activity compared to stimulated cells treated with vehicle only. An IC₅₀ value can be determined.

Compound Alternative 1 (e.g., Bay 11-7082) Test Pyrazole Derivative
NF-κB Inhibition IC₅₀ (µM) ~5-10Experimental Data

Section 3: Antimicrobial Activity Screening

The pyrazole nucleus is also present in compounds with antibacterial and antifungal activities. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[18]

Core Assay 5: Antibacterial Broth Microdilution Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium.[18]

  • Preparation:

    • In a 96-well microtiter plate, add 100 µL of Mueller-Hinton Broth (MHB) to each well.

    • Add 100 µL of the test pyrazole compound (at 2x the highest desired concentration) to the first row of wells.

    • Perform two-fold serial dilutions down the plate by transferring 100 µL from one row to the next.

  • Inoculation:

    • Prepare a bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) and adjust its turbidity to a 0.5 McFarland standard.

    • Dilute the bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

    • Add 100 µL of the diluted bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation and Reading:

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[18]

The MIC value is the primary endpoint. This can be compared to standard antibiotics.

Compound Alternative 1 (e.g., Ciprofloxacin) Alternative 2 (e.g., Vancomycin) Test Pyrazole Derivative
MIC against S. aureus (µg/mL) ~1~1Experimental Data
MIC against E. coli (µg/mL) ~0.015>128Experimental Data

Section 4: Early Safety and ADME Profiling

Early assessment of potential liabilities is crucial in drug discovery. Two key areas of concern are cardiac safety, specifically hERG channel inhibition, and drug-drug interactions, often mediated by Cytochrome P450 (CYP) enzyme inhibition.

Core Assay 6: hERG Potassium Channel Assay

Inhibition of the hERG potassium channel can lead to QT interval prolongation, a serious cardiac side effect.[2] The patch-clamp technique is the gold standard for assessing a compound's effect on hERG channel function.[19][20]

  • Cell Preparation:

    • Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

    • Establish a whole-cell patch-clamp configuration.

  • Data Acquisition:

    • Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.[21]

    • Record baseline currents in an extracellular solution.

    • Perfuse the cell with the test pyrazole compound at various concentrations and record the resulting currents.

  • Analysis:

    • Measure the amplitude of the hERG tail current at each compound concentration.

    • Calculate the percentage of channel inhibition relative to the baseline current.

    • Determine the IC₅₀ value from the concentration-response curve.

Core Assay 7: CYP450 Inhibition Assay

Cytochrome P450 enzymes are major players in drug metabolism. Inhibition of these enzymes can lead to adverse drug-drug interactions.[22] A common in vitro method uses human liver microsomes and specific probe substrates for different CYP isoforms (e.g., CYP3A4).[23]

  • Reaction Setup:

    • In a 96-well plate, combine human liver microsomes, a NADPH-generating system, and phosphate buffer.

    • Add the test pyrazole compound at various concentrations.

    • Pre-incubate the mixture at 37°C.

  • Enzymatic Reaction:

    • Initiate the reaction by adding a CYP3A4-specific probe substrate (e.g., midazolam or testosterone).[23]

    • Incubate at 37°C for a defined period.

    • Stop the reaction by adding a quenching solvent (e.g., acetonitrile).

  • Analysis:

    • Analyze the formation of the metabolite of the probe substrate using LC-MS/MS.

    • Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound.

    • Determine the IC₅₀ value.

Assay Alternative 1 (Known hERG blocker, e.g., Cisapride) Alternative 2 (Known CYP3A4 inhibitor, e.g., Ketoconazole) Test Pyrazole Derivative
hERG IC₅₀ (µM) <1>30Experimental Data
CYP3A4 IC₅₀ (µM) >30<0.1Experimental Data

Visualization of Key Pathways and Workflows

Signaling Pathways

COX_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain Prostaglandins->Inflammation Pyrazole Pyrazole Derivatives Pyrazole->COX2 Inhibition

Caption: COX-2 signaling pathway and point of inhibition.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) IkB_NFkB IκBα-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Releases Pyrazole Pyrazole Derivatives Pyrazole->IKK Inhibition? DNA DNA NFkB_nuc->DNA Binds Gene_Expr Inflammatory Gene Expression DNA->Gene_Expr

Caption: NF-κB signaling pathway and a potential point of inhibition.

Experimental Workflows

MTT_Workflow step1 Step 1 Seed Cancer Cells in 96-well Plate step2 Step 2 Treat with Pyrazole Derivatives (48-72h) step1->step2 step3 Step 3 Add MTT Reagent (3-4h Incubation) step2->step3 step4 Step 4 Solubilize Formazan Crystals step3->step4 step5 Step 5 Read Absorbance (570 nm) step4->step5 step6 {Step 6|Calculate IC₅₀} step5->step6

Caption: General workflow for the MTT cytotoxicity assay.

Safety_Workflow start Novel Pyrazole Compound hERG hERG Patch-Clamp Assay start->hERG CYP450 CYP450 Inhibition Assay start->CYP450 hERG_result hERG IC₅₀ hERG->hERG_result CYP_result CYP IC₅₀ CYP450->CYP_result decision Assess Safety Profile hERG_result->decision CYP_result->decision

Caption: Workflow for early in vitro safety profiling.

Conclusion

This guide provides a foundational framework for the in vitro characterization of novel pyrazole derivatives. By systematically applying this panel of assays, researchers can efficiently gather robust data on the cytotoxic, anti-inflammatory, and antimicrobial potential of their compounds. Furthermore, the early integration of safety pharmacology assays for hERG and CYP450 inhibition is a critical, self-validating step that ensures a more comprehensive and industrially relevant preliminary assessment. The comparative data and detailed protocols herein should serve as a valuable resource for guiding experimental design and decision-making in the early stages of drug discovery.

References

  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer p
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]

  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Broth Microdilution. MI - Microbiology. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments. [Link]

  • AKT1 Kinase Assay. Promega Corporation. [Link]

  • MTT (Assay protocol). Protocols.io. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]

  • A range of voltage-clamp protocol designs for rapid capture of hERG kinetics. Wellcome Open Research. [Link]

  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate. [Link]

  • MTT Cell Assay Protocol. T. Horton. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

  • hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology. [Link]

  • How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. Springer Protocols. [Link]

  • Human NF-κB Reporter Assay System. Indigo Biosciences. [Link]

  • Early identification of hERG liability in drug discovery programs by automated patch clamp. Expert Opinion on Drug Discovery. [Link]

  • THP-1 Cell Line - NF- κB Reporter (Luc). BPS Bioscience. [Link]

  • In-vitro CYP inhibition pooled. Protocols.io. [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • AKT1 Assay Kit. BPS Bioscience. [Link]

  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Journal of Pharmaceutical Sciences. [Link]

  • Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clam. Sophion. [Link]

  • Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel. Springer Protocols. [Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Spandidos Publications. [Link]

  • Inhibition of CYP3A4 in a rapid microtiter plate assay using recombinant enzyme and in human liver microsomes using conventional substrates. PubMed. [Link]

  • Chemi-Verse™ AKT1 Kinase Assay Kit. BPS Bioscience. [Link]

  • Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. Springer Protocols. [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer Link. [Link]

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. NIH. [Link]

  • Why are there current fluctuations in hERG patch clamp assay using port a patch (Nanion)?. ResearchGate. [Link]

  • In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]

  • NF-kB signaling pathway. Bio-Rad. [Link]

  • Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. MDPI. [Link]

Sources

Validation

structure-activity relationship (SAR) studies of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate analogs

An In-Depth Guide to the Structure-Activity Relationship (SAR) of tert-Butyl 2-(1-Methyl-1H-Pyrazol-4-yl)acetate Analogs Introduction: The Pyrazole Nucleus as a Privileged Scaffold In the landscape of medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of tert-Butyl 2-(1-Methyl-1H-Pyrazol-4-yl)acetate Analogs

Introduction: The Pyrazole Nucleus as a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrazole ring stands out as a "privileged scaffold." This five-membered heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the design of numerous therapeutic agents.[1][2][3] Its unique physicochemical properties allow it to serve as a versatile bioisostere for other aromatic rings, enhancing pharmacological effects and improving pharmacokinetic profiles.[1] Dozens of pyrazole-containing drugs have received FDA approval for a wide array of conditions, from inflammation and cancer to viral infections and erectile dysfunction.[1][3]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a specific class of pyrazole derivatives: tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate analogs. As a senior application scientist, my objective is to move beyond a simple recitation of facts and delve into the causal relationships between chemical structure and biological function. We will explore how targeted modifications to this core scaffold influence activity, supported by established experimental protocols and comparative data.

Core Scaffold Deconstruction and Synthetic Strategy

The parent compound, tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate, serves as our foundation. Its structure can be dissected into three key components, each offering opportunities for modification to probe and optimize biological activity.

  • The 1-Methyl-1H-pyrazole Ring: This core heterocycle is not merely an inert spacer. The N1-methyl group prevents tautomerism, locking the scaffold into a single isomeric form.[1] The N2 nitrogen acts as a crucial hydrogen bond acceptor, while the ring system itself can engage in π–π stacking interactions within a target's binding site.[1] Its overall structure contributes significantly to the molecule's lipophilicity and solubility.[1]

  • The C4-Position Linker: The acetate group at the C4 position provides a specific vector and length, orienting the ester functionality away from the pyrazole core. The length and conformation of this linker are critical determinants of potency.[4]

  • The Tert-butyl Ester: This bulky, lipophilic group significantly impacts the compound's properties. It can influence cell permeability and, as an ester, may function as a prodrug, undergoing hydrolysis in vivo to reveal a more active carboxylic acid metabolite.[5]

cluster_0 Core Scaffold: tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate cluster_1 Key Modification Points Scaffold Py-CH2-COO-tBu N1 N1 Position (Methyl Group) Scaffold->N1 Metabolic Stability Binding Orientation C3_C5 C3 & C5 Positions (Ring Substituents) Scaffold->C3_C5 Sterics, Electronics Lipophilicity Ester Ester Group (Side Chain Modification) Scaffold->Ester Solubility, PK Prodrug Potential

Caption: Key modification points on the core scaffold.

General Synthetic Approach

The synthesis of pyrazole derivatives is well-established, typically involving the condensation of a hydrazine with a 1,3-difunctional compound, such as a 1,3-diketone.[6][7] This allows for the straightforward introduction of diversity at what will become the C3 and C5 positions of the pyrazole ring. Subsequent N-alkylation and functionalization of the side chain complete the synthesis.

Start 1,3-Dicarbonyl Precursor Cyclization Condensation/ Cyclization Start->Cyclization Hydrazine Methylhydrazine Hydrazine->Cyclization Pyrazole_Core Substituted 1-Methyl-Pyrazole Cyclization->Pyrazole_Core Functionalization Side Chain Addition/Modification Pyrazole_Core->Functionalization Final_Product Target Analog Functionalization->Final_Product

Caption: General synthetic workflow for pyrazole analogs.

Structure-Activity Relationship (SAR) Analysis: A Comparative Guide

The following analysis synthesizes SAR principles from studies of various pyrazole-based bioactive agents to predict how structural changes to our core scaffold would impact biological activity, such as enzyme inhibition or anti-inflammatory effects.

Modifications at the C3 and C5 Positions of the Pyrazole Ring

The C3 and C5 positions are paramount for modulating potency and selectivity. Introducing substituents here directly influences how the molecule fits into and interacts with the target's binding pocket.

  • Rationale: Adding aromatic rings (e.g., phenyl, substituted phenyl) at these positions can introduce favorable π-π or hydrophobic interactions. For instance, studies on meprin inhibitors showed that a 3,5-diphenylpyrazole exhibited high inhibitory activity.[6] The electronic nature of these substituents is also critical; electron-withdrawing groups have been shown to be essential for the potent anti-inflammatory activity of certain pyrazolyl ketoamides.

  • Comparison:

    • Small Alkyl Groups (e.g., methyl): Often serve as a baseline. May provide minimal hydrophobic interaction but avoid steric clash.

    • Bulky Groups (e.g., tert-butyl, phenyl): Can significantly increase potency by occupying hydrophobic pockets. A tert-butyl group at C3, for example, is a common feature in potent pyrazole derivatives.[8][9]

    • Substituted Phenyl Rings: Allow for fine-tuning. A para-chloro or para-methoxy group can alter electronic distribution and provide additional hydrogen bonding opportunities, often leading to enhanced activity.

Modifications of the Acetate Side Chain

The side chain is a key determinant of the compound's pharmacokinetic profile and can be modified to improve potency and metabolic stability.

  • Rationale: The ester can be hydrolyzed by esterases in plasma. Converting the ester to a more stable amide is a common bioisosteric replacement strategy. SAR studies on P2X7 receptor antagonists revealed that replacing the acetate group with an acetamide led to potent compounds with improved properties.[10][11]

  • Comparison:

    • Tert-butyl Ester: Highly lipophilic, good for cell penetration, but may be rapidly cleaved.

    • Methyl/Ethyl Ester: Less bulky, potentially more soluble, but still subject to hydrolysis.

    • Primary/Secondary Amide: Significantly more stable metabolically. The N-H group of an amide can also act as a hydrogen bond donor, providing an additional interaction point with the target that is absent in the ester.

Illustrative SAR Summary Table

This table summarizes the expected impact of various substitutions on biological activity, based on established principles in pyrazole drug design. Activity is denoted qualitatively (+ for active, +++ for highly active, - for inactive).

Analog ID N1-Substituent C3-Substituent C5-Substituent C4-Side Chain Predicted Activity Rationale/Key Insight
Parent -CH₃-H-H-CH₂COO-tBu+Baseline activity from the core scaffold.
A1 -CH₃-Phenyl-H-CH₂COO-tBu++Phenyl group adds hydrophobic interactions.[6]
A2 -CH₃-Phenyl-Phenyl-CH₂COO-tBu+++Second phenyl group further occupies binding pocket.
A3 -CH₃-p-Cl-Phenyl-H-CH₂COO-tBu+++Electron-withdrawing group enhances potency.
B1 -CH₃-Phenyl-H-CH₂CONH₂++Amide increases stability and adds H-bond donor.[11]
B2 -CH₃-Phenyl-H-CH₂CONH-CH₃+++Secondary amide is often optimal for potency.
C1 -Phenyl-H-H-CH₂COO-tBu+/-N1-Phenyl can cause steric hindrance or reorient the molecule unfavorably.

Experimental Protocols for SAR Validation

To rigorously validate the SAR hypotheses, standardized and reproducible assays are essential. The following protocols describe self-validating systems for determining inhibitor potency and anti-inflammatory activity.

Protocol 1: Determination of IC₅₀ for Enzyme Inhibition

The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of an inhibitor's potency.[12]

  • Objective: To determine the concentration of an analog required to inhibit 50% of a target enzyme's activity in vitro.

  • Principle: A constant concentration of enzyme and a saturating concentration of substrate are used. The reaction rate is measured across a range of inhibitor concentrations.[13] The resulting data are plotted to generate a dose-response curve, from which the IC₅₀ is calculated.[14]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the test compound (e.g., 10 mM in 100% DMSO).

    • Prepare assay buffer, enzyme stock solution, and substrate stock solution at appropriate concentrations.

  • Assay Plate Setup (96-well plate):

    • Serial Dilution: Create a series of 2-fold or 3-fold dilutions of the test compound stock in the assay buffer. A typical starting concentration might be 100 µM.

    • Controls: Include "no inhibitor" wells (0% inhibition control) and "no enzyme" wells (100% inhibition/background control).

  • Reaction Execution:

    • Add the assay buffer to all wells.

    • Add the diluted test compounds or DMSO (for controls) to the appropriate wells.

    • Add the enzyme solution to all wells except the "no enzyme" control. Incubate for a short period (e.g., 15 minutes) to allow inhibitor binding.

    • Initiate the reaction by adding the substrate solution to all wells.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader.

    • Measure the change in absorbance or fluorescence over time at the appropriate wavelength. The rate of reaction is determined from the slope of this line.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the 0% and 100% inhibition controls.

    • Plot percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration at the inflection point of the curve.[13][14]

cluster_workflow IC50 Determination Workflow Prep Prepare Reagents (Compound, Enzyme, Substrate) Dilute Perform Serial Dilution of Compound Prep->Dilute Plate Add Reagents to 96-Well Plate (incl. Controls) Dilute->Plate Incubate Pre-incubate Enzyme + Inhibitor Plate->Incubate Initiate Initiate Reaction with Substrate Incubate->Initiate Read Measure Kinetic Readout (Plate Reader) Initiate->Read Analyze Calculate % Inhibition & Plot Dose-Response Curve Read->Analyze Result Determine IC50 Value Analyze->Result

Caption: Workflow for in vitro IC50 determination.

Protocol 2: Carrageenan-Induced Paw Edema Assay

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[15]

  • Objective: To assess the ability of a test compound to reduce acute inflammation in a rodent model.

  • Principle: A phlogistic agent (carrageenan) is injected into the paw of a rat, inducing a localized inflammatory response (edema). The volume of the paw is measured before and after treatment with the test compound, and the reduction in swelling is quantified.[16]

Step-by-Step Methodology:

  • Animal Acclimatization: House male Wistar rats or a similar strain under standard laboratory conditions for at least one week before the experiment.

  • Compound Administration:

    • Fast the animals overnight with free access to water.

    • Administer the test compound or vehicle control (e.g., saline with 0.5% Tween 80) orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose (e.g., 50 mg/kg). A positive control group receiving a known NSAID like Indomethacin should be included.

  • Inflammation Induction:

    • One hour after compound administration, measure the initial volume of the right hind paw using a plethysmometer.

    • Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw.

  • Measurement of Edema:

    • Measure the paw volume again at several time points post-carrageenan injection, typically at 1, 2, 3, and 4 hours.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal relative to its initial volume.

    • Calculate the percent inhibition of edema for each treatment group compared to the vehicle control group using the formula:

      • % Inhibition = [ (V_c - V_t) / V_c ] * 100

      • Where V_c is the mean paw volume increase in the control group and V_t is the mean paw volume increase in the treated group.

    • Use statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine the significance of the results.

Conclusion and Future Directions

The structure-activity relationship of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate analogs is governed by a delicate interplay of steric, electronic, and physicochemical properties. This guide establishes a clear rationale for targeted chemical modification. The evidence strongly suggests that optimal biological activity is achieved through the introduction of substituted aromatic moieties at the C3 and C5 positions to enhance target binding, coupled with the bioisosteric replacement of the metabolically labile tert-butyl ester with a more robust secondary amide to improve pharmacokinetic stability and introduce new hydrogen bonding capabilities.

Future work should focus on synthesizing a focused library based on these principles. Specifically, exploring a matrix of C3/C5 aryl substituents against a panel of C4-side chain amides would be a logical next step. The resulting compounds should be evaluated using the standardized protocols outlined herein to generate high-quality, comparable data, paving the way for the development of next-generation pyrazole-based therapeutics.

References

  • Faria, J. V., et al. (2017). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances.
  • Asati, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Available at: [Link]

  • A review on biological activity of pyrazole contain pyrimidine derivatives. (2024). World Journal of Advanced Research and Reviews.
  • IC50 Determination. (n.d.). DavidsonX – D001x – Medicinal Chemistry. edX.
  • Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Alam, M. J., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. (2022). Egyptian Journal of Chemistry.
  • Gomez, L., et al. (2007). Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Stockman, B. J., et al. (2023). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity. JoVE.
  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

  • IC50. (n.d.). Wikipedia. Available at: [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Bio-protocol.
  • Stokes, L., et al. (2010). Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. (2024). Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor. (2010). ResearchGate. Available at: [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry.
  • Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. (2014). ResearchGate. Available at: [Link]

  • Note Synthesis, characterization and anti- inflammatory activity of novel pyrazolyl ketoamides. (n.d.). Indian Journal of Chemistry.
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2013). Journal of the Brazilian Chemical Society. Available at: [Link]

  • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025). AZoNetwork.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2024). Molbank. MDPI. Available at: [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2013). Molecules. Available at: [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). Molecules. Available at: [Link]

  • Al-Hourani, B. J. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals. Available at: [Link]

Sources

Comparative

comparative analysis of different synthetic routes to tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

Introduction Tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate is a key building block in medicinal chemistry and drug discovery, finding application in the synthesis of a variety of pharmacologically active compounds. The...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate is a key building block in medicinal chemistry and drug discovery, finding application in the synthesis of a variety of pharmacologically active compounds. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in both academic and industrial settings. This guide provides a comparative analysis of three distinct synthetic routes to the target molecule, offering an in-depth look at the underlying chemical principles, experimental protocols, and overall efficiency of each approach. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable synthetic strategy for their specific needs.

Overview of Synthetic Strategies

Three primary synthetic routes to tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate have been identified and will be discussed in detail:

  • Route 1: Palladium-Catalyzed Heck Reaction - A direct approach involving the coupling of a pre-functionalized pyrazole with a tert-butyl acrylate.

  • Route 2: Multi-step Synthesis via Esterification - A longer, more traditional route that involves the construction of the acetic acid side chain followed by esterification.

  • Route 3: N-Alkylation of a Pyrazole Precursor - A strategy that introduces the N-methyl group in the final step to a pre-formed pyrazole acetate scaffold.

The following sections will delve into the specifics of each route, providing detailed experimental procedures, comparative data, and mechanistic insights.

Route 1: Palladium-Catalyzed Heck Reaction

This route offers a convergent and potentially highly efficient approach to the target molecule by forming the C-C bond between the pyrazole ring and the acetate side chain in a single step.

Causality Behind Experimental Choices

The Heck-Mizoroki reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide (or triflate) and an alkene.[1][2] In this case, a 4-halo-1-methyl-pyrazole is coupled with tert-butyl acrylate in the presence of a palladium catalyst. The choice of a 4-iodo or 4-bromo pyrazole is critical, as the reactivity in the Heck reaction generally follows the order I > Br > Cl. The selection of the palladium catalyst, ligand, and base is crucial for achieving high yields and minimizing side reactions. Phosphine ligands are commonly employed to stabilize the palladium catalyst and promote the desired reactivity.

Experimental Protocol

Step 1: Synthesis of tert-butyl (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylate via Heck Reaction

To a solution of 4-bromo-1-methyl-1H-pyrazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile is added tert-butyl acrylate (1.2 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)2, 0.05 eq), a phosphine ligand such as tri(o-tolyl)phosphine (P(o-tol)3, 0.1 eq), and a base such as triethylamine (Et3N, 2.0 eq). The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for several hours until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford tert-butyl (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylate.

Step 2: Reduction of the Alkene

The resulting acrylate from Step 1 can be reduced to the desired acetate. A common method is catalytic hydrogenation. The acrylate is dissolved in a solvent like ethanol or methanol, and a catalyst such as palladium on carbon (Pd/C, 10 mol%) is added. The mixture is then stirred under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete. The catalyst is removed by filtration through celite, and the solvent is evaporated to yield tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate.

Data Summary
ParameterValueReference
Starting Materials4-bromo-1-methyl-1H-pyrazole, tert-butyl acrylate[1][2]
Key ReagentsPd(OAc)2, P(o-tol)3, Et3N, H2, Pd/C[1][2]
Overall YieldModerate to Good[1]
ScalabilityGood
Green ChemistryUse of catalyst, potential for solvent recycling
Workflow Diagram

Route1 A 4-Bromo-1-methyl-1H-pyrazole C Heck Reaction (Pd(OAc)2, P(o-tol)3, Et3N) A->C B tert-Butyl Acrylate B->C D tert-Butyl (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylate C->D E Reduction (H2, Pd/C) D->E F tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate E->F

Caption: Workflow for the Heck Reaction Route.

Route 2: Multi-step Synthesis via Esterification

This classical, linear synthesis builds the molecule step-by-step, offering robust and well-established chemical transformations.

Causality Behind Experimental Choices

This route begins with a readily available starting material, 1-methyl-1H-pyrazole-4-carbaldehyde, and sequentially elaborates the side chain. Each step involves a well-understood and reliable reaction. The reduction of the aldehyde to an alcohol, followed by conversion to a chloromethyl group, provides an electrophilic handle for introducing the nitrile. The nitrile is then hydrolyzed to the carboxylic acid, which is finally esterified to the tert-butyl ester. The use of di-tert-butyl dicarbonate for the final esterification is a mild and effective method that avoids the harsh acidic conditions often required for tert-butylation.

Experimental Protocol

Step 1: Synthesis of (1-methyl-1H-pyrazol-4-yl)methanol

1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) is dissolved in a solvent such as methanol or ethanol. Sodium borohydride (NaBH4, 1.5 eq) is added portion-wise at 0 °C. The reaction is stirred at room temperature until the aldehyde is consumed. The reaction is then quenched with water, and the solvent is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to give the alcohol.

Step 2: Synthesis of 4-(chloromethyl)-1-methyl-1H-pyrazole

To a solution of (1-methyl-1H-pyrazol-4-yl)methanol (1.0 eq) in a suitable solvent like dichloromethane (DCM) at 0 °C, thionyl chloride (SOCl2, 1.2 eq) is added dropwise. The reaction is stirred at room temperature for a few hours. The solvent is then removed under reduced pressure to yield the crude chloromethyl derivative, which is often used in the next step without further purification.

Step 3: Synthesis of 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile

The crude 4-(chloromethyl)-1-methyl-1H-pyrazole (1.0 eq) is dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or DMF. Sodium cyanide (NaCN, 1.5 eq) is added, and the mixture is heated to around 60-80 °C. The reaction progress is monitored by TLC. Upon completion, the reaction is cooled, diluted with water, and extracted with ethyl acetate. The organic extracts are washed, dried, and concentrated. The crude nitrile is purified by column chromatography.

Step 4: Synthesis of 2-(1-methyl-1H-pyrazol-4-yl)acetic acid

The 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile is hydrolyzed to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. For acidic hydrolysis, the nitrile is heated in a mixture of concentrated sulfuric acid and water. For basic hydrolysis, it is refluxed with an aqueous solution of sodium hydroxide, followed by acidification with a mineral acid like HCl. The resulting carboxylic acid is then extracted with an organic solvent.

Step 5: Synthesis of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

To a solution of 2-(1-methyl-1H-pyrazol-4-yl)acetic acid (1.0 eq) in a solvent like tetrahydrofuran (THF) or DCM, are added di-tert-butyl dicarbonate ((Boc)2O, 1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq). The reaction is stirred at room temperature until the starting acid is consumed. The solvent is evaporated, and the residue is purified by column chromatography to afford the final product.

Data Summary
ParameterValueReference
Starting Material1-methyl-1H-pyrazole-4-carbaldehyde[3][4]
Number of Steps5
Key ReagentsNaBH4, SOCl2, NaCN, H2SO4/NaOH, (Boc)2O, DMAP[3]
Overall YieldModerate
ScalabilityGood, but requires multiple unit operations
Green ChemistryMultiple steps generate more waste
Workflow Diagram

Route2 A 1-Methyl-1H-pyrazole-4-carbaldehyde B Reduction (NaBH4) A->B C (1-Methyl-1H-pyrazol-4-yl)methanol B->C D Chlorination (SOCl2) C->D E 4-(Chloromethyl)-1-methyl-1H-pyrazole D->E F Cyanation (NaCN) E->F G 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile F->G H Hydrolysis (H2SO4 or NaOH) G->H I 2-(1-Methyl-1H-pyrazol-4-yl)acetic acid H->I J Esterification ((Boc)2O, DMAP) I->J K tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate J->K

Caption: Workflow for the Multi-step Esterification Route.

Route 3: N-Alkylation of a Pyrazole Precursor

This strategy focuses on constructing the pyrazole acetate core first and then introducing the methyl group onto the nitrogen atom in the final step.

Causality Behind Experimental Choices

N-alkylation of pyrazoles is a common and generally high-yielding reaction. This route can be advantageous if the starting material, tert-butyl 2-(1H-pyrazol-4-yl)acetate, is readily available or can be synthesized efficiently. The choice of methylating agent and base is important to ensure selective N1-methylation and avoid potential side reactions. Methyl iodide is a classic and effective methylating agent, and a mild base like potassium carbonate is often sufficient to deprotonate the pyrazole nitrogen.

Experimental Protocol

Step 1: Synthesis of tert-butyl 2-(1H-pyrazol-4-yl)acetate

This intermediate can be prepared via a Heck reaction of a 4-halo-N-protected-pyrazole with tert-butyl acrylate, followed by deprotection. Alternatively, it can be synthesized by esterification of 2-(1H-pyrazol-4-yl)acetic acid, which itself can be prepared from 1H-pyrazole-4-carbaldehyde following a similar sequence as in Route 2.

Step 2: N-methylation of tert-butyl 2-(1H-pyrazol-4-yl)acetate

To a solution of tert-butyl 2-(1H-pyrazol-4-yl)acetate (1.0 eq) in a polar aprotic solvent such as acetone or DMF, a base such as potassium carbonate (K2CO3, 2.0 eq) is added. The mixture is stirred for a short period, and then methyl iodide (CH3I, 1.5 eq) is added. The reaction is stirred at room temperature or slightly elevated temperature until the starting material is consumed. The solid is filtered off, and the solvent is evaporated. The residue is taken up in an organic solvent, washed with water, dried, and concentrated. The final product is purified by column chromatography.

Data Summary
ParameterValueReference
Starting Materialtert-butyl 2-(1H-pyrazol-4-yl)acetate
Key ReagentsK2CO3, CH3I
Overall YieldGood (for the methylation step)
ScalabilityGood
Green ChemistryFinal step is relatively clean
Workflow Diagram

Route3 A tert-Butyl 2-(1H-pyrazol-4-yl)acetate B N-Methylation (CH3I, K2CO3) A->B C tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate B->C

Caption: Workflow for the N-Alkylation Route.

Comparative Analysis

FeatureRoute 1: Heck ReactionRoute 2: Multi-step EsterificationRoute 3: N-Alkylation
Number of Steps 252 (from precursor)
Overall Yield Potentially high, but dependent on catalyst efficiencyModerate due to multiple stepsHigh for the final step, but depends on precursor synthesis
Scalability Good, but catalyst cost can be a factorGood, but labor-intensiveGood
Atom Economy Higher than Route 2Lower due to multiple reagents and byproductsHigh for the final step
Reagent Toxicity/Hazards Palladium catalysts, phosphine ligandsThionyl chloride (corrosive), sodium cyanide (highly toxic)Methyl iodide (toxic and alkylating agent)
Key Advantages Convergent, direct C-C bond formationUtilizes well-established, reliable reactionsHigh-yielding final step, modular
Key Disadvantages Catalyst cost and optimization, potential for side reactionsLong synthetic sequence, generation of significant wasteRequires synthesis of the N-unsubstituted precursor

Conclusion

The choice of the optimal synthetic route to tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate depends on several factors, including the scale of the synthesis, the availability of starting materials and reagents, and the desired level of process efficiency and cost-effectiveness.

  • Route 1 (Heck Reaction) is an attractive option for its convergency and potential for high efficiency, particularly for smaller-scale research applications where the cost of the palladium catalyst is less of a concern.

  • Route 2 (Multi-step Esterification) represents a more traditional and robust approach that is well-suited for large-scale production where the cost and handling of hazardous reagents can be managed.

  • Route 3 (N-Alkylation) is a highly efficient final step, making it a strong candidate if a reliable and cost-effective synthesis of the tert-butyl 2-(1H-pyrazol-4-yl)acetate precursor can be established.

Ultimately, the selection of a synthetic strategy should be made after careful consideration of the specific requirements of the project. This guide provides the foundational information to aid in that decision-making process, empowering researchers to proceed with a well-informed and strategic approach to the synthesis of this valuable chemical intermediate.

References

  • Usami, Y., et al. (2011). Heck-Mizoroki Reaction of 4-Iodo-1H-pyrazoles. HETEROCYCLES, 83(4), 827-836.
  • (Pyrazol-4-yl)aceticyl)
  • Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls. (2020). RSC Advances, 10(35), 20875-20881.

Sources

Validation

A Researcher's Guide to the Biological Target Validation of Tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate Derivatives

In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous approved therapeutics targeting a wide array of biological targets.[1][2][3] The journe...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous approved therapeutics targeting a wide array of biological targets.[1][2][3] The journey from a promising hit compound, such as a tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate derivative, to a validated lead molecule is contingent on the rigorous identification and validation of its biological target. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the critical process of target validation. We will delve into the causality behind experimental choices, present detailed protocols for key validation assays, and objectively compare the performance of our lead compound with alternative modulators, supported by illustrative experimental data.

Part 1: The Rationale - Identifying a Putative Target

Phenotypic screens often identify bioactive small molecules without a priori knowledge of their direct molecular target. The process of elucidating this target, known as target deconvolution, is a pivotal step in understanding a compound's mechanism of action.[4][5][6] Given the prevalence of pyrazole-containing compounds as kinase inhibitors, a logical starting point for our tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate derivative is to hypothesize its interaction with a specific kinase implicated in a disease-relevant signaling pathway. For the purpose of this guide, we will hypothesize that our lead compound targets Cyclin-Dependent Kinase 2 (CDK2) , a key regulator of the cell cycle and a well-established target in oncology.

The following diagram illustrates the central role of CDK2 in cell cycle progression, providing a rationale for its selection as a therapeutic target.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD induces CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2 CDK2 CyclinE->CDK2 activates DNA_rep DNA Replication CDK2->DNA_rep initiates

Caption: Simplified signaling pathway of CDK2 activation and its role in initiating DNA replication.

Part 2: A Multi-pronged Approach to Target Validation

A robust target validation strategy employs a combination of biochemical, biophysical, and cellular assays to build a compelling case for the direct interaction between a compound and its putative target.[7][8][9] This multi-faceted approach helps to eliminate false positives and provides a comprehensive understanding of the compound's mechanism of action.

The experimental workflow for validating our lead compound as a CDK2 inhibitor is outlined below.

Target_Validation_Workflow Start Hypothesized Target: CDK2 Biochemical Biochemical Assays (In Vitro) Start->Biochemical Biophysical Biophysical Assays (In Vitro) Start->Biophysical Cellular Cellular Assays (In Cellulo) Start->Cellular Validation Target Validated Biochemical->Validation Biophysical->Validation Cellular->Validation

Caption: A multi-pronged workflow for robust biological target validation.

Biochemical Assays: Direct Measurement of Target Modulation

Biochemical assays provide a controlled, cell-free environment to directly measure the effect of a compound on its purified target protein.[10][11][12] For a kinase like CDK2, an enzyme activity assay is the primary choice.

Experimental Protocol: In Vitro Kinase Activity Assay

This protocol describes a fluorescence-based assay to measure the inhibition of CDK2 activity.

Materials:

  • Recombinant human CDK2/Cyclin E1 complex

  • Fluorescently labeled peptide substrate (e.g., a derivative of histone H1)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Our lead compound, a known CDK2 inhibitor (e.g., Roscovitine) as a positive control, and a negative control compound.

  • 384-well microplates

  • Plate reader capable of fluorescence detection

Procedure:

  • Prepare serial dilutions of the lead compound, positive control, and negative control in assay buffer.

  • In a 384-well plate, add 5 µL of the compound dilutions.

  • Add 10 µL of the CDK2/Cyclin E1 enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA).

  • Measure the fluorescence intensity on a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Data Presentation: Comparison of In Vitro CDK2 Inhibition

CompoundIC50 (nM)
Lead Compound 75
Roscovitine (Positive Control)50
Negative Control> 10,000

This table demonstrates that our lead compound exhibits potent inhibition of CDK2 activity, comparable to the known inhibitor Roscovitine.

Biophysical Assays: Quantifying the Binding Interaction

While biochemical assays demonstrate functional modulation, biophysical techniques are essential for confirming direct binding and quantifying the affinity and kinetics of the interaction.[13] Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are considered gold-standard methods for this purpose.[14][15][16][17][18][19][20]

Experimental Protocol: Surface Plasmon Resonance (SPR)

SPR measures the binding of an analyte (our compound) to a ligand (CDK2) immobilized on a sensor chip in real-time.[14][16]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant human CDK2/Cyclin E1

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Lead compound and controls

Procedure:

  • Immobilize the CDK2/Cyclin E1 complex onto the sensor chip surface using standard amine coupling chemistry.

  • Prepare a series of concentrations of the lead compound in running buffer.

  • Inject the compound solutions over the sensor surface at a constant flow rate, allowing for association.

  • Switch to running buffer alone to monitor the dissociation of the compound.

  • Regenerate the sensor surface to remove any bound compound.

  • Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Data Presentation: Comparison of Binding Affinities

CompoundKD (nM)
Lead Compound 150
Roscovitine120

The low nanomolar KD value for our lead compound confirms a high-affinity binding interaction with CDK2.

Cellular Assays: Confirming Target Engagement in a Physiological Context

Confirming that a compound engages its target within a living cell is a critical step in validation.[21] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it directly measures the stabilization of a target protein by a ligand in its native cellular environment.[22][23][24][25][26]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Materials:

  • Human cancer cell line expressing CDK2 (e.g., HeLa)

  • Cell culture medium and reagents

  • Lead compound and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Equipment for western blotting (SDS-PAGE gels, transfer apparatus, anti-CDK2 antibody, secondary antibody, chemiluminescence substrate)

  • PCR thermocycler

Procedure:

  • Culture HeLa cells to ~80% confluency.

  • Treat the cells with the lead compound at a desired concentration or with vehicle control for 1-2 hours.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at 4°C.

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble CDK2 in each sample by western blotting.

  • Quantify the band intensities and plot the fraction of soluble CDK2 as a function of temperature to generate melting curves.

Data Presentation: CETSA Melting Curves

A successful CETSA experiment will show a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control, indicating that the compound has bound to and stabilized CDK2 within the cell.

Part 3: Broadening the Scope - Selectivity Profiling

To be a viable drug candidate, a compound should ideally exhibit selectivity for its intended target over other related proteins, particularly within the same family. For a kinase inhibitor, profiling against a panel of other kinases is crucial. Chemical proteomics approaches, such as the Kinobeads assay, are highly effective for this purpose.[27][28][29][30][31]

Experimental Approach: Kinobeads Competition Binding Assay

In this assay, a cell lysate is incubated with our lead compound at various concentrations. Subsequently, a mixture of immobilized broad-spectrum kinase inhibitors ("kinobeads") is added to capture the kinases that are not bound to our compound. The captured kinases are then identified and quantified by mass spectrometry.[27][30] A potent and selective inhibitor will prevent its target kinase from binding to the kinobeads in a dose-dependent manner, with minimal effect on other kinases.

Data Presentation: Kinase Selectivity Profile

KinaseLead Compound IC50 (nM)
CDK2 75
CDK1500
CDK4> 5,000
CDK5800
GSK3β> 10,000
SRC> 10,000

This data indicates that our lead compound is highly selective for CDK2, with significantly weaker activity against other closely related kinases.

Conclusion

The validation of a biological target is a cornerstone of modern drug discovery. By employing a systematic and multi-dimensional approach that combines biochemical, biophysical, and cellular assays, researchers can build a robust and compelling case for the mechanism of action of a novel compound. The methodologies and comparative data presented in this guide provide a comprehensive roadmap for the successful target validation of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate derivatives and other promising small molecules. This rigorous validation process is essential for de-risking drug development programs and increasing the likelihood of clinical success.

References

  • University College London. Target Identification and Validation (Small Molecules).
  • The Biochemist | Portland Press. A beginner's guide to surface plasmon resonance. (2023-02-13).
  • ACS Central Science. Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. (2022-09-22).
  • Drug Hunter. Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. (2025-11-26).
  • Celtarys Research. Biochemical assays in drug discovery and development. (2025-07-24).
  • MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]

  • BioAscent. Surface Plasmon Resonance (SPR) & Biophysics. Available from: [Link]

  • Future Medicinal Chemistry. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Available from: [Link]

  • deNOVO Biolabs. How does SPR work in Drug Discovery?. (2025-06-11). Available from: [Link]

  • YouTube. How Is Surface Plasmon Resonance Used In Drug Discovery?. (2025-06-03). Available from: [Link]

  • Creative Biolabs. Target Deconvolution. Available from: [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]

  • AntBio. Post-Identification Target Validation: Critical Steps in Small-Molecul. (2026-01-07). Available from: [Link]

  • PMC - PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery. (2023-11-07). Available from: [Link]

  • ResearchGate. (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026-01-08). Available from: [Link]

  • ResearchGate. Target deconvolution of bioactive small molecules: The heart of chemical biology and drug discovery. (2025-08-07). Available from: [Link]

  • Creative Biolabs. Natural Bioactive Compound Target Identification. Available from: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]

  • PMC - NIH. The target landscape of clinical kinase drugs. Available from: [Link]

  • UKM Medical Molecular Biology Institute. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022-07-19). Available from: [Link]

  • BellBrook Labs. How to Choose the Right Biochemical Assay for Drug Discovery. (2025-12-25). Available from: [Link]

  • Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP. Available from: [Link]

  • Selective examples of successful target deconvolution by activity-based protein profiling.. Available from: [Link]

  • ACS Publications. Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Available from: [Link]

  • ResearchGate. Identification and validation of protein targets of bioactive small molecules. (2025-08-06). Available from: [Link]

  • NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016-07-01). Available from: [Link]

  • Chemspace. Target Identification and Validation in Drug Discovery. (2025-12-08). Available from: [Link]

  • PMC. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Available from: [Link]

  • ACS Publications. Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. (2015-05-21). Available from: [Link]

  • Charnwood Discovery. Biochemical Assay Development. Available from: [Link]

  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available from: [Link]

  • NIH. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Available from: [Link]

  • TA Instruments. Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025-03-10). Available from: [Link]

  • NIH. Target identification and mechanism of action in chemical biology and drug discovery. Available from: [Link]

  • ResearchGate. (PDF) Application of isothermal titration calorimetry and column chromatography for identification of biomolecular targets. (2025-08-09). Available from: [Link]

  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). (2020-12-02). Available from: [Link]

  • CETSA. CETSA. Available from: [Link]

  • Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). Available from: [Link]

Sources

Comparative

A Comparative Guide to Assessing the Selectivity of Inhibitors Derived from tert-Butyl 2-(1-Methyl-1H-pyrazol-4-yl)acetate

Introduction: The Privileged Pyrazole Scaffold and the Quest for Selectivity The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the core of num...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold and the Quest for Selectivity

The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the core of numerous biologically active compounds, particularly protein kinase inhibitors.[1][2] Its unique electronic properties and capacity to act as a bioisostere for other aromatic systems allow it to form key interactions within the ATP-binding pocket of kinases, often serving as a "hinge-binding" motif.[1][3] Many FDA-approved drugs, such as the JAK inhibitor Ruxolitinib and the B-Raf inhibitor Encorafenib, feature this versatile heterocycle.[1][4]

However, the human kinome consists of over 500 members, many with highly conserved ATP-binding sites.[5] This homology presents a significant challenge: achieving inhibitor selectivity.[5] A non-selective inhibitor can lead to off-target effects and toxicity, derailing an otherwise promising therapeutic candidate. Therefore, rigorous and systematic assessment of selectivity is not merely a characterization step but a critical pillar of the drug discovery process.

This guide provides a comprehensive framework for evaluating the selectivity of novel inhibitors derived from tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate, a versatile chemical building block. We will use a hypothetical lead compound, PZI-1 (Pyrazole-derived Zone Inhibitor-1) , to illustrate a multi-tiered strategy for moving from a raw chemical entity to a well-characterized inhibitor with a defined selectivity profile. This guide is designed for researchers, scientists, and drug development professionals seeking to understand not just the "how" but the "why" behind robust selectivity assessment.

From Building Block to Lead Compound: A Hypothetical Pathway

The starting material, tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate, provides a flexible scaffold. The acetate group can be readily hydrolyzed and coupled with various amines to generate a diverse library of amide derivatives. This diversification is crucial, as even minor structural modifications can dramatically alter the selectivity profile of the resulting compounds.[3] For the purpose of this guide, we will consider the hypothetical inhibitor PZI-1 , synthesized via a standard amide coupling reaction.

G cluster_synthesis Hypothetical Synthesis of PZI-1 A tert-Butyl 2-(1-methyl-1H- pyrazol-4-yl)acetate B 1. Hydrolysis (e.g., TFA) 2. Amide Coupling (e.g., HATU, Amine R-NH2) A->B C PZI-1 (Lead Compound) B->C

Caption: A simplified synthetic workflow from the starting material to a lead compound.

A Multi-Tiered Strategy for Selectivity Profiling

An efficient and cost-effective strategy for assessing selectivity involves a tiered approach, moving from broad, high-throughput screening to more focused, in-depth analyses.[6] This ensures that resources are concentrated on the most promising candidates.

Tier 1: Broad Kinome Scanning

The initial step is to understand the inhibitor's landscape of interactions across the human kinome. This is best achieved by screening the compound at a single, relatively high concentration (e.g., 1 µM or 10 µM) against a large panel of recombinant kinases (typically 100-400 enzymes).[6][7]

Causality Behind the Choice: The goal here is not to measure precise potency but to rapidly identify any potential interaction.[8] A high concentration increases the likelihood of detecting even weak binding, providing a comprehensive map of potential on- and off-targets. This approach quickly flags promiscuous compounds that bind to many kinases, allowing them to be deprioritized early.[3]

G cluster_workflow Tier 1 & 2: Biochemical Selectivity Workflow start PZI-1 (Test Compound) screen Single-Dose Screen (e.g., 1 µM) against Large Kinase Panel (100-400 kinases) start->screen analyze Identify 'Hits' (% Inhibition > 70%) screen->analyze ic50 Generate 10-Point Dose-Response Curves for all 'Hits' analyze->ic50 Hits Found discard Discard (Promiscuous Inhibitor) analyze->discard Too Many Hits data Determine IC50 / Kd Values ic50->data G cluster_cetsa Cellular Thermal Shift Assay (CETSA) Workflow A Treat Intact Cells with Inhibitor (PZI-1) or Vehicle (DMSO) B Heat Cell Lysates to a Range of Temperatures A->B C Centrifuge to Separate Soluble vs. Aggregated Proteins B->C D Collect Supernatant (Soluble Fraction) C->D E Quantify Target Protein (e.g., Western Blot, ELISA) D->E F Plot Protein Abundance vs. Temperature to Generate 'Melting Curves' E->F G Thermal Shift Indicates Target Engagement F->G

Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Experimental Protocols

Authoritative and reproducible protocols are the foundation of scientific integrity. The following are generalized, step-by-step methods for the key assays described.

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)

This protocol is a standard method for directly measuring kinase catalytic activity. [7]

  • Preparation: Prepare a kinase reaction buffer appropriate for the target kinase (typically includes Tris-HCl, MgCl₂, DTT). Prepare serial dilutions of PZI-1 in DMSO, followed by a final dilution in the reaction buffer.

  • Reaction Setup: In a 96-well plate, add 10 µL of the diluted inhibitor, 20 µL of a substrate/ATP mix (containing a specific substrate peptide and [γ-³³P]-ATP), and 20 µL of the kinase enzyme. Include "no enzyme" negative controls and "DMSO vehicle" positive controls.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 40 minutes), allowing the phosphorylation reaction to proceed.

  • Stopping the Reaction: Terminate the reaction by adding 50 µL of 3% phosphoric acid.

  • Binding and Washing: Transfer the reaction mixture to a filtermat plate that captures the phosphorylated substrate. Wash the plate multiple times with 1% phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Detection: Dry the filtermat, add scintillant, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition relative to the DMSO control. For dose-response experiments, plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps to verify target engagement in cultured cells.

  • Cell Culture and Treatment: Culture the desired cell line to ~80% confluency. Treat the cells with PZI-1 at various concentrations (e.g., 0.1, 1, 10 µM) or with a vehicle control (DMSO) for 1-2 hours under normal culture conditions.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with a protease inhibitor cocktail.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Clarify the lysates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Quantification: Carefully transfer the supernatant (containing the soluble, stable protein fraction) to a new tube. Analyze the abundance of the target protein (e.g., JAK2) and a loading control (e.g., GAPDH) by Western blotting.

  • Data Analysis: Quantify the band intensities from the Western blot. For each treatment group, plot the normalized band intensity against the temperature. A rightward shift in the curve for the PZI-1-treated samples compared to the vehicle control indicates ligand-induced thermal stabilization.

Conclusion

Assessing the selectivity of a novel inhibitor is a rigorous, multi-step process that is fundamental to its potential success as a research tool or therapeutic agent. By employing a tiered strategy—beginning with a broad kinome scan, progressing to quantitative IC₅₀ determination against identified hits, and culminating in the confirmation of target engagement in a cellular context with methods like CETSA—researchers can build a comprehensive and reliable selectivity profile. This systematic approach, grounded in sound experimental design and objective comparison, is essential for validating inhibitors derived from versatile scaffolds like tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate and advancing the development of the next generation of targeted therapies.

References

  • Marth, J. D. (2019). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters.
  • Ciucă, A. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • Abdel-Maksoud, M. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • BenchChem. (2025). Application Note: Synthesis of Pyrazole-Based Kinase Inhibitors for Cancer Research Using 1. BenchChem.
  • Wang, X., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters.
  • Grebien, F., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
  • Singh, P., et al. (2022). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. MDPI.
  • Karaman, M. W., et al. (2008). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.
  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal.
  • BenchChem. (2025). A Comparative Guide to the Efficacy of Pyrazole-Based Kinase Inhibitors. BenchChem.
  • Tsai, J., et al. (2008). Potent and selective pyrazole-based inhibitors of B-Raf kinase. Bioorganic & Medicinal Chemistry Letters.
  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
  • Kruger, R., et al. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry.
  • BenchChem. (2025).
  • Al-Ostath, A., et al. (2024). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Heliyon.
  • Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

Disclaimer: At the time of this writing, a specific Safety Data Sheet (SDS) for tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate is not publicly available. The following disposal procedures are therefore synthesized from s...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: At the time of this writing, a specific Safety Data Sheet (SDS) for tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate is not publicly available. The following disposal procedures are therefore synthesized from safety data for structurally analogous compounds and established principles of laboratory chemical waste management. This guide adopts a conservative, "worst-case" approach to ensure a high margin of safety. It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department for guidance specific to their location and facilities before proceeding.

Hazard Profile and Core Safety Rationale

To establish a robust and self-validating disposal protocol, we must first understand the potential hazards of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate by examining its constituent parts: the tert-butyl acetate moiety and the substituted pyrazole core.

  • The tert-butyl Acetate Moiety: This component suggests a significant risk of flammability. Tert-butyl acetate is classified as a highly flammable liquid and vapor.[1][2][3] Its vapors are heavier than air and can travel to an ignition source, causing a flashback.[3] Under hot or acidic conditions, it can decompose into isobutylene and acetic acid.[1] Therefore, all handling and disposal procedures must rigorously exclude heat, sparks, and open flames.[3][4]

  • The Substituted Pyrazole Core: Pyrazole derivatives exhibit a range of biological activities and potential hazards.[5][6] Safety data for similar compounds, such as 3-(tert-Butyl)-1-methyl-1H-pyrazole-carboxylic acid and 4-Methylpyrazole, indicate risks of serious skin and eye irritation, and potential respiratory irritation.[7][8] Some pyrazole compounds are also harmful if swallowed or in contact with skin.[8] While ecotoxicity data is limited, the general principle for active pharmaceutical ingredients (APIs) and their precursors is to prevent release into aquatic ecosystems.[9]

This analysis dictates that tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate should be handled as a flammable, irritant, and potentially toxic chemical waste . The primary disposal objective is to ensure its complete destruction via high-temperature incineration through a licensed waste management facility.[10]

Inferred Hazard Category Basis of Assessment & Rationale Primary Safety Precaution Citations
Flammability Based on the tert-butyl acetate component. Classified as a flammable liquid (Category 2).[1][4]Strict avoidance of ignition sources; use of bonded and grounded containers for transfers.[3][1][3][4]
Skin & Eye Irritation Based on related pyrazole compounds. Causes skin irritation (Category 2) and serious eye irritation (Category 2).[7]Use of appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[7][8][7][8]
Respiratory Irritation May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[2][7]Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[2][7][2][7]
Acute Toxicity (Oral/Dermal) Pyrazole derivatives can be harmful if swallowed or in contact with skin.[8]Avoid direct contact and ingestion. Wash hands thoroughly after handling.[7][8][7][8]
Environmental Hazard As a precaution for pharmaceutical compounds, release to the environment and drains should be avoided.[9]Do not dispose of down the drain. Collect all waste for professional disposal.[7][9][7][9]

Mandatory Safety Protocols: Personnel & Environment Protection

Before handling or preparing waste, ensure the following controls are in place. This protocol is designed as a self-validating system: if any of these steps cannot be met, work should not proceed.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[4]

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact. Dispose of contaminated gloves as chemical waste.[11]

  • Skin and Body Protection: Wear a flame-retardant laboratory coat. Ensure full-coverage clothing and closed-toe shoes are worn.[8]

  • Respiratory Protection: All handling of open containers, transfers, and spill cleanups must be performed in a well-ventilated area, preferably a certified chemical fume hood, to keep airborne concentrations low.[12]

Engineering Controls
  • Ventilation: Use local exhaust ventilation (chemical fume hood) to control vapor and aerosol generation.[1]

  • Ignition Source Control: Prohibit smoking, open flames, and spark-producing tools or equipment in the handling and storage area.[3] Use explosion-proof electrical and ventilating equipment.[2]

  • Eyewash & Safety Shower: Ensure that an eyewash station and safety shower are unobstructed and in close proximity to the workstation.[4]

Step-by-Step Disposal and Spill Management Workflow

The core principle is waste segregation. Never mix this waste stream with incompatible materials like strong oxidizing agents, acids, or bases, which could lead to hazardous reactions.[1][4]

Waste Identification and Segregation
  • Classify the Waste: Designate all waste containing tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate as "Hazardous Chemical Waste: Flammable, Irritant."

  • Segregate at the Source: Maintain separate, dedicated waste containers for this compound. Do not mix with other waste streams, particularly corrosive or reactive wastes.[9]

Waste Collection and Containerization

For Liquid Waste (e.g., reaction residues, solutions, rinsates):

  • Select Container: Use a clean, leak-proof, and chemically compatible container with a secure, tight-fitting cap. The container must be suitable for flammable organic liquids.

  • Grounding: When transferring more than 1 liter, ensure the waste container and the source container are grounded and bonded to prevent static discharge.[2][3]

  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.

  • Labeling: Immediately label the container with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate" and any other components.

    • The words "Hazardous Waste."

    • The associated hazards: "Flammable, Irritant."

    • The date of accumulation start.

For Solid Waste (e.g., contaminated weigh paper, gloves, absorbent pads):

  • Select Container: Use a sealable plastic bag or a wide-mouth container designated for solid chemical waste.

  • Collection: Place all contaminated disposable materials directly into this container.[10]

  • Labeling: Label the container clearly as "Hazardous Waste - Solid Debris contaminated with tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate" and list the appropriate hazards.

For Empty Containers:

  • Rinsing: Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[9]

  • Rinsate Disposal: Collect the rinsate as flammable liquid hazardous waste.[9][13]

  • Container Disposal: After rinsing and air-drying in a fume hood, deface or remove the original label. The container can then be discarded in regular solid waste or recycled, pending your institution's EHS approval.

Spill Management Protocol
  • Evacuate & Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and your supervisor.

  • Control Ignition Sources: Immediately remove all sources of ignition from the area.[3]

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Containment: For small spills, absorb the liquid with an inert, non-combustible absorbent material such as vermiculite, dry sand, or commercial sorbent pads.[3][12] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Use non-sparking tools to carefully sweep or scoop the absorbent material into a designated, sealable container for hazardous waste disposal.[2][3]

  • Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Reporting: Report the incident to your institution's EHS office, regardless of the spill size.

Final Disposal Pathway: Storage and Professional Handover

  • On-Site Storage: Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation, well-ventilated, and away from heat and ignition sources.[3]

  • EHS Pickup: Arrange for the collection of the waste through your institution's EHS department. Follow their specific procedures for waste pickup requests.

  • Ultimate Disposal: The designated final disposal method for this type of waste is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF). This method ensures the complete destruction of the organic compound, preventing its release into the environment.[1][10]

Visualized Disposal Workflow

The following diagram outlines the decision-making process for the proper management and disposal of waste generated from tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate.

G cluster_0 cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Labeling Protocol cluster_3 Final Disposal Pathway start Waste Generated (tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate) liquid Liquid Waste (Solutions, Rinsate) start->liquid solid Solid Waste (Contaminated PPE, Absorbents) start->solid empty Empty Containers start->empty container_liquid 1. Use sealed, grounded flammable waste container. 2. Leave 10% headspace. liquid->container_liquid container_solid 1. Use sealed, labeled solid waste container. solid->container_solid container_empty 1. Triple-rinse with solvent. 2. Collect rinsate as liquid waste. 3. Deface label. empty->container_empty label_waste Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazards: Flammable, Irritant container_liquid->label_waste storage Store in designated Satellite Accumulation Area (SAA) container_liquid->storage container_solid->label_waste container_solid->storage pickup Arrange for EHS Waste Pickup storage->pickup incinerate Final Disposal: High-Temperature Incineration pickup->incinerate

Caption: Disposal workflow for tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate.

References

  • NIC Industries. Safety Data Sheet: Tert-butyl acetate. NIC Industries, Inc. Link

  • Fisher Scientific. (2021-12-28). SAFETY DATA SHEET: 3-(tert-Butyl)-1-methyl-1H-pyrazole-carboxylic acid, 95%. Link

  • Comet Chemical Company Ltd. (2024-03-13). Tert Butyl Acetate - SAFETY DATA SHEET. Link

  • New Jersey Department of Health. (2000-12). tert-BUTYL ACETATE HAZARD SUMMARY. NJ.gov. Link

  • Cole-Parmer. Material Safety Data Sheet: Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate. Link

  • Fisher Scientific. (2015-01-30). SAFETY DATA SHEET: tert-Butyl acetate. Link

  • AAPPTec, LLC. Safety Data Sheet: H-D-Thr(tBu)-OMe HCl. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 101561766, 4-Tert-butyl-2-(1h-pyrazol-1-yl)pyridine. PubChem. Link

  • BenchChem. Proper Disposal of Disuprazole: A Guide for Laboratory Professionals. Link

  • Office of Research, University of Southern California. Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. Link

  • Sigma-Aldrich. (2024-08-07). SAFETY DATA SHEET: tert-Butyl acetate. Link

  • Thermo Fisher Scientific. (2025-09-22). SAFETY DATA SHEET: Ethyl 3-methylpyrazole-5-carboxylate. Link

  • ChemScene. tert-Butyl 2-(1H-pyrazol-4-yl)acetate. Link

  • ECHEMI. 4-Methylpyrazole SDS, 7554-65-6 Safety Data Sheets. Link

  • BenchChem. Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals. Link

  • Al-Ostoot, F. H., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Link

  • CymitQuimica. CAS 7554-65-6: 4-Methylpyrazole. Link

  • D'souza, C., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. National Institutes of Health (NIH). Link

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Link

  • Sigma-Aldrich. (2025-04-24). SAFETY DATA SHEET: 3-Methylpyrazole-4-carboxylic acid. Link

  • ResearchGate. (2025-04-29). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Link

  • Fluorochem. tert-butyl 2-(1H-pyrazol-5-yl)acetate. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3406, 4-Methylpyrazole. PubChem. Link

  • BLDpharm. tert-Butyl 2-(5-bromo-3-methyl-1H-pyrazol-1-yl)acetate. Link

  • LookChem. Cas 75-65-0,tert-Butyl alcohol. Link

Sources

Handling

A Researcher's Guide to the Safe Handling of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

Welcome to your essential guide for the safe handling and disposal of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate. As researchers and scientists dedicated to advancing drug development, our commitment to safety is as...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling and disposal of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate. As researchers and scientists dedicated to advancing drug development, our commitment to safety is as paramount as our scientific pursuits. This document provides a detailed, step-by-step protocol to ensure your protection and the integrity of your work when handling this chemical. The guidance herein is synthesized from established safety principles for structurally similar compounds, providing a robust framework for risk mitigation in the absence of a specific Safety Data Sheet (SDS) for this novel compound.

Hazard Analysis: A Composite Profile

Due to the novelty of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate, a comprehensive hazard profile is constructed by examining its core structural components: the pyrazole ring and the tert-butyl acetate group. This "worst-case" approach ensures a high margin of safety.

From the Pyrazole Moiety: Pyrazole derivatives are known to cause skin and serious eye irritation.[1][2][3] Some may also cause respiratory irritation and can be harmful if swallowed.[2][3][4]

From the tert-Butyl Acetate Moiety: Tert-butyl acetate is a highly flammable liquid and vapor.[5][6][7] It may cause respiratory irritation and drowsiness or dizziness.[5][8] Ingestion can lead to gastrointestinal irritation.[5]

Based on this composite analysis, it is prudent to treat tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate as a substance that is potentially flammable and capable of causing skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE to minimize exposure to chemical hazards.[9] Before handling tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate, all personnel must be equipped with the following:

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles or a face shield worn over safety glasses.[9][10]Protects against potential splashes that can cause serious eye irritation.[2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[2][9]Prevents skin contact, which may cause irritation.[1][3] Gloves should be inspected before use and disposed of properly.
Body Protection A laboratory coat.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection To be used in a well-ventilated area or under a chemical fume hood.[2][5]Mitigates the risk of inhaling vapors that may cause respiratory irritation.[3][5]

The following diagram illustrates the proper donning and doffing sequence for PPE to prevent cross-contamination.

Caption: PPE Donning and Doffing Workflow

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.

Preparation:

  • Know Your Exits: Before beginning work, identify the location of eyewash stations and safety showers.[10]

  • Ventilation is Key: Always handle tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate in a well-ventilated area, preferably within a certified chemical fume hood.[2][5]

  • Clear the Area: Ensure the workspace is free of clutter and incompatible materials, especially strong oxidizing agents and strong acids.[2]

  • No Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources.[5][6][11] Use non-sparking tools and explosion-proof equipment where necessary.[5][6]

Handling:

  • Grounding: Ground and bond containers when transferring the material to prevent static discharge.[5][6]

  • Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[5][11] Avoid breathing vapors.[5]

  • Personal Hygiene: Wash hands thoroughly after handling the chemical, and before eating, drinking, or smoking.[10] Contaminated clothing should be removed and washed before reuse.[3]

Storage:

  • Container Integrity: Keep the container tightly closed when not in use.[5][8]

  • Cool and Dry: Store in a cool, well-ventilated place away from direct sunlight and heat.[5][6]

  • Secure Storage: Store in a locked-up area accessible only to authorized personnel.[3]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship.

Waste Segregation and Collection:

  • Designated Container: Collect all waste containing tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate in a clearly labeled, sealable, and chemically compatible waste container.[1]

  • Labeling: The label should include the full chemical name and appropriate hazard warnings (e.g., "Flammable," "Irritant").

  • No Mixing: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]

  • Contaminated Materials: Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should be placed in the same solid waste container.[1]

Disposal Procedure:

  • Institutional Procedures: Follow your institution's established procedures for hazardous waste pickup.

  • Professional Disposal: The ultimate disposal should be handled by a licensed professional waste disposal company, likely through high-temperature incineration.[1]

The following flowchart outlines the decision-making process for the disposal of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate waste.

Disposal_Plan Start Waste Generated Is_Liquid Is the waste liquid or solid? Start->Is_Liquid Liquid_Container Collect in a labeled, sealed, chemically compatible liquid waste container. Is_Liquid->Liquid_Container Liquid Solid_Container Collect in a labeled, sealed, chemically compatible solid waste container. Is_Liquid->Solid_Container Solid Store_Waste Store in a designated, well-ventilated hazardous waste accumulation area. Liquid_Container->Store_Waste Solid_Container->Store_Waste EHS_Pickup Arrange for pickup by the institutional Environmental Health and Safety (EHS) department. Store_Waste->EHS_Pickup

Caption: Chemical Waste Disposal Flowchart

By adhering to these guidelines, you contribute to a culture of safety and responsibility in the laboratory. Should you have any questions or concerns, always consult with your institution's Environmental Health and Safety department.

References

  • Tert Butyl Acetate - SAFETY DATA SHEET. Comet Chemical Company Ltd. Available at: [Link]

  • Understanding Solvents and PPE for Chemical Safety. MCR Safety. Available at: [Link]

  • Personal Protective Equipment (PPE). CHEMM. Available at: [Link]

  • Personal Protective Equipment | US EPA. United States Environmental Protection Agency. Available at: [Link]

  • Safety Guidelines for Handling Chemicals. HPE Support. Available at: [Link]

  • Safety Data Sheet - BASF. BASF. Available at: [Link]

  • Safety Data Sheet: Tert-butyl acetate. NIC Industries. Available at: [Link]

  • 1 - Safety Data Sheet. AAPPTec. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • tert-Butyl 2-(1-methylhydrazinyl)acetate | C7H16N2O2 | CID 11805056. PubChem. Available at: [Link]

  • CN110483400A - A kind of preparation method of pyrazole derivatives. Google Patents.
  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • (PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. Available at: [Link]

  • Pyrazole Removal From Water. Arvia Technology. Available at: [Link]

  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. Available at: [Link]

  • 4-Tert-butyl-2-(1h-pyrazol-1-yl)pyridine. PubChem. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate
Reactant of Route 2
Reactant of Route 2
tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate
© Copyright 2026 BenchChem. All Rights Reserved.